Brevinin 1Tb
Description
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
LVPLFLSKLICFITKKC |
Origin of Product |
United States |
Foundational & Exploratory
Brevinin-1Tb: A Technical Guide to its Origin, Discovery, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Brevinin-1Tb, an antimicrobial peptide discovered in the skin secretions of the European common frog, Rana temporaria. The document details its origin, discovery, and key biological activities, with a focus on its antimicrobial properties. While specific quantitative data for Brevinin-1Tb is limited in publicly available literature, this guide presents comparative data from closely related Brevinin-1 family members to provide a functional context. Detailed experimental protocols for the isolation, synthesis, and evaluation of antimicrobial peptides are provided, alongside diagrams illustrating key experimental workflows and the proposed mechanism of action. This guide is intended to serve as a valuable resource for researchers in the fields of microbiology, drug discovery, and immunology.
Introduction to Brevinin-1Tb
Brevinin-1Tb is a member of the brevinin family of antimicrobial peptides (AMPs), which are key components of the innate immune system of many frog species.[1] These peptides provide a first line of defense against a broad spectrum of pathogens.
Origin and Discovery
Brevinin-1Tb was first identified as part of a peptidomic analysis of the skin secretions of the Russian brown frog, Rana temporaria.[1] The discovery was detailed in a 2012 study by Samgina and colleagues, which utilized a combination of nano-HPLC-ESI-OrbiTrap mass spectrometry to characterize the complex peptide profile of the frog's skin secretions.[1] This research highlighted the rich diversity of AMPs within a single species and identified Brevinin-1Tb as a novel member of the brevinin-1 family.[1]
Physicochemical Properties
The amino acid sequence of Brevinin-1Tb is LVPLFLSKLICFITKKC. Like other members of the Brevinin-1 family, it is a cationic peptide, a characteristic that is crucial for its initial interaction with the negatively charged membranes of microorganisms. A defining feature of many brevinin-1 peptides is the "Rana box," a C-terminal cyclic domain formed by a disulfide bond between two cysteine residues, which is also present in Brevinin-1Tb.[2][3]
Quantitative Data on Biological Activity
Table 1: Minimum Inhibitory Concentration (MIC) of Selected Brevinin-1 Peptides
| Peptide | Origin | Test Organism | MIC (µM) | Reference |
| Brevinin-1Sa | Rana sphenocephala | Escherichia coli | 55 | [4] |
| Brevinin-1Sb | Rana sphenocephala | Escherichia coli | 17 | [4] |
| Brevinin-1Sc | Rana sphenocephala | Escherichia coli | 14 | [4] |
| Brevinin-1LTe | Hylarana latouchii | Staphylococcus aureus | 1-2 | [5] |
| Brevinin-1LTe | Hylarana latouchii | Gram-negative bacteria | >2 | [5] |
| Brevinin-1GHa | Hylarana guentheri | Staphylococcus aureus | 2 | [6] |
| Brevinin-1GHa | Hylarana guentheri | Escherichia coli | 4 | [6] |
| Brevinin-1GHa | Hylarana guentheri | Candida albicans | 2 | [6] |
| Brevinin-1BW | Pelophylax nigromaculatus | Enterococcus faecalis | 3.125 µg/mL | [7] |
| Brevinin-1BW | Pelophylax nigromaculatus | Staphylococcus aureus | 6.25 µg/mL | [7] |
| Brevinin-1Da | Rana dalmatina | Staphylococcus aureus | 7 | [8] |
| Brevinin-1Da | Rana dalmatina | Escherichia coli | 30 | [8] |
Table 2: Hemolytic and Cytotoxic Activity of Selected Brevinin-1 Peptides
| Peptide | Activity Metric | Cell Type | Value | Reference |
| Brevinin-1LTe | HC50 | Horse erythrocytes | 6.4 µM | [5] |
| [D-Leu2]B2OS(1-22)-NH2 (analogue) | HC50 | Horse erythrocytes | 118.1 µM | |
| Brevinin-1GHd | IC50 | RAW 264.7 macrophages | ~12.16 µM | [2] |
| Brevinin-1RL1 | IC50 | HCT116 (colon cancer) | 5-10 µM | [9] |
| Brevinin-1RL1 | IC50 | MDA-MB-231 (breast cancer) | 5-10 µM | [9] |
| Brevinin-1RL1 | IC50 | A549 (lung cancer) | 5-10 µM | [9] |
| Brevinin-1GHd | IC50 | H157 (lung cancer) | 2.987 µM | |
| Brevinin-1GHd | IC50 | U251MG (glioblastoma) | 7.985 µM | |
| Brevinin-1GHd | IC50 | MDA-MB-435s (melanoma) | 1.197 µM | |
| Brevinin-1GHd | IC50 | PC3 (prostate cancer) | 9.854 µM | |
| Brevinin-1EG | IC50 | U-2OS, HepG2, HT-29, A375, HeLa, A549 | 15-22 µg/mL |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the study of Brevinin-1Tb and related antimicrobial peptides.
Peptide Isolation from Frog Skin Secretion
A common method for obtaining frog skin secretions without harming the animal involves mild electrical stimulation or injection of norepinephrine.[5]
-
Secretion Collection: Gently stimulate the dorsal skin surface of Rana temporaria to induce the release of granular gland secretions.
-
Extraction: Wash the secreted material from the skin with a suitable buffer (e.g., deionized water or phosphate-buffered saline).
-
Centrifugation: Centrifuge the collected secretion to remove any particulate matter.
-
Lyophilization: Freeze-dry the supernatant to obtain a crude peptide powder.
-
Purification: Subject the crude extract to multi-step reverse-phase high-performance liquid chromatography (RP-HPLC) for purification of individual peptides like Brevinin-1Tb.
Solid-Phase Peptide Synthesis
Chemical synthesis allows for the production of larger quantities of the peptide for research and development. Fmoc-based solid-phase peptide synthesis (SPPS) is a widely used method.
-
Resin Preparation: Start with a suitable solid support resin (e.g., Rink Amide resin).
-
Amino Acid Coupling: Sequentially couple Fmoc-protected amino acids to the growing peptide chain on the resin.
-
Deprotection: Remove the Fmoc protecting group after each coupling step to allow for the addition of the next amino acid.
-
Cleavage: Once the full peptide chain is assembled, cleave it from the resin using a cleavage cocktail (e.g., trifluoroacetic acid-based).
-
Purification: Purify the crude synthetic peptide using RP-HPLC.
-
Characterization: Confirm the identity and purity of the synthetic peptide using mass spectrometry and analytical HPLC.
Antimicrobial Susceptibility Testing (MIC Assay)
The broth microdilution method is a standard assay to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Bacterial Culture: Grow the target bacteria (e.g., Staphylococcus aureus, Salmonella enterica) in a suitable broth medium to the mid-logarithmic phase.
-
Peptide Dilution: Prepare a series of two-fold dilutions of the Brevinin peptide in a 96-well microtiter plate.
-
Inoculation: Add a standardized inoculum of the bacterial suspension to each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the peptide that results in no visible growth of the bacteria.
Hemolytic Activity Assay
This assay assesses the cytotoxicity of the peptide against red blood cells.
-
Erythrocyte Preparation: Obtain fresh red blood cells (e.g., from horse or human blood) and wash them with phosphate-buffered saline (PBS).
-
Peptide Incubation: Incubate a suspension of the red blood cells with various concentrations of the peptide at 37°C for a defined period (e.g., 1 hour).
-
Centrifugation: Centrifuge the samples to pellet the intact red blood cells.
-
Hemoglobin Measurement: Measure the amount of hemoglobin released into the supernatant by spectrophotometry at a wavelength of 570 nm.
-
HC50 Calculation: A positive control (100% hemolysis, e.g., using Triton X-100) and a negative control (0% hemolysis, PBS alone) are used to calculate the percentage of hemolysis for each peptide concentration. The HC50 is the concentration of the peptide that causes 50% hemolysis.[10]
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used to determine the cytotoxicity of a compound against cultured cell lines.[2]
-
Cell Culture: Seed mammalian cells (e.g., normal cell lines or cancer cell lines) in a 96-well plate and allow them to adhere overnight.
-
Peptide Treatment: Treat the cells with various concentrations of the peptide for a specified duration (e.g., 24-48 hours).
-
MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the colored solution using a microplate reader at a wavelength of around 570 nm.
-
IC50/CC50 Calculation: The cell viability is calculated relative to untreated control cells. The IC50 (half maximal inhibitory concentration) or CC50 (50% cytotoxic concentration) is the concentration of the peptide that reduces cell viability by 50%.[2]
Mechanism of Action and Signaling Pathways
The primary mechanism of action for Brevinin-1 peptides is the disruption of microbial cell membranes.[11] This process is initiated by the electrostatic attraction between the cationic peptide and the negatively charged components of the bacterial cell envelope. Upon binding, the peptide undergoes a conformational change, adopting an amphipathic α-helical structure that allows it to insert into and destabilize the lipid bilayer, leading to pore formation, leakage of cellular contents, and ultimately, cell death.
In addition to their direct antimicrobial effects, some Brevinin-1 peptides have been shown to possess immunomodulatory activities.[2][11] For instance, Brevinin-1GHd has been demonstrated to suppress the lipopolysaccharide (LPS)-induced inflammatory response in macrophages by inhibiting the MAPK (mitogen-activated protein kinase) signaling pathway.[2] This suggests that Brevinin-1 peptides may have a dual role in host defense, not only by directly killing pathogens but also by modulating the host's immune response.
Visualizations
Caption: Workflow for the isolation of Brevinin-1Tb from Rana temporaria skin secretion.
Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.
Caption: Inhibition of the LPS-induced MAPK signaling pathway by Brevinin-1 peptides.
Conclusion
Brevinin-1Tb, a constituent of the defensive peptide arsenal of Rana temporaria, represents a promising candidate for further investigation as a novel antimicrobial agent. While specific quantitative data on its bioactivity remains to be fully elucidated in accessible literature, the activities of its close homologues suggest potent antimicrobial efficacy. The detailed experimental protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to undertake further studies aimed at characterizing Brevinin-1Tb and exploring its therapeutic potential. Future research should focus on obtaining precise quantitative data for Brevinin-1Tb to accurately assess its therapeutic index and to pave the way for potential drug development applications.
References
- 1. Composition and antimicrobial activity of the skin peptidome of Russian brown frog Rana temporaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | The first Brevinin-1 antimicrobial peptide with LPS-neutralizing and anti-inflammatory activities in vitro and in vivo [frontiersin.org]
- 3. The first Brevinin-1 antimicrobial peptide with LPS-neutralizing and anti-inflammatory activities in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peptides with antimicrobial activity of the brevinin-1 family isolated from skin secretions of the southern leopard frog, Rana sphenocephala - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A promising antibiotic candidate, brevinin-1 analogue 5R, against drug-resistant bacteria, with insights into its membrane-targeting mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Antimicrobial Peptide Brevivin-1RL1 from Frog Skin Secretion Induces Apoptosis and Necrosis of Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Brevinin 1Tb: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
An In-depth Analysis of the Antimicrobial Peptide Brevinin 1Tb: Sequence, Activity, and Mechanisms
Abstract
This compound is a cationic antimicrobial peptide (AMP) originally isolated from the skin secretions of the Russian Brown Frog (Rana temporaria). As a member of the Brevinin-1 family, it exhibits potent antimicrobial activity against a range of pathogenic bacteria. This technical guide provides a detailed overview of this compound, including its full amino acid sequence, a summary of its biological activity, and comprehensive experimental protocols for its characterization. Furthermore, this document explores the potential immunomodulatory roles of the Brevinin-1 family, offering insights into their mechanisms of action beyond direct membrane disruption. This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of antimicrobial peptides.
Core Data: Amino Acid Sequence and Physicochemical Properties
The full amino acid sequence of this compound is presented below. This primary structure is fundamental to its biological function, contributing to its amphipathic nature and cationic charge, which are critical for its interaction with microbial membranes.
Table 1: Amino Acid Sequence of this compound
| Peptide Name | Full Amino Acid Sequence | Abbreviated Sequence | Source Organism |
| This compound | Leu-Val-Pro-Leu-Phe-Leu-Ser-Lys-Leu-Ile-Cys-Phe-Ile-Thr-Lys-Lys-Cys | LVPLFLSKLICFITKKC | Rana temporaria (Russian Brown Frog) |
Quantitative Biological Activity
A critical aspect of preclinical AMP assessment is its cytotoxicity against host cells, often evaluated through hemolytic activity. The HC50 value, the concentration of a peptide causing 50% hemolysis of red blood cells, is a key indicator. While specific HC50 data for this compound is not widely published, the Brevinin-1 family is generally known for having notable hemolytic activity, which is a significant consideration for therapeutic development.[3]
For comparative purposes, Table 2 summarizes the antimicrobial and hemolytic activities of other well-characterized Brevinin-1 family peptides.
Table 2: Biological Activity of Representative Brevinin-1 Family Peptides
| Peptide | Target Organism | MIC (μM) | Hemolytic Activity (HC50 in μM) | Reference |
| Brevinin-1BYa | Staphylococcus aureus (MRSA) | 2.5 | 10 (LD50) | [4] |
| Brevinin-1GHa | Staphylococcus aureus | 2 | ~20% hemolysis at 16 µM | [5] |
| Brevinin-1GHa | Escherichia coli | 16 | ~20% hemolysis at 16 µM | [5] |
| Brevinin-1E | Staphylococcus aureus | 3.12 - 6.25 µg/mL | 1.1 µg/mL (HD50) | |
| Brevinin-1BW | Enterococcus faecalis | 3.125 µg/mL | 35.8 µg/mL | [6] |
| Brevinin-1BW | Staphylococcus aureus | 6.25 µg/mL | 35.8 µg/mL | [6] |
Experimental Protocols
To facilitate further research and validation of this compound's activity, this section provides detailed methodologies for key experiments.
Minimum Inhibitory Concentration (MIC) Assay
This protocol outlines the broth microdilution method for determining the MIC of this compound.
Materials:
-
This compound (lyophilized powder)
-
Target microbial strains (e.g., Staphylococcus aureus, Salmonella enterica)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Peptide Preparation: Prepare a stock solution of this compound by dissolving the lyophilized peptide in sterile deionized water or a suitable buffer (e.g., 0.01% acetic acid).
-
Bacterial Culture: Inoculate the target bacterial strain into MHB and incubate until it reaches the mid-logarithmic phase of growth.
-
Standardization of Inoculum: Adjust the bacterial culture turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 colony-forming units (CFU)/mL. Dilute this suspension to achieve a final concentration of 5 x 10^5 CFU/mL in the assay wells.
-
Serial Dilution: Perform serial two-fold dilutions of the this compound stock solution in MHB directly in the 96-well plate.
-
Inoculation: Add the standardized bacterial suspension to each well containing the peptide dilutions. Include a positive control (bacteria without peptide) and a negative control (MHB without bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the peptide at which no visible bacterial growth is observed. This can be determined visually or by measuring the optical density at 600 nm.
Hemolytic Assay
This protocol describes a method to assess the hemolytic activity of this compound against human red blood cells.
Materials:
-
This compound (lyophilized powder)
-
Fresh human red blood cells (RBCs)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Triton X-100 (1% v/v in PBS) for positive control
-
Sterile microcentrifuge tubes and 96-well plates
-
Spectrophotometer
Procedure:
-
RBC Preparation: Wash fresh human RBCs three times with PBS by centrifugation and resuspend to a final concentration of 2% (v/v) in PBS.
-
Peptide Dilutions: Prepare serial dilutions of this compound in PBS.
-
Incubation: In a 96-well plate, mix the RBC suspension with the peptide dilutions. Include a positive control (RBCs with 1% Triton X-100 for 100% hemolysis) and a negative control (RBCs with PBS for 0% hemolysis). Incubate the plate at 37°C for 1 hour.
-
Centrifugation: Centrifuge the plate to pellet intact RBCs.
-
Measurement: Carefully transfer the supernatant to a new 96-well plate and measure the absorbance of the released hemoglobin at 540 nm.
-
Calculation: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abssample - Absnegative control) / (Abspositive control - Absnegative control)] x 100
-
HC50 Determination: The HC50 value is the peptide concentration that causes 50% hemolysis.
Signaling Pathways and Immunomodulatory Effects
While the primary antimicrobial mechanism of Brevinin-1 peptides is believed to be direct disruption of the bacterial cell membrane, emerging evidence suggests that some members of this family also possess immunomodulatory properties.[7] For instance, the Brevinin-1 family member, Brevinin-1GHd, has been shown to exhibit anti-inflammatory activity.[8][9] This peptide can suppress the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in lipopolysaccharide (LPS)-stimulated macrophages.[8][9] The underlying mechanism involves the inhibition of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[8][9]
LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune system. Its binding to Toll-like receptor 4 (TLR4) on macrophages initiates a signaling cascade that leads to the activation of MAPK pathways (including ERK, JNK, and p38) and the transcription factor NF-κB. This results in the production of inflammatory mediators. Brevinin-1GHd has been demonstrated to attenuate the phosphorylation of JNK, ERK, and p38, thereby downregulating the inflammatory response.[8][9]
Although this specific pathway has not been elucidated for this compound, its structural similarity to Brevinin-1GHd suggests that it may also possess similar immunomodulatory capabilities. Further research is warranted to investigate the potential anti-inflammatory effects of this compound and its interaction with host cell signaling pathways.
Conclusion and Future Directions
This compound is a promising antimicrobial peptide with potent activity against pathogenic bacteria. This technical guide has provided the foundational information required for its further investigation and development, including its amino acid sequence, a summary of its biological activities with comparative data, detailed experimental protocols, and insights into its potential immunomodulatory mechanisms.
Future research should focus on obtaining definitive MIC and HC50 values for this compound to establish a clear therapeutic index. Furthermore, exploring its immunomodulatory effects and elucidating its precise mechanism of action on host cells will be crucial for its potential clinical applications. Structure-activity relationship studies, involving the synthesis and evaluation of this compound analogs, could lead to the development of novel peptide-based therapeutics with enhanced antimicrobial potency and reduced cytotoxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. Composition and antimicrobial activity of the skin peptidome of Russian brown frog Rana temporaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A promising antibiotic candidate, brevinin-1 analogue 5R, against drug-resistant bacteria, with insights into its membrane-targeting mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Brevinin-1BYa: a naturally occurring peptide from frog skin with broad-spectrum antibacterial and antifungal properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Biological Properties, Current Applications and Potential Therapeautic Applications of Brevinin Peptide Superfamily - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The first Brevinin-1 antimicrobial peptide with LPS-neutralizing and anti-inflammatory activities in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | The first Brevinin-1 antimicrobial peptide with LPS-neutralizing and anti-inflammatory activities in vitro and in vivo [frontiersin.org]
Unraveling the Amphipathic Armor: A Technical Guide to the Predicted Three-Dimensional Structure of Brevinin-1 Family Peptides
For Immediate Release
This technical guide provides an in-depth analysis of the predicted three-dimensional structure of Brevinin-1 family antimicrobial peptides (AMPs), offering valuable insights for researchers, scientists, and drug development professionals. Brevinin-1 peptides, isolated from the skin secretions of frogs, are renowned for their potent and broad-spectrum antimicrobial activity.[1][2] Understanding their structure is paramount to elucidating their mechanism of action and developing novel therapeutic agents. This document synthesizes computational predictions with experimental findings to present a comprehensive overview of the structural characteristics that underpin the biological function of these promising molecules.
Core Structural Features of Brevinin-1 Peptides
Brevinin-1 peptides are characterized by a conserved architecture that dictates their antimicrobial efficacy. A key feature is the presence of a C-terminal disulfide-bridged cyclic heptapeptide, known as the "Rana box".[3][4][5] While essential for the structural integrity of some, studies have shown that this motif is not always crucial for antimicrobial activity.[6] The amino acid sequence of Brevinin-1 peptides is variable across different amphibian species, though four invariant residues (Ala⁹, Cys¹⁸, Lys²³, Cys²⁴) are often maintained.[2] A proline residue (Pro¹⁴) is also frequently present, inducing a stable kink in the peptide backbone.[2][3]
In aqueous solutions, Brevinin-1 peptides typically exist in a random coil conformation.[2] However, upon interaction with a hydrophobic, membrane-mimicking environment, such as the phospholipid bilayer of a bacterial cell, they undergo a conformational change to form an amphipathic α-helical structure.[2][4][7] This induced helicity is critical for their membrane-disrupting activity.[2]
Computational Prediction of the Three-Dimensional Structure
The prediction of the three-dimensional structure of Brevinin-1 peptides is a crucial step in understanding their function. Various in silico tools are employed to model their conformation, providing a theoretical framework that can be experimentally validated.
Predicted Structural Parameters of Representative Brevinin-1 Peptides
The following table summarizes key physicochemical and structural parameters predicted for several Brevinin-1 peptides using online analysis tools. These parameters are instrumental in predicting the peptide's interaction with biological membranes.
| Peptide | Net Charge | Hydrophobicity (H) | Hydrophobic Moment (µH) | Predicted Secondary Structure | Prediction Tools Used |
| Brevinin-1GHa | +5 | 0.592 | 0.358 | High proportion of α-helix | HeliQuest, I-TASSER[6] |
| Brevinin-1GHb | +2 | 0.725 | 0.420 | Shorter α-helix | HeliQuest, I-TASSER[6] |
| Brevinin-1GHc | +5 | 0.592 | 0.373 | Shorter hydrophobic face | HeliQuest, I-TASSER[6] |
| Brevinin-1BW | +3 | - | - | High proportion of α-helix | Heliquest, I-TASSER, Alphafold2[7] |
| Brevinin-1GHd | - | - | - | 58.3% α-helix, 41.6% coil | trRosettaX-Single[8][9] |
Methodologies for 3D Structure Prediction
A variety of computational methods are utilized to predict the tertiary structure of Brevinin-1 peptides:
-
Homology Modeling: This approach is less common for Brevinin-1 peptides due to their sequence variability.
-
Ab Initio Prediction: Servers like I-TASSER and PEPstrMOD are frequently used to build 3D models from the amino acid sequence.[1][3][6]
-
Deep Learning-Based Methods: More recent approaches, such as trRosettaX-Single and AlphaFold2, leverage deep learning to achieve high-accuracy predictions.[7][8][9]
The workflow for predicting the 3D structure of a Brevinin-1 peptide typically involves submitting the primary amino acid sequence to a prediction server. The server then generates a set of possible 3D models, which are ranked based on confidence scores. These models can then be visualized and further analyzed using software like PyMOL.[1][8][9]
Experimental Validation of Predicted Structures
Experimental techniques are essential to validate the computationally predicted structures and to understand the conformational dynamics of Brevinin-1 peptides in different environments.
Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy is a widely used technique to determine the secondary structure of peptides in solution.[3] By measuring the differential absorption of left and right circularly polarized light, CD spectroscopy can quantify the proportion of α-helices, β-sheets, and random coils.
Experimental Protocol for Circular Dichroism (CD) Spectroscopy:
-
Peptide Preparation: Synthesized and purified Brevinin-1 peptides are dissolved in an appropriate buffer, typically an aqueous solution like 10 mM ammonium acetate (NH₄Ac) to represent a hydrophilic environment, and in a membrane-mimicking solvent, such as 50% trifluoroethanol (TFE) in 10 mM NH₄Ac, to induce helical formation.[3] The final peptide concentration is typically around 50 µM.[3][8][9]
-
Spectra Acquisition: CD spectra are recorded at room temperature using a spectropolarimeter. Wavelength scans are typically performed from 190 to 250 nm.
-
Data Analysis: The resulting spectra are analyzed to determine the secondary structure content. A typical α-helical structure will show characteristic negative bands around 208 and 222 nm and a positive band around 192 nm. The percentage of helical content can be calculated using deconvolution software or online servers like K2D3.[3]
Structure-Function Relationship and Antimicrobial Mechanism
The amphipathic nature of the Brevinin-1 α-helix is the cornerstone of its antimicrobial activity. The cationic residues (like Lysine and Arginine) on one face of the helix interact with the negatively charged components of bacterial membranes, such as phospholipids and lipopolysaccharides (LPS).[2] The hydrophobic face of the helix then inserts into the lipid bilayer, disrupting its integrity and leading to pore formation, membrane depolarization, and ultimately, cell death.[2][7]
Concluding Remarks
The predicted three-dimensional structure of Brevinin-1 family peptides, characterized by an induced amphipathic α-helix, provides a solid foundation for understanding their potent antimicrobial activity. The synergy between computational modeling and experimental validation is crucial for a comprehensive structural and functional characterization. This knowledge is instrumental for the rational design of novel Brevinin-1 analogues with enhanced therapeutic potential, offering a promising avenue in the fight against multidrug-resistant pathogens.
References
- 1. A promising antibiotic candidate, brevinin-1 analogue 5R, against drug-resistant bacteria, with insights into its membrane-targeting mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Overview of Brevinin Superfamily: Structure, Function and Clinical Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhanced Antimicrobial Activity of N-Terminal Derivatives of a Novel Brevinin-1 Peptide from The Skin Secretion of Odorrana schmackeri [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Evaluating the Bioactivity of a Novel Broad-Spectrum Antimicrobial Peptide Brevinin-1GHa from the Frog Skin Secretion of Hylarana guentheri and Its Analogues | MDPI [mdpi.com]
- 7. Exploration of the Antibacterial and Anti-Inflammatory Activity of a Novel Antimicrobial Peptide Brevinin-1BW - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The first Brevinin-1 antimicrobial peptide with LPS-neutralizing and anti-inflammatory activities in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | The first Brevinin-1 antimicrobial peptide with LPS-neutralizing and anti-inflammatory activities in vitro and in vivo [frontiersin.org]
Brevinin-1Tb: A Technical Deep Dive into its Antimicrobial Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Brevinin-1Tb, a member of the brevinin family of antimicrobial peptides (AMPs) isolated from the skin secretions of the Russian brown frog, Rana temporaria, represents a promising candidate in the search for novel anti-infective agents. Like other members of its family, Brevinin-1Tb exhibits potent antimicrobial activity, particularly against Gram-positive bacteria. This technical guide provides a comprehensive overview of the core mechanism of action of Brevinin-1Tb, focusing on its interaction with bacterial membranes. This document summarizes the available quantitative data on related Brevinin-1 peptides, details the key experimental protocols for assessing its activity, and provides visual representations of its mechanistic pathways and experimental workflows.
Core Mechanism of Antimicrobial Action: Membrane Disruption
The primary antimicrobial activity of Brevinin-1Tb and its congeners is the targeted disruption of the bacterial cell membrane. This process is driven by the peptide's physicochemical properties, namely its cationic nature and its ability to adopt an amphipathic alpha-helical structure upon interacting with the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.
The interaction of Brevinin-1Tb with the bacterial membrane is a multi-step process:
-
Electrostatic Attraction: The positively charged amino acid residues of Brevinin-1Tb are initially attracted to the anionic components of the bacterial cell envelope.
-
Membrane Insertion and Conformational Change: Upon binding, the peptide inserts into the lipid bilayer, undergoing a conformational change from a random coil in an aqueous solution to an alpha-helical structure. This amphipathic helix orients itself with its hydrophobic residues interacting with the lipid core of the membrane and its hydrophilic residues facing the aqueous environment.
-
Pore Formation and Membrane Permeabilization: The accumulation and arrangement of multiple peptide molecules within the membrane lead to the formation of pores or channels, disrupting the membrane's integrity. Several models have been proposed to describe this process:
-
Barrel-Stave Model: Peptide molecules aggregate to form a barrel-like channel through the membrane, with the hydrophobic surfaces of the peptides facing the lipid acyl chains and the hydrophilic surfaces lining the pore.
-
Toroidal Pore Model: The peptide molecules, along with the head groups of the lipid molecules, bend inward to form a continuous pore, creating a "toroidal" structure where the aqueous channel is lined by both peptides and lipid head groups.
-
Carpet-like Model: Peptides accumulate on the surface of the membrane, forming a "carpet." Once a critical concentration is reached, they disrupt the membrane in a detergent-like manner, leading to the formation of micelles and the complete disintegration of the membrane.
-
This disruption of the membrane barrier leads to the leakage of essential intracellular components, dissipation of the membrane potential, and ultimately, cell death.
Quantitative Data on Brevinin-1 Analogues
While specific quantitative data for Brevinin-1Tb is limited in the currently available literature, the following tables summarize the antimicrobial and hemolytic activities of closely related Brevinin-1 peptides. This data provides a representative overview of the potency and selectivity of this peptide family.
Table 1: Minimum Inhibitory Concentrations (MIC) of Brevinin-1 Analogues Against Various Bacterial Strains
| Peptide | Bacterial Strain | MIC (µM) | Reference |
| Brevinin-1BYa | Staphylococcus aureus (MRSA) | 2.5 | [1] |
| Brevinin-1BYa (acyclic) | Staphylococcus aureus (MRSA) | 5 | [1] |
| Brevinin-1BW | Enterococcus faecalis (ATCC 29212) | 3.125 (µg/mL) | [2] |
| Brevinin-1BW | Staphylococcus aureus (ATCC 25923) | 6.25 (µg/mL) | [2] |
| Brevinin-1BW | Staphylococcus aureus (MDR ATCC 29213) | 6.25 (µg/mL) | [2] |
| Brevinin-1BW | Gram-negative bacteria | ≥100 (µg/mL) | [2] |
Table 2: Hemolytic Activity of Brevinin-1 Analogues
| Peptide | Erythrocyte Source | HC50 Value | Reference |
| Brevinin-1BYa | Human | LD50 = 10 µM | [1] |
| Brevinin-1BYa (acyclic) | Human | 8-fold reduced activity | [1] |
| Brevinin-1BW | Sheep | 35.8 (µg/mL) | [2] |
Detailed Experimental Protocols
This section outlines the detailed methodologies for key experiments used to characterize the antimicrobial mechanism of Brevinin-1Tb.
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of a peptide that inhibits the visible growth of a microorganism.
-
Materials:
-
Test microorganism (e.g., Staphylococcus aureus, Salmonella enterica)
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Brevinin-1Tb peptide stock solution
-
Sterile 96-well microtiter plates
-
Spectrophotometer (optional)
-
-
Protocol:
-
Prepare a bacterial suspension in MHB and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension to a final concentration of 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
Prepare serial two-fold dilutions of the Brevinin-1Tb peptide in MHB in the microtiter plate.
-
Add an equal volume of the diluted bacterial suspension to each well containing the peptide dilutions.
-
Include a positive control (bacteria without peptide) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the peptide at which there is no visible growth (turbidity). The optical density can also be measured at 600 nm for a quantitative assessment.
-
Time-Kill Kinetics Assay
This assay determines the rate at which an antimicrobial agent kills a bacterial population over time.
-
Materials:
-
Test microorganism
-
Growth medium
-
Brevinin-1Tb peptide solution (at concentrations relative to the MIC, e.g., 1x, 2x, 4x MIC)
-
Sterile tubes or flasks
-
Agar plates
-
Incubator
-
-
Protocol:
-
Prepare a logarithmic phase bacterial culture and dilute it to a starting concentration of approximately 1 x 10⁶ CFU/mL in fresh growth medium.
-
Add Brevinin-1Tb to the bacterial suspension at the desired concentrations.
-
Incubate the cultures at 37°C with shaking.
-
At various time points (e.g., 0, 30, 60, 120, 240 minutes), withdraw aliquots from each culture.
-
Perform serial dilutions of the aliquots in sterile saline or PBS.
-
Plate a known volume of each dilution onto agar plates.
-
Incubate the plates at 37°C for 18-24 hours and count the number of colony-forming units (CFU).
-
Plot the log10 CFU/mL against time to generate the time-kill curve.
-
Membrane Permeabilization Assay (SYTOX Green Uptake)
This assay assesses the ability of a peptide to permeabilize the bacterial cytoplasmic membrane.
-
Materials:
-
Test microorganism
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
Brevinin-1Tb peptide solution
-
SYTOX Green nucleic acid stain
-
Fluorometer or fluorescence microplate reader
-
-
Protocol:
-
Grow bacteria to the mid-logarithmic phase, then harvest and wash the cells with buffer.
-
Resuspend the cells in the buffer to a specific optical density (e.g., OD600 = 0.5).
-
Add SYTOX Green to the bacterial suspension to a final concentration of 1-5 µM and incubate in the dark for 15 minutes.
-
Add different concentrations of Brevinin-1Tb to the cell suspension.
-
Monitor the increase in fluorescence intensity over time using a fluorometer with excitation and emission wavelengths appropriate for SYTOX Green (e.g., ~485 nm excitation, ~520 nm emission). An increase in fluorescence indicates membrane permeabilization.
-
Hemolytic Activity Assay
This assay measures the cytotoxicity of a peptide against red blood cells.
-
Materials:
-
Freshly collected red blood cells (RBCs), typically from a human or horse
-
Phosphate-buffered saline (PBS)
-
Brevinin-1Tb peptide solution
-
Triton X-100 (for 100% hemolysis control)
-
Sterile 96-well microtiter plates
-
Centrifuge
-
Spectrophotometer
-
-
Protocol:
-
Wash the RBCs three times with PBS by centrifugation and resuspend them in PBS to a final concentration of 2-4% (v/v).
-
Prepare serial dilutions of Brevinin-1Tb in PBS in a microtiter plate.
-
Add the RBC suspension to each well containing the peptide dilutions.
-
Include a negative control (RBCs in PBS only) and a positive control (RBCs with Triton X-100 to a final concentration of 1%).
-
Incubate the plate at 37°C for 1 hour.
-
Centrifuge the plate to pellet intact RBCs.
-
Carefully transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at 570 nm.
-
Calculate the percentage of hemolysis for each peptide concentration relative to the controls. The HC50 value is the concentration of the peptide that causes 50% hemolysis.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Proposed mechanism of antimicrobial action for Brevinin-1Tb.
Caption: Experimental workflow for Minimum Inhibitory Concentration (MIC) determination.
Caption: Experimental workflow for the Time-Kill Kinetics Assay.
References
Brevinin-1Tb: A Technical Guide to its Spectrum of Activity Against Gram-Positive Bacteria
For Researchers, Scientists, and Drug Development Professionals
Introduction
The escalating threat of antibiotic resistance has necessitated the exploration of novel antimicrobial agents. Antimicrobial peptides (AMPs) have emerged as a promising class of molecules with broad-spectrum activity and a low propensity for inducing resistance. Among these, the Brevinin family of peptides, originally isolated from amphibian skin secretions, has garnered significant attention. This technical guide focuses on Brevinin-1Tb, a member of this family, and provides an in-depth analysis of its spectrum of activity against Gram-positive bacteria. This document summarizes quantitative data, details relevant experimental protocols, and visualizes the peptide's mechanism of action.
Spectrum of Activity
Brevinin-1Tb has demonstrated inhibitory effects against Gram-positive bacteria, notably Staphylococcus aureus. While comprehensive quantitative data for Brevinin-1Tb against a wide array of Gram-positive species is still emerging in the literature, the broader Brevinin-1 family exhibits potent activity against various clinically relevant Gram-positive pathogens. The following table summarizes the Minimum Inhibitory Concentrations (MICs) of several Brevinin-1 peptides against a selection of Gram-positive bacteria to provide a representative overview of the family's efficacy. The inhibitory effects of these peptides on Staphylococcus aureus and Salmonella enterica Serovar typhimurium were found to be comparable in scale to some traditional antibiotics[1].
Table 1: Minimum Inhibitory Concentrations (MIC) of Brevinin-1 Family Peptides against Gram-Positive Bacteria
| Peptide Variant | Staphylococcus aureus | Methicillin-resistant S. aureus (MRSA) | Enterococcus faecalis | Reference |
| Brevinin-1GHd | 2 µM | 4 µM | - | [2] |
| Brevinin-1BYa | - | 2.5 µM | - | [3] |
| Acyclic Brevinin-1BYa | - | 5 µM | - | [3] |
| Brevinin-1BW | 6.25 µg/mL | 6.25 µg/mL | 3.125 µg/mL | [4] |
| B1AW | - | - | - | [5] |
Note: MIC values can vary based on the specific strain and experimental conditions.
Mechanism of Action
The primary mechanism by which Brevinin-1 peptides, including Brevinin-1Tb, exert their antimicrobial effect is through the disruption of the bacterial cell membrane integrity[2]. This process is initiated by the electrostatic attraction between the cationic peptide and the negatively charged components of the Gram-positive bacterial cell wall and membrane, such as teichoic acids and anionic phospholipids. Upon reaching a critical concentration on the membrane surface, the peptides insert into the lipid bilayer, leading to the formation of pores or other membrane defects. This disruption results in the leakage of essential cellular contents, such as ions and ATP, ultimately leading to cell death[6].
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
The MIC of Brevinin-1Tb is determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).
1. Preparation of Materials:
-
Brevinin-1Tb peptide stock solution.
-
Cation-adjusted Mueller-Hinton Broth (MHB).
-
Gram-positive bacterial strains (e.g., Staphylococcus aureus).
-
Sterile 96-well microtiter plates.
-
Spectrophotometer.
2. Inoculum Preparation:
-
Aseptically pick several colonies of the test bacterium from a fresh agar plate and inoculate into MHB.
-
Incubate the culture at 37°C with agitation until it reaches the logarithmic growth phase (turbidity equivalent to a 0.5 McFarland standard).
-
Dilute the bacterial suspension in MHB to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
3. Assay Procedure:
-
Prepare serial twofold dilutions of the Brevinin-1Tb stock solution in MHB directly in the wells of a 96-well plate.
-
Add 50 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 100 µL.
-
Include a positive control well (bacteria without peptide) and a negative control well (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the peptide that completely inhibits visible bacterial growth[6].
Membrane Permeabilization Assay
The ability of Brevinin-1Tb to permeabilize the bacterial membrane can be assessed using a fluorescent dye such as SYTOX Green, which only enters cells with compromised membranes and fluoresces upon binding to nucleic acids.
1. Preparation of Materials:
-
Brevinin-1Tb peptide stock solution.
-
Gram-positive bacterial suspension.
-
SYTOX Green nucleic acid stain.
-
Sterile black 96-well plates with clear bottoms.
-
Fluorometric microplate reader.
2. Assay Procedure:
-
Wash and resuspend the bacterial cells to the desired density in a suitable buffer (e.g., PBS).
-
In a black 96-well plate, add the bacterial suspension and SYTOX Green dye to a final concentration of 1-5 µM.
-
Add different concentrations of Brevinin-1Tb to the wells.
-
Monitor the increase in fluorescence intensity over time using a plate reader with excitation at approximately 485 nm and emission at approximately 520 nm. A rapid increase in fluorescence indicates membrane permeabilization[6][7].
Conclusion
Brevinin-1Tb, as a representative of the Brevinin-1 family of antimicrobial peptides, demonstrates significant potential as an antibacterial agent against Gram-positive bacteria. Its mechanism of action, centered on the rapid disruption of the bacterial cell membrane, makes it an attractive candidate for further research and development, particularly in an era of widespread antibiotic resistance. The methodologies outlined in this guide provide a framework for the continued investigation and characterization of Brevinin-1Tb and other novel antimicrobial peptides.
References
- 1. Composition and antimicrobial activity of the skin peptidome of Russian brown frog Rana temporaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Brevinin-1BYa: a naturally occurring peptide from frog skin with broad-spectrum antibacterial and antifungal properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Brevinin-1Tb: A Technical Guide to its Spectrum of Activity Against Gram-negative Bacteria
For Researchers, Scientists, and Drug Development Professionals
Abstract
Brevinin-1Tb, a member of the brevinin family of antimicrobial peptides (AMPs) isolated from the skin secretions of the European common frog, Rana temporaria, represents a promising candidate in the search for novel therapeutics against bacterial pathogens. This technical guide provides a comprehensive overview of the spectrum of activity of Brevinin-1Tb and related brevinin peptides against Gram-negative bacteria. It details the methodologies for assessing antimicrobial efficacy, explores the underlying mechanism of action, and presents available quantitative data to inform future research and development.
Introduction
The increasing prevalence of antibiotic-resistant bacteria poses a significant threat to global health. Antimicrobial peptides have emerged as a potential alternative to conventional antibiotics due to their broad-spectrum activity and unique mechanisms of action that are less likely to induce resistance.[1][2] The brevinin family of peptides, first discovered in 1992, are cationic, amphipathic molecules known for their potent microbicidal activity against a wide range of pathogens, including Gram-positive and Gram-negative bacteria, and fungi.[3]
Brevinin-1Tb is a specific peptide isolated from the skin peptidome of the Russian brown frog, Rana temporaria.[1] Like other members of the Brevinin-1 family, it is characterized by a C-terminal cyclic heptapeptide domain, often referred to as the "Rana box," formed by a disulfide bridge between two cysteine residues.[3][4] This structural feature, along with its cationic and amphipathic nature, is crucial for its interaction with and disruption of bacterial membranes.[3] This guide focuses on the activity of Brevinin-1Tb against Gram-negative bacteria, a class of pathogens notoriously difficult to treat due to their protective outer membrane.
Spectrum of Activity of Brevinin-1 Peptides Against Gram-negative Bacteria
Quantitative data on the antimicrobial activity of Brevinin-1Tb is limited. However, studies on Brevinin-1Tb and other closely related Brevinin-1 peptides provide valuable insights into its potential efficacy against Gram-negative bacteria. The primary metric for antimicrobial activity is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Table 1: Minimum Inhibitory Concentrations (MICs) of Brevinin-1 Peptides Against Gram-negative Bacteria
| Peptide | Bacterial Strain | MIC (µM) | Source Organism | Reference |
| Brevinin-1Tb | Salmonella enterica Serovar typhimurium | Comparable to antibiotics* | Rana temporaria | [1][5] |
| Brevinin-1BYa | Escherichia coli | Not specified | Rana boylii | [6] |
| Brevinin-1E | Escherichia coli | 1.8 | Rana esculenta | [3] |
| Ranatuerin-1T** | Escherichia coli | 40 | Rana temporaria |
*Qualitative assessment, specific MIC value not provided. **Ranatuerin-1T is another antimicrobial peptide from Rana temporaria that shares structural similarities with the brevinin family.
Mechanism of Action: Membrane Disruption
The primary mechanism of action for brevinin peptides against bacteria is the disruption of the cell membrane's integrity.[2] This process is initiated by the electrostatic attraction between the cationic peptide and the anionic components of the Gram-negative outer membrane, such as lipopolysaccharides (LPS).
The proposed mechanism involves the following steps:
-
Electrostatic Attraction: The positively charged Brevinin-1Tb is attracted to the negatively charged surface of the bacterial membrane.
-
Membrane Insertion: Upon reaching a threshold concentration, the peptide inserts into the lipid bilayer. This insertion is facilitated by the peptide's amphipathic nature, with the hydrophobic regions interacting with the lipid core of the membrane and the hydrophilic regions remaining exposed to the aqueous environment.
-
Pore Formation: The accumulation of peptides in the membrane leads to the formation of pores or channels. Several models for this process have been proposed, including the "barrel-stave," "carpet-like," and "toroidal pore" models. These pores disrupt the membrane's barrier function.
-
Cellular Leakage and Death: The formation of pores leads to the leakage of essential ions and metabolites from the cytoplasm, dissipation of the membrane potential, and ultimately, cell death.
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the antimicrobial activity of Brevinin-1Tb.
Minimum Inhibitory Concentration (MIC) Assay
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
Materials:
-
Brevinin-1Tb peptide
-
Gram-negative bacterial strains (e.g., Escherichia coli, Pseudomonas aeruginosa, Salmonella enterica)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well polypropylene microtiter plates
-
Spectrophotometer or microplate reader
-
Sterile pipette tips and tubes
Protocol:
-
Bacterial Culture Preparation:
-
Inoculate a single colony of the test bacterium into 5 mL of CAMHB.
-
Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (OD₆₀₀ of 0.4-0.6).
-
Dilute the bacterial culture in fresh CAMHB to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Peptide Dilution Series:
-
Prepare a stock solution of Brevinin-1Tb in a suitable solvent (e.g., sterile deionized water or 0.1% acetic acid).
-
Perform a two-fold serial dilution of the peptide stock solution in CAMHB in a separate 96-well plate to obtain a range of concentrations.
-
-
Assay Setup:
-
Add 50 µL of the diluted bacterial suspension to each well of a new 96-well polypropylene plate.
-
Add 50 µL of each peptide dilution to the corresponding wells containing the bacterial suspension.
-
Include a positive control (bacteria without peptide) and a negative control (broth only).
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration of the peptide that completely inhibits bacterial growth (no turbidity). Alternatively, measure the optical density at 600 nm using a microplate reader.
-
Membrane Permeabilization Assay (SYTOX Green Uptake)
This assay assesses the ability of Brevinin-1Tb to permeabilize the bacterial membrane using the fluorescent dye SYTOX Green, which only enters cells with compromised membranes and fluoresces upon binding to nucleic acids.
Materials:
-
Brevinin-1Tb peptide
-
Log-phase Gram-negative bacterial culture
-
SYTOX Green nucleic acid stain (e.g., from Thermo Fisher Scientific)
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
Sterile, black, clear-bottom 96-well microtiter plates
-
Fluorometric microplate reader
Protocol:
-
Bacterial Preparation:
-
Grow bacteria to mid-log phase as described for the MIC assay.
-
Harvest the cells by centrifugation and wash twice with PBS.
-
Resuspend the bacterial pellet in PBS to an OD₆₀₀ of 0.2.
-
-
Assay Setup:
-
In a black, clear-bottom 96-well plate, add 50 µL of the bacterial suspension to each well.
-
Add SYTOX Green to each well to a final concentration of 1-5 µM and incubate for 15 minutes in the dark.
-
Add 50 µL of various concentrations of Brevinin-1Tb to the wells. Include a positive control (e.g., a known membrane-disrupting agent like melittin) and a negative control (bacteria with dye but no peptide).
-
-
Fluorescence Measurement:
-
Immediately begin monitoring the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~520 nm.
-
Record measurements every 1-2 minutes for a period of 30-60 minutes. An increase in fluorescence indicates membrane permeabilization.
-
Conclusion
Brevinin-1Tb and other members of the brevinin-1 family exhibit promising antimicrobial activity against Gram-negative bacteria. Their primary mechanism of action, the rapid disruption of the bacterial membrane, makes them attractive candidates for the development of novel anti-infective agents that could circumvent conventional resistance mechanisms. While specific quantitative data for Brevinin-1Tb remains limited, the available information on related peptides suggests a broad spectrum of activity. Further research focusing on the systematic evaluation of Brevinin-1Tb against a panel of clinically relevant Gram-negative pathogens is warranted to fully elucidate its therapeutic potential. The detailed protocols provided in this guide offer a framework for such future investigations, paving the way for the potential development of Brevinin-1Tb as a next-generation antimicrobial.
References
- 1. Composition and antimicrobial activity of the skin peptidome of Russian brown frog Rana temporaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An Overview of Brevinin Superfamily: Structure, Function and Clinical Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluating the Bioactivity of a Novel Broad-Spectrum Antimicrobial Peptide Brevinin-1GHa from the Frog Skin Secretion of Hylarana guentheri and Its Analogues [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Brevinin-1BYa: a naturally occurring peptide from frog skin with broad-spectrum antibacterial and antifungal properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ranatuerin 1T: an antimicrobial peptide isolated from the skin of the frog, Rana temporaria - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking the Anticancer Potential of Brevinin Family Peptides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Brevinin family of antimicrobial peptides (AMPs), originally isolated from amphibian skin secretions, is emerging as a promising class of molecules with potent anticancer properties. These cationic and amphipathic peptides exhibit selective cytotoxicity against a broad spectrum of cancer cells while often displaying lower toxicity towards normal mammalian cells. This technical guide provides an in-depth overview of the current understanding of the anticancer mechanisms of Brevinin peptides, detailed experimental protocols for their evaluation, and a summary of their cytotoxic efficacy. The primary mechanisms of action involve direct membrane disruption, induction of apoptosis through both intrinsic and extrinsic pathways, and activation of the lysosomal-mitochondrial death pathway. This document serves as a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of Brevinin family peptides in oncology.
Introduction
Brevinin peptides are a diverse family of AMPs characterized by their cationic nature and amphipathic α-helical structure.[1] Their positive charge facilitates preferential interaction with the negatively charged outer membrane of cancer cells, which is a key factor in their selective cytotoxicity.[1] This guide will focus on the anticancer properties of prominent members of this family, such as Brevinin-2R and Brevinin-1RL1, detailing their mechanisms of action and providing the necessary methodologies for their scientific investigation.
Mechanisms of Anticancer Activity
Brevinin peptides employ a multi-pronged attack on cancer cells, leading to cell death through various interconnected pathways.
Membrane Disruption and Necrosis
The primary interaction of Brevinin peptides with cancer cells is the electrostatic attraction to the anionic components of the cell membrane, such as phosphatidylserine, which is more exposed on the outer leaflet of malignant cells.[1] This interaction leads to the insertion of the peptide into the lipid bilayer, causing membrane permeabilization and disruption. This can result in rapid cell lysis and necrotic cell death.
Induction of Apoptosis
Several Brevinin peptides are potent inducers of apoptosis, or programmed cell death.
Brevinin-1RL1 has been shown to induce both the extrinsic (death receptor) and intrinsic (mitochondrial) apoptotic pathways in a caspase-dependent manner.[2][3] The extrinsic pathway is initiated by the activation of caspase-8, while the intrinsic pathway involves the loss of mitochondrial membrane potential and the activation of caspase-9. Both pathways converge on the activation of executioner caspase-3, leading to the cleavage of cellular substrates and ultimately, apoptotic cell death.[2] The pan-caspase inhibitor z-VAD-FMK can rescue cells from Brevinin-1RL1-induced death, confirming the central role of caspases.[2]
Brevinin-2R induces a distinct, caspase-independent form of cell death involving the lysosomal-mitochondrial pathway.[4][5] This peptide interacts with endosomes and permeabilizes lysosomal membranes, leading to the release of cathepsins into the cytosol.[5] These proteases can then trigger mitochondrial dysfunction, characterized by a decrease in mitochondrial membrane potential (ΔΨm), increased production of reactive oxygen species (ROS), and a drop in cellular ATP levels.[1][5] This pathway is sensitive to inhibition by Bcl-2 and involves the pro-apoptotic protein BNIP3.[5]
Quantitative Data on Anticancer and Hemolytic Activity
The efficacy and safety of Brevinin peptides are critical parameters for their therapeutic potential. The following tables summarize the half-maximal inhibitory concentration (IC50) values against various cancer cell lines and the half-maximal hemolytic concentration (HC50) as a measure of toxicity to red blood cells.
| Peptide | Cancer Cell Line | Cell Type | IC50 (µM) |
| Brevinin-1RL1 | HCT116 | Colon Cancer | 5 - 10 |
| Brevinin-1RL1 | MDA-MB-231 | Breast Cancer | 5 - 10 |
| Brevinin-1RL1 | SW480 | Colon Cancer | 5 - 10 |
| Brevinin-1RL1 | A549 | Lung Cancer | 5 - 10 |
| Brevinin-1RL1 | SMMC-7721 | Liver Cancer | 5 - 10 |
| Brevinin-1RL1 | B16-F10 | Melanoma | 5 - 10 |
| Brevinin-2R | Jurkat | T-cell Leukemia | 1 - 10 µg/ml |
| Brevinin-2R | BJAB | B-cell Lymphoma | 1 - 10 µg/ml |
| Brevinin-2R | MCF-7 | Breast Adenocarcinoma | 1 - 10 µg/ml |
| Brevinin-2R | L929 | Fibrosarcoma | 1 - 10 µg/ml |
| Brevinin-2R | A549 | Lung Carcinoma | 1 - 10 µg/ml |
| Brevinin-2R | KB | Oral Squamous Carcinoma | 15.48 µg/ml |
| Brevinin-2OS | H838 | Non-small-cell Lung Cancer | 3.362 - 11.52 |
| Brevinin-2OS | PC-3 | Prostate Carcinoma | 3.362 - 11.52 |
| Brevinin-2OS | U251MG | Neuronal Glioblastoma | 3.362 - 11.52 |
| Brevinin-2OS | HCT116 | Colorectal Carcinoma | 3.362 - 11.52 |
| Brevinin-2OS | MCF-7 | Breast Cancer | 3.362 - 11.52 |
| Brevinin-1 E8.13 | A549 | Lung Cancer | 31.6 |
| Brevinin-1 E8.13 | AGS | Stomach Cancer | 7.5 |
| Brevinin-1 E8.13 | Jurkat | Leukemia | 12.9 |
| Brevinin-1 E8.13 | HCT116 | Colon Cancer | 9.2 |
| Brevinin-1 E8.13 | HL60 | Leukemia | 14.8 |
| Brevinin-1 E8.13 | HepG2 | Liver Cancer | 11.7 |
Note: IC50 values for Brevinin-2R were reported in µg/ml in the source material.[1][6]
| Peptide | Hemolytic Activity (HC50 in µM) | Notes |
| Brevinin-2R | > 200 µg/ml (low hemolytic activity) | No more than 2.5% hemolysis at up to 200 µg/ml.[1] |
| Brevinin-2OS | 10.44 | - |
| [D-Leu2]B2OS(1-22)-NH2 | 118.1 | Modified version with reduced hemolytic activity.[7] |
| Brevinin-1 E8.13 | 41.87 | - |
Experimental Protocols
This section provides detailed methodologies for key in vitro assays to evaluate the anticancer properties of Brevinin peptides.
Cell Viability and Cytotoxicity Assays
This colorimetric assay measures the metabolic activity of cells as an indicator of viability.
-
Materials:
-
Cancer cell lines
-
Complete culture medium
-
Brevinin peptide
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
-
-
Protocol:
-
Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare serial dilutions of the Brevinin peptide in serum-free medium.
-
Remove the culture medium and add 100 µL of the peptide dilutions to the respective wells. Include a vehicle control (medium without peptide).
-
Incubate for the desired time (e.g., 24-48 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
-
This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells, indicating loss of membrane integrity.
-
Materials:
-
Cancer cell lines
-
Complete culture medium
-
Brevinin peptide
-
96-well plates
-
LDH cytotoxicity assay kit
-
Microplate reader
-
-
Protocol:
-
Seed cells in a 96-well plate as described for the MTT assay.
-
Treat cells with various concentrations of the Brevinin peptide.
-
Include controls: spontaneous LDH release (untreated cells), maximum LDH release (cells treated with lysis buffer provided in the kit), and a culture medium background control.
-
After the incubation period, transfer the supernatant to a new 96-well plate.
-
Add the LDH reaction mixture from the kit to each well.
-
Incubate at room temperature for 30 minutes, protected from light.
-
Add the stop solution provided in the kit.
-
Measure the absorbance at the wavelength specified by the kit manufacturer (usually 490 nm).
-
Calculate the percentage of cytotoxicity based on the absorbance readings of the controls.
-
Apoptosis and Cell Cycle Analysis
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Cancer cell lines
-
Complete culture medium
-
Brevinin peptide
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
-
Protocol:
-
Seed cells in 6-well plates and treat with the Brevinin peptide for the desired time.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Distinguish cell populations:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Materials:
-
Cancer cell lines
-
Complete culture medium
-
Brevinin peptide
-
6-well plates
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
-
-
Protocol:
-
Seed cells in 6-well plates and treat with the Brevinin peptide.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding cold 70% ethanol dropwise while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle.
-
Mechanistic Assays
This method detects the cleavage of caspases, a hallmark of apoptosis.
-
Materials:
-
Treated and untreated cell lysates
-
Protein assay reagents
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Primary antibodies against specific caspases (e.g., caspase-3, -8, -9) and their cleaved forms
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Protocol:
-
Extract total protein from treated and untreated cells.
-
Determine protein concentration using a standard protein assay.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Block the membrane and incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
This assay uses fluorescent dyes like JC-1 to measure changes in mitochondrial membrane potential.
-
Materials:
-
Cancer cell lines
-
Brevinin peptide
-
JC-1 dye
-
Fluorescence microscope or flow cytometer
-
-
Protocol:
-
Treat cells with the Brevinin peptide.
-
Incubate the cells with JC-1 dye.
-
In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and fluoresces green.
-
Visualize and quantify the red and green fluorescence using a fluorescence microscope or flow cytometer. A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.
-
This assay uses dyes like Acridine Orange to detect the integrity of lysosomal membranes.
-
Materials:
-
Cancer cell lines
-
Brevinin peptide
-
Acridine Orange
-
Fluorescence microscope
-
-
Protocol:
-
Treat cells with the Brevinin peptide.
-
Stain the cells with Acridine Orange. In healthy cells, Acridine Orange accumulates in intact lysosomes and fluoresces bright red.
-
Upon lysosomal membrane permeabilization, the dye leaks into the cytosol and nucleus, where it fluoresces green.
-
Observe the change in fluorescence from red to green using a fluorescence microscope.
-
This assay measures the lytic effect of peptides on red blood cells.
-
Materials:
-
Freshly collected red blood cells (RBCs)
-
Phosphate-buffered saline (PBS)
-
Brevinin peptide
-
Triton X-100 (for 100% hemolysis control)
-
96-well plate
-
Spectrophotometer
-
-
Protocol:
-
Wash RBCs with PBS and prepare a 2-4% suspension.
-
Add serial dilutions of the Brevinin peptide to the wells of a 96-well plate.
-
Add the RBC suspension to each well.
-
Include a positive control (Triton X-100) and a negative control (PBS).
-
Incubate at 37°C for 1 hour.
-
Centrifuge the plate to pellet intact RBCs.
-
Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at 540 nm.
-
Calculate the percentage of hemolysis relative to the positive control.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: Brevinin-1RL1 induced caspase-dependent apoptosis pathway.
Caption: Brevinin-2R induced lysosomal-mitochondrial death pathway.
Caption: General experimental workflow for cytotoxicity assessment.
Conclusion
Brevinin family peptides represent a promising avenue for the development of novel anticancer therapeutics. Their multifaceted mechanisms of action, including membrane disruption and the induction of distinct cell death pathways, offer potential advantages in overcoming drug resistance. The detailed protocols and compiled data in this guide provide a solid foundation for researchers to further explore and harness the anticancer potential of these fascinating molecules. Future research should focus on optimizing the therapeutic index of Brevinin peptides through structural modifications and exploring their efficacy in in vivo models.
References
- 1. An Overview of Brevinin Superfamily: Structure, Function and Clinical Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial Peptide Brevivin-1RL1 from Frog Skin Secretion Induces Apoptosis and Necrosis of Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial Peptide Brevinin-1RL1 from Frog Skin Secretion Induces Apoptosis and Necrosis of Tumor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Brevinin-2R(1) semi-selectively kills cancer cells by a distinct mechanism, which involves the lysosomal-mitochondrial death pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Brevinin-2R1 semi-selectively kills cancer cells by a distinct mechanism, which involves the lysosomal-mitochondrial death pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Rational Engineering of a Brevinin-2 Peptide: Decoupling Potency from Toxicity Through C-Terminal Truncation and N-Terminal Chiral Substitution - PMC [pmc.ncbi.nlm.nih.gov]
The Anti-inflammatory Potential of Brevinin Peptides: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
The Brevinin superfamily of antimicrobial peptides (AMPs), originally isolated from the skin secretions of frogs, is attracting significant attention for its potent immunomodulatory activities. Beyond their role in host defense against pathogens, these peptides have demonstrated considerable anti-inflammatory properties, positioning them as promising candidates for the development of novel therapeutics for a range of inflammatory conditions. This technical guide provides an in-depth overview of the anti-inflammatory activity of Brevinin peptides, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular mechanisms.
Quantitative Assessment of Anti-inflammatory Activity
The anti-inflammatory efficacy of various Brevinin peptides has been quantified through a series of in vitro and in vivo studies. The following tables summarize the key findings, offering a comparative look at the inhibitory effects of these peptides on the production of pro-inflammatory mediators.
Table 1: In Vitro Anti-inflammatory Activity of Brevinin Peptides on Macrophages (RAW 264.7)
| Peptide | Stimulant | Concentration | Target Mediator | % Inhibition / Reduction | Reference |
| Brevinin-1GHd | LPS | 4 µM | Nitric Oxide (NO) | ~87.31% | [1][2] |
| 4 µM | TNF-α | ~44.09% | [1][2] | ||
| 4 µM | IL-6 | ~72.10% | [1][2] | ||
| 4 µM | IL-1β | ~67.20% | [1][2] | ||
| 4 µM | iNOS mRNA | ~50.69% | [1] | ||
| 4 µM | TNF-α mRNA | ~80.58% | [1] | ||
| 4 µM | IL-6 mRNA | ~91.61% | [1] | ||
| 4 µM | IL-1β mRNA | ~95.19% | [1] | ||
| Brevinin-1BW | LPS | Not specified | Not specified | Significant anti-inflammatory effect | [3][4] |
Table 2: In Vitro Anti-inflammatory Activity of Brevinin Peptides on Peripheral Blood Mononuclear Cells (PBMCs)
| Peptide | Stimulant | Concentration | Target Mediator | Effect | Reference |
| Brevinin-2GU | Concanavalin A | 20 µg/mL | TNF-α | Significant reduction | [5][6] |
| Unstimulated | 1 and 20 µg/mL | IFN-γ | Significant reduction | [5][7] | |
| B2RP-ERa | Concanavalin A | 20 µg/mL | TNF-α | Significant reduction | [5][6] |
| Unstimulated & ConA-treated | 1 and 20 µg/mL | TGF-β, IL-4, IL-10 | Significant increase | [5][7] |
Table 3: In Vivo Anti-inflammatory Activity of Brevinin Peptides
| Peptide | Animal Model | Inflammatory Mediator | Effect | Reference |
| Brevinin-1FL | Carrageenan-induced paw edema in mice | TNF-α, IL-1β, IL-6 | Decreased levels | [8] |
| Brevinin-1GHd | Carrageenan-induced paw edema in mice | Paw edema | Significant inhibitory effect | [1][2] |
Core Signaling Pathways in Brevinin-Mediated Anti-inflammation
Brevinin peptides exert their anti-inflammatory effects primarily through the modulation of key intracellular signaling pathways, most notably the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.
MAPK Signaling Pathway
The MAPK pathway is a crucial signaling cascade involved in the production of pro-inflammatory cytokines. Brevinin peptides, such as Brevinin-1GHd, have been shown to inhibit the phosphorylation of key MAPK components, including JNK, ERK, and p38, thereby downregulating the inflammatory response.[1][2]
Caption: Brevinin peptides inhibit the MAPK signaling pathway.
NF-κB Signaling Pathway
The NF-κB pathway is another central regulator of inflammation. While the direct inhibitory effects of all Brevinin peptides on NF-κB are still under investigation, Brevinin-1FL has been associated with the regulation of this pathway.[8]
Experimental Protocols for Assessing Anti-inflammatory Activity
The following section details the common experimental workflows and methodologies employed to evaluate the anti-inflammatory properties of Brevinin peptides.
General Experimental Workflow
The assessment of the anti-inflammatory activity of Brevinin peptides typically follows a standardized workflow, beginning with in vitro cell-based assays and potentially progressing to in vivo animal models.
Caption: General workflow for evaluating Brevinin anti-inflammatory activity.
Detailed Methodologies
1. Cell Culture and Treatment:
-
Cell Lines: Murine macrophage cell line RAW 264.7 is commonly used.[1][2] Human peripheral blood mononuclear cells (PBMCs) are also utilized.[5][6]
-
Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Inflammatory Stimulation: Inflammation is induced by treating the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) or concanavalin A (ConA).[1][2][5][6]
-
Peptide Treatment: Cells are pre-treated with various concentrations of the Brevinin peptide for a specific duration (e.g., 1 hour) before the addition of the inflammatory stimulant.
2. Cell Viability Assay:
-
Method: The cytotoxicity of the Brevinin peptides on the cells is determined using assays like the Cell Counting Kit-8 (CCK-8) assay.[1][2]
-
Procedure: Cells are seeded in a 96-well plate and treated with different concentrations of the peptide for 24 hours. The CCK-8 reagent is then added, and the absorbance is measured at a specific wavelength (e.g., 450 nm) to determine the cell viability. The IC50 value, the concentration at which 50% of cell growth is inhibited, is then calculated. For example, the IC50 value of Brevinin-1GHd on RAW 264.7 cells was approximately 12.16 μM.[1][2]
3. Nitric Oxide (NO) Production Assay:
-
Method: The concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant is measured using the Griess reagent.[9]
-
Procedure: After treatment with the peptide and LPS, the cell culture supernatant is collected. An equal volume of Griess reagent is added to the supernatant, and the mixture is incubated at room temperature. The absorbance is then measured at approximately 540 nm. The nitrite concentration is calculated from a sodium nitrite standard curve.
4. Cytokine Measurement:
-
Enzyme-Linked Immunosorbent Assay (ELISA): The protein levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and anti-inflammatory cytokines (e.g., IL-10, TGF-β) in the cell culture supernatant are quantified using commercial ELISA kits according to the manufacturer's instructions.[10]
-
Quantitative Real-Time PCR (qRT-PCR): The mRNA expression levels of cytokine genes are determined by qRT-PCR.
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from the cells using a suitable kit, and then reverse-transcribed into cDNA.
-
PCR Amplification: The cDNA is then used as a template for PCR amplification with specific primers for the target cytokine genes and a housekeeping gene (e.g., β-actin) for normalization. The relative gene expression is calculated using the 2^-ΔΔCt method.[1]
-
5. Western Blot Analysis for Signaling Pathway Profiling:
-
Protein Extraction and Quantification: Cells are lysed to extract total protein, and the protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the total and phosphorylated forms of the signaling proteins of interest (e.g., p38, JNK, ERK, NF-κB p65). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using image analysis software.[1][2]
6. In Vivo Anti-inflammatory Model: Carrageenan-Induced Paw Edema:
-
Animal Model: Male BALB/c or similar mice are commonly used.
-
Procedure: A subcutaneous injection of carrageenan (e.g., 1% in saline) into the plantar surface of the right hind paw induces localized inflammation and edema.
-
Treatment: The Brevinin peptide is administered (e.g., intraperitoneally or locally) at a specific dose before or after the carrageenan injection.
-
Measurement of Edema: The paw volume is measured at different time points after carrageenan injection using a plethysmometer. The percentage of edema inhibition is calculated by comparing the paw volume of the peptide-treated group with that of the control group.
-
Biochemical Analysis: At the end of the experiment, the animals are euthanized, and the paw tissue and blood are collected for the measurement of inflammatory mediators (e.g., cytokines, MPO) and oxidative stress markers.[8]
Conclusion and Future Directions
Brevinin peptides represent a promising class of molecules with potent anti-inflammatory properties. Their ability to modulate key inflammatory pathways, such as the MAPK and NF-κB pathways, underscores their therapeutic potential. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and characterization of these peptides. Future research should focus on elucidating the precise molecular targets of different Brevinin peptides, optimizing their structure for enhanced efficacy and reduced toxicity, and evaluating their therapeutic potential in preclinical models of various inflammatory diseases. The development of Brevinin-based therapeutics could offer a novel and effective approach to managing a wide range of inflammatory disorders.
References
- 1. Frontiers | The first Brevinin-1 antimicrobial peptide with LPS-neutralizing and anti-inflammatory activities in vitro and in vivo [frontiersin.org]
- 2. The first Brevinin-1 antimicrobial peptide with LPS-neutralizing and anti-inflammatory activities in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Exploration of the Antibacterial and Anti-Inflammatory Activity of a Novel Antimicrobial Peptide Brevinin-1BW - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An Overview of Brevinin Superfamily: Structure, Function and Clinical Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biological Properties, Current Applications and Potential Therapeautic Applications of Brevinin Peptide Superfamily - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Peptides with antimicrobial and anti-inflammatory activities that have therapeutic potential for treatment of acne vulgaris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Multiple Mechanistic Action of Brevinin-1FL Peptide against Oxidative Stress Effects in an Acute Inflammatory Model of Carrageenan-Induced Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Unveiling the Therapeutic Potential: A Technical Guide to the Bioactive Peptides from Russian Brown Frog (Rana temporaria) Skin Secretion
For Researchers, Scientists, and Drug Development Professionals
The skin secretion of the Russian brown frog, Rana temporaria, is a rich reservoir of bioactive peptides with a diverse range of biological functions. These peptides represent a promising frontier in the search for novel therapeutic agents, particularly in an era of increasing antimicrobial resistance. This technical guide provides an in-depth overview of the core biological functions of these peptides, supported by quantitative data, detailed experimental protocols, and visualizations of their mechanisms of action.
Peptide Families and Their Biological Activities
The primary families of bioactive peptides identified in the skin secretion of Rana temporaria include temporins, brevinins, and bradykinin-related peptides. These peptides exhibit a spectrum of activities, with antimicrobial effects being the most extensively studied.
Antimicrobial Activity
Peptides from Rana temporaria demonstrate potent antimicrobial activity against a broad range of microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi.[1][2][3] The temporin family, in particular, is known for its strong activity against Gram-positive bacteria.[3][4] Brevinins also exhibit a wide spectrum of antimicrobial action.[5] The inhibitory effects of these peptides on bacteria such as Staphylococcus aureus and Salmonella enterica have been shown to be comparable to some conventional antibiotics.[6]
Table 1: Minimum Inhibitory Concentrations (MIC) of Temporin Peptides from Rana temporaria
| Peptide | Target Microorganism | MIC (μM) | Reference |
| Temporin A | Staphylococcus aureus | - | [1] |
| Temporin A | Bacillus megaterium | - | [1] |
| Temporin A | Escherichia coli (specific strains) | - | [1] |
| Temporin A | Methicillin-resistant S. aureus (MRSA) | - | [1] |
| Temporin A | Vancomycin-resistant Enterococcus faecium | - | [1] |
| Temporin A | Vancomycin-resistant Enterococcus faecalis | - | [1] |
| Temporin B | Staphylococcus aureus | - | [1] |
| Temporin B | Bacillus megaterium | - | [1] |
| Temporin B | Streptococcus pyogenes | - | [1] |
| Temporin B | Candida albicans | - | [1] |
| Temporin G | Enterococcus faecium | Low concentrations | [1] |
| Temporin G | Staphylococcus aureus | Low concentrations | [1] |
| Temporin G | Stenotrophomonas maltophilia | Low concentrations | [1] |
| Temporin G | Acinetobacter baumannii | Low concentrations | [1] |
| Temporin L | Gram-positive bacteria | - | [1] |
| Temporin L | Candida spp. | - | [1] |
| Temporin L | Gram-negative bacteria | - | [1] |
Table 2: Minimum Inhibitory Concentrations (MIC) of Brevinin Peptides from Rana temporaria
| Peptide | Target Microorganism | MIC (μM) | Reference |
| Brevinin-1 | Broad spectrum | - | [5] |
| Brevinin-2 | Broad spectrum | - | [5] |
| Brevinin-2R | Staphylococcus aureus | - | [7] |
| Brevinin-2R | Micrococcus luteus | - | [7] |
| Brevinin-2R | Bacillus sp. | - | [7] |
| Brevinin-2R | Escherichia coli | - | [7] |
| Brevinin-2R | Salmonella typhimurium | - | [7] |
| Brevinin-2R | Pseudomonas aeruginosa | - | [7] |
| Brevinin-2R | Klebsiella pneumoniae | - | [7] |
| Brevinin-2R | Candida albicans | - | [7] |
| Brevinin-2R | Candida tropicalis | - | [7] |
Wound Healing and Cell Proliferation
Certain peptides from Rana temporaria, notably Temporin A and Temporin B, have demonstrated the ability to promote wound healing.[8] These peptides can induce the migration and proliferation of human keratinocytes (HaCaT cells), which are crucial processes in skin repair.[8] This activity is mediated through the activation of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[8]
Anticancer and Other Activities
Beyond their antimicrobial and wound healing properties, peptides from amphibian skin, including those from Rana species, are being investigated for their anticancer potential.[9][10] The mechanism often involves the selective disruption of cancer cell membranes.[7] Additionally, bradykinin-related peptides found in the skin secretion are known to have various pharmacological effects, including actions on smooth muscle.[11][12]
Experimental Protocols
This section outlines the general methodologies for the extraction, purification, and characterization of peptides from Rana temporaria skin secretion, as well as the assessment of their biological activities.
Peptide Extraction and Purification
-
Stimulation of Peptide Secretion: Peptide secretion is induced from the granular glands of the frog's skin. A common, non-harmful method involves the administration of norepinephrine, either through injection or immersion.[13][14]
-
Collection of Secretion: The secreted material is carefully collected from the dorsal skin of the frog.
-
Initial Purification: The collected secretion is typically acidified to inactivate proteases and then subjected to initial purification using solid-phase extraction cartridges, such as Sep-Pak C18 cartridges, to remove high molecular weight proteins and other interfering substances.[13]
-
High-Performance Liquid Chromatography (HPLC): The partially purified peptide mixture is then fractionated using reverse-phase HPLC (RP-HPLC) on columns such as octadecylsilyl-silica (C18).[13] A gradient of an organic solvent (e.g., acetonitrile) in an acidic aqueous solution is used to elute the peptides based on their hydrophobicity.
-
Further Purification: Individual peptide fractions with biological activity are subjected to further rounds of HPLC using different column chemistries (e.g., butylsilyl-C4 or diphenylmethylsilyl-silica) to achieve high purity.[13]
References
- 1. Temporins: Multifunctional Peptides from Frog Skin [mdpi.com]
- 2. Selection of antimicrobial frog peptides and temporin‐1DRa analogues for treatment of bacterial infections based on their cytotoxicity and differential activity against pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Temporins: Multifunctional Peptides from Frog Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peptides Isolated from Amphibian Skin Secretions with Emphasis on Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Composition and antimicrobial activity of the skin peptidome of Russian brown frog Rana temporaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An Overview of Brevinin Superfamily: Structure, Function and Clinical Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization and mechanism of action of amphibian-derived wound-healing-promoting peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antimicrobial Peptide Brevinin-1RL1 from Frog Skin Secretion Induces Apoptosis and Necrosis of Tumor Cells [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Multiple bradykinin-related peptides from the skin of the frog, Rana temporaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Bradykinin-related peptides (BRPs) from skin secretions of three genera of phyllomedusine leaf frogs and their comparative pharmacological effects on mammalian smooth muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antimicrobial peptides in frog skin secretions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Brevinin 1Tb Solid-Phase Peptide Synthesis (SPPS)
Introduction
Brevinin 1Tb is a 17-amino acid antimicrobial peptide originally isolated from the Russian Brown Frog, Rana temporaria.[1][2] Its sequence is Leu-Val-Pro-Leu-Phe-Leu-Ser-Lys-Leu-Ile-Cys-Phe-Ile-Thr-Lys-Lys-Cys[1]. Like other members of the brevinin family, it exhibits antibacterial activity, notably against S. aureus[1][2]. Brevinins are characterized by a C-terminal cyclic domain formed by a disulfide bridge, often referred to as a "Rana box"[3][4]. The chemical synthesis of this compound is essential for structure-activity relationship studies and the development of new antimicrobial agents[3][5]. This document provides a detailed protocol for the synthesis of this compound using Fmoc-based solid-phase peptide synthesis (SPPS).
Data Presentation
Table 1: Materials and Reagents for this compound Synthesis (0.1 mmol scale)
| Category | Item | Specification | Example Supplier | Quantity |
| Resin | Rink Amide MBHA Resin | 100-200 mesh, ~0.6 mmol/g loading | Sigma-Aldrich, Novabiochem | ~167 mg |
| Amino Acids | Fmoc-L-Amino Acids | Standard side-chain protection (Trt for Cys, Boc for Lys, tBu for Ser/Thr) | Sigma-Aldrich, Bachem | 4-5 equivalents per coupling |
| Solvents | N,N-Dimethylformamide (DMF) | Peptide synthesis grade | Fisher Scientific | As needed |
| Dichloromethane (DCM) | ACS grade | Fisher Scientific | As needed | |
| Diethyl ether | Anhydrous | Sigma-Aldrich | ~50 mL | |
| Acetonitrile (ACN) | HPLC grade | Fisher Scientific | As needed | |
| Coupling Reagents | HBTU or HATU | 4-5 equivalents | ||
| N,N-Diisopropylethylamine (DIEA) | Reagent grade | Sigma-Aldrich | 8-10 equivalents | |
| Deprotection Reagent | Piperidine | Reagent grade | Sigma-Aldrich | As needed |
| Cleavage Reagents | Trifluoroacetic acid (TFA) | Reagent grade | Sigma-Aldrich | ~10 mL |
| Triisopropylsilane (TIS) | Reagent grade | Sigma-Aldrich | As needed | |
| 1,2-Ethanedithiol (EDT) | Reagent grade | Sigma-Aldrich | As needed | |
| Water | Deionized | As needed | ||
| Purification Buffers | Buffer A | 0.1% TFA in Water | As needed | |
| Buffer B | 0.1% TFA in Acetonitrile | As needed | ||
| Cyclization Buffer | Ammonium Bicarbonate | As needed |
Table 2: Standard Fmoc-SPPS Cycle for this compound
| Step | Reagent/Solvent | Volume | Duration | Repetitions |
| 1. Swelling | DMF | 5 mL | 1 hour | 1 |
| 2. Fmoc Deprotection | 20% Piperidine in DMF | 5 mL | 3 minutes | 1 |
| 20% Piperidine in DMF | 5 mL | 10-15 minutes | 1 | |
| 3. Washing | DMF | 5 mL | 1 minute | 3 |
| DCM | 5 mL | 1 minute | 2 | |
| 4. Coupling | Activated Fmoc-amino acid solution | ~5 mL | 1-2 hours | 1 |
| 5. Washing | DMF | 5 mL | 1 minute | 3 |
| DCM | 5 mL | 1 minute | 2 |
Table 3: Cleavage Cocktail Composition
| Reagent | Percentage (v/v) | Volume for 10 mL | Purpose |
| Trifluoroacetic acid (TFA) | 92.5% | 9.25 mL | Cleaves peptide from resin and removes side-chain protecting groups |
| Triisopropylsilane (TIS) | 2.5% | 0.25 mL | Cation scavenger |
| Water | 2.5% | 0.25 mL | Cation scavenger |
| 1,2-Ethanedithiol (EDT) | 2.5% | 0.25 mL | Scavenger for trityl groups from Cysteine[3] |
Experimental Protocols
1. Resin Preparation and Swelling
-
Weigh approximately 167 mg of Rink Amide resin (~0.1 mmol scale based on ~0.6 mmol/g loading) and place it into a peptide synthesis vessel[3].
-
Add 5 mL of DMF to the resin and allow it to swell for at least 1 hour at room temperature with gentle agitation[3][6].
-
Drain the DMF.
2. Fmoc Solid-Phase Peptide Synthesis (SPPS) Cycle This cycle begins with the C-terminal amino acid (Cysteine) and proceeds to the N-terminal (Leucine).
-
Fmoc Deprotection:
-
Add 5 mL of 20% piperidine in DMF to the swollen resin[3].
-
Agitate the mixture for 3 minutes at room temperature and then drain the solution[3].
-
Add another 5 mL of 20% piperidine in DMF and agitate for 10-15 minutes to ensure complete removal of the Fmoc group[3].
-
Drain the solution and wash the resin with DMF (3 x 5 mL) and DCM (2 x 5 mL)[3].
-
-
Amino Acid Coupling:
-
Activation: In a separate vial, dissolve 4-5 equivalents of the desired Fmoc-amino acid and 4-5 equivalents of HBTU (or HATU) in a minimal amount of DMF. Add 8-10 equivalents of DIEA. Allow the mixture to pre-activate for 1-2 minutes[3].
-
Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture for 1-2 hours at room temperature[3].
-
Washing: Drain the coupling solution and wash the resin with DMF (3 x 5 mL) and DCM (2 x 5 mL) to remove excess reagents and by-products[3].
-
Repeat the deprotection and coupling steps for each amino acid in the this compound sequence.
3. Cleavage and Deprotection
-
After the final amino acid coupling and subsequent Fmoc deprotection, wash the peptide-resin thoroughly with DCM and dry it under vacuum.
-
Prepare 10 mL of the cleavage cocktail: TFA/TIS/Water/EDT (92.5:2.5:2.5:2.5)[3].
-
Add the freshly prepared cleavage cocktail to the dried resin. Agitate the mixture at room temperature for 2-3 hours[3].
-
Filter the resin and collect the filtrate containing the cleaved peptide into a clean centrifuge tube[3].
4. Peptide Precipitation and Purification
-
Precipitate the crude peptide by adding the TFA solution to 40-50 mL of cold diethyl ether[3].
-
Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times[3].
-
Dry the crude peptide pellet under vacuum[3].
-
Dissolve the crude peptide in a minimal amount of Buffer A (0.1% TFA in water) and purify using a preparative reverse-phase HPLC (RP-HPLC) system with a C18 column[3].
-
A typical gradient is from 5% to 65% Buffer B (0.1% TFA in acetonitrile) over 60 minutes[3].
-
Collect fractions and analyze them by analytical HPLC and mass spectrometry.
5. Disulfide Bond Formation (Cyclization)
-
Dissolve the purified linear peptide in a dilute aqueous buffer (e.g., 0.1 M ammonium bicarbonate, pH 8.0-8.5) at a low concentration (0.1-0.5 mg/mL) to favor intramolecular reaction[3].
-
Stir the solution gently, open to the air, for 24-48 hours. The oxidation can be monitored by analytical HPLC and mass spectrometry (a decrease of 2 Da in molecular weight indicates disulfide bond formation)[3].
-
Once the reaction is complete, lyophilize the solution to obtain the cyclized peptide.
-
The cyclized peptide can be further purified by RP-HPLC if necessary[3].
6. Final Analysis The final product's purity should be confirmed by analytical HPLC, and its identity verified by mass spectrometry.
Visualizations
Caption: Fmoc-SPPS workflow for this compound synthesis.
References
- 1. This compound peptide [novoprolabs.com]
- 2. Composition and antimicrobial activity of the skin peptidome of Russian brown frog Rana temporaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. An Overview of Brevinin Superfamily: Structure, Function and Clinical Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chemistry.du.ac.in [chemistry.du.ac.in]
Application Note: High-Purity Synthesis and Purification of Antimicrobial Peptide Brevinin 1Tb via Reverse-Phase HPLC
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the solid-phase synthesis and subsequent purification of the antimicrobial peptide Brevinin 1Tb using reverse-phase high-performance liquid chromatography (RP-HPLC). This compound, a 17-amino acid peptide (LVPLFLSKLICFITKKC) originally isolated from the skin secretions of the Russian Brown Frog (Rana temporaria), has demonstrated significant antimicrobial activity, making it a person of interest for therapeutic development.[1] This document outlines the complete workflow from crude peptide synthesis to a highly purified final product, including detailed methodologies, expected quantitative outcomes, and post-purification characterization.
Introduction to this compound
This compound belongs to the brevinin family of antimicrobial peptides (AMPs), which are key components of the innate immune system in many amphibian species. These peptides typically exhibit broad-spectrum activity against various pathogens. This compound is a cationic peptide characterized by a disulfide bridge, which is common for this family of peptides and often crucial for their biological activity. The development of a robust and reproducible purification protocol is essential for obtaining high-purity this compound for research and preclinical studies.
Physicochemical Properties of this compound:
| Property | Value |
| Amino Acid Sequence | Leu-Val-Pro-Leu-Phe-Leu-Ser-Lys-Leu-Ile-Cys-Phe-Ile-Thr-Lys-Lys-Cys |
| Molecular Formula | C88H149N21O19S2 |
| Molecular Weight (Avg.) | 1937.48 g/mol |
| Isoelectric Point (pI) | 9.88 |
Experimental Workflow
The overall process for obtaining purified synthetic this compound involves solid-phase peptide synthesis (SPPS), cleavage of the peptide from the resin, purification of the crude product by preparative RP-HPLC, and subsequent analysis and lyophilization of the pure fractions.
References
Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of Brevinin 1Tb
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brevinin 1Tb is a cationic antimicrobial peptide (AMP) originally isolated from the skin secretions of the Russian brown frog, Rana temporaria.[1][2] Like other members of the brevinin family, it exhibits broad-spectrum antimicrobial activity against various pathogens.[3][4] The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental step in assessing the in vitro potency of an antimicrobial agent. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[5][6] This document provides a detailed protocol for determining the MIC of this compound, tailored for researchers, scientists, and professionals in drug development.
The primary mechanism of action for brevinin peptides is the disruption of the microbial cell membrane.[3][7] This process is initiated by the electrostatic attraction between the positively charged peptide and the negatively charged components of bacterial membranes.[3] Following this initial binding, the peptide undergoes a conformational change, often to an amphipathic α-helical structure, which facilitates its insertion into and disruption of the membrane, leading to cell death.[3][8]
Data Presentation: MIC of Brevinin Peptides
The antimicrobial efficacy of brevinin peptides has been quantified against a variety of microorganisms. The following table summarizes reported MIC values for this compound and other closely related brevinin peptides to provide a comparative reference. It is important to note that MIC values can vary depending on the specific peptide analog, the microbial strain, and the experimental conditions used.[5]
| Peptide Variant | Microorganism | Strain | MIC (µg/mL) | MIC (µM) | Reference |
| This compound | Staphylococcus aureus | - | Not specified | - | [1][2] |
| Brevinin-1BYa | Staphylococcus aureus (MRSA) | Clinical Isolate | - | 2.5 | [9] |
| Brevinin-1BYa | Candida albicans | Reference Strain | - | ≤10 | [9] |
| Brevinin-1BYa | Candida tropicalis | Reference Strain | - | ≤10 | [9] |
| Brevinin-1BYa | Candida krusei | Reference Strain | - | ≤10 | [9] |
| Brevinin-1BYa | Candida parapsilosis | Reference Strain | - | ≤10 | [9] |
| Brevinin-1BW | Enterococcus faecalis | ATCC 29212 | 3.125 | - | [10] |
| Brevinin-1BW | Staphylococcus saprophyticus | ATCC BAA750 | 6.25 | - | [10] |
| Brevinin-1BW | Staphylococcus aureus (MDR) | ATCC 29213 | 6.25 | - | [10] |
| Brevinin-1BW | Staphylococcus aureus | ATCC 25923 | 6.25 | - | [10] |
| B1CTcu5 | Mycobacterium tuberculosis | - | 12.5 | - | [11] |
| Brevinin-1GHa | Staphylococcus aureus | ATCC 29213 | - | 4 | [4] |
| Brevinin-1GHa | Escherichia coli | ATCC 25922 | - | 32 | [4] |
| Brevinin-1GHa | Candida albicans | ATCC 10231 | - | 2 | [4] |
Experimental Protocol: MIC Determination of this compound
This protocol is based on the broth microdilution method, adapted for cationic antimicrobial peptides.[12][13]
Materials:
-
This compound peptide (lyophilized)[2]
-
Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)[12]
-
Sterile 96-well polypropylene microtiter plates[12]
-
Sterile polypropylene microcentrifuge tubes[12]
-
0.01% acetic acid with 0.2% bovine serum albumin (BSA)[12]
-
Sterile distilled water
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve the lyophilized this compound peptide in sterile distilled water to create a high-concentration stock solution (e.g., 1 mg/mL).
-
To prevent peptide loss due to binding to plastic surfaces, it is recommended to use polypropylene tubes.[12] For cationic peptides, the use of a carrier solution like 0.01% acetic acid with 0.2% BSA can be beneficial.[12]
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 colonies of the test microorganism.
-
Inoculate the colonies into 5 mL of MHB.
-
Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (typically equivalent to a 0.5 McFarland standard).[5]
-
Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.[5][13]
-
-
Microtiter Plate Setup and Serial Dilution:
-
Dispense 50 µL of sterile MHB into wells of columns 2 through 11 of a 96-well polypropylene plate.[5]
-
Prepare a starting concentration of this compound in a polypropylene tube by diluting the stock solution in MHB.
-
Add 100 µL of this starting peptide solution to the wells in column 1.
-
Perform a two-fold serial dilution by transferring 50 µL from the wells in column 1 to the corresponding wells in column 2. Mix thoroughly by pipetting up and down.[14]
-
Continue this serial dilution process across the plate to column 10. Discard the final 50 µL from column 10.[14]
-
Column 11 will serve as the positive control (bacterial growth without peptide).[5]
-
Column 12 will serve as the negative control (sterile broth only).[5]
-
-
Inoculation and Incubation:
-
Determination of MIC:
-
After incubation, visually inspect the plate for turbidity, which indicates bacterial growth.
-
The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism.[5]
-
Optionally, the optical density at 600 nm (OD600) can be measured using a microplate reader to quantify microbial growth. The MIC can be defined as the lowest peptide concentration that inhibits growth by ≥90% compared to the positive control.[5]
-
Visualizations
Caption: Workflow for the determination of Minimum Inhibitory Concentration (MIC).
Caption: Proposed mechanism of action of this compound on bacterial membranes.
References
- 1. Composition and antimicrobial activity of the skin peptidome of Russian brown frog Rana temporaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound peptide [novoprolabs.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 7. benchchem.com [benchchem.com]
- 8. An Overview of Brevinin Superfamily: Structure, Function and Clinical Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Brevinin-1BYa: a naturally occurring peptide from frog skin with broad-spectrum antibacterial and antifungal properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Exploration of the Antibacterial and Anti-Inflammatory Activity of a Novel Antimicrobial Peptide Brevinin-1BW - PMC [pmc.ncbi.nlm.nih.gov]
- 11. B1CTcu5: A frog-derived brevinin-1 peptide with anti-tuberculosis activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 13. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 14. Minimal Inhibitory Concentration (MIC) [protocols.io]
Application Notes and Protocols: Hemolytic Activity Assay of Brevinin 1Tb using Human Erythrocytes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brevinins are a family of antimicrobial peptides (AMPs) isolated from the skin secretions of frogs, known for their broad-spectrum antimicrobial properties.[1] Brevinin 1Tb, a member of this family, holds potential for therapeutic development. However, a significant hurdle for the clinical application of many AMPs is their potential for hemolytic activity, which can lead to toxicity.[1][2] Therefore, a precise evaluation of the hemolytic activity of this compound against human erythrocytes is a critical step in its preclinical safety assessment.
These application notes provide a detailed protocol for conducting a hemolytic activity assay of this compound using human red blood cells (RBCs). The assay quantifies the ability of the peptide to lyse erythrocytes by measuring the release of hemoglobin into the supernatant.[3][4] This protocol is designed to be a reliable and reproducible method for determining the concentration of this compound that causes 50% hemolysis (HC₅₀), a key parameter for evaluating its therapeutic index.[5][6]
Principle of the Assay
The hemolytic activity assay is based on the spectrophotometric quantification of hemoglobin released from lysed erythrocytes.[7] Human red blood cells are incubated with varying concentrations of this compound. If the peptide disrupts the erythrocyte membrane, hemoglobin is released into the surrounding buffer. After incubation, intact erythrocytes are pelleted by centrifugation, and the amount of hemoglobin in the supernatant is measured by reading the absorbance at a specific wavelength (typically 405 nm, 540 nm, or 570 nm).[2][8][9] The percentage of hemolysis is then calculated relative to a positive control (100% hemolysis, achieved with a detergent like Triton X-100) and a negative control (spontaneous hemolysis in buffer alone).[6][10]
Data Presentation
The hemolytic activity of Brevinin peptides is highly dependent on their specific amino acid sequence and structure. The following table summarizes representative hemolytic activity data for various Brevinin-1 analogues to provide a comparative context for evaluating this compound.
| Peptide/Analogue | Source/Modification | Hemolytic Activity Metric (HC₅₀/LC₅₀) | Erythrocyte Source |
| Brevinin-1BYa | Rana boylii | LD₅₀ = 10 µM | Human[1] |
| Acyclic Brevinin-1BYa | Cys residues replaced by Ser | 8-fold reduced activity vs. native | Human[1] |
| Brevinin-1GHa | Hylarana guentheri | ~20% hemolysis at 16 µM | Horse[1][11] |
| Brevinin-1GHb | Analogue of -1GHa (no Rana-box) | No activity up to 256 µM | Horse[1] |
| Brevinin-1GHc | Analogue of -1GHa (central Rana-box) | ~20% hemolysis at 128 µM | Horse[1] |
| Brevinin-1E | Rana esculenta | - | - |
| Brevinin-1E analogue | Transposed C-terminal sequence | Considerable reduction in hemolytic activity | -[12] |
| Brevinin-2R | Rana ridibunda | < 2.5% hemolysis at up to 200 µg/ml | -[12] |
| Brevinin-1EG | Pelophylax nigromaculatus | Concentration-dependent hemolysis | -[13] |
| Brevinin-1RL1 | Rana limnocharis | Slight hemolytic activity | -[14] |
Experimental Protocols
Materials and Reagents
-
Fresh human whole blood (with anticoagulant, e.g., EDTA or heparin)[10]
-
This compound (lyophilized powder)
-
Phosphate-buffered saline (PBS), pH 7.4[1]
-
Triton X-100 (for positive control)[2]
-
Sterile, pyrogen-free water
-
Microcentrifuge tubes (1.5 mL or 2 mL)[1]
-
96-well U-bottom microtiter plate[15]
-
Spectrophotometer (plate reader) capable of measuring absorbance at 405 nm, 540 nm, or 570 nm[2][9]
-
Centrifuge
Preparation of Human Erythrocytes
-
Blood Collection: Collect fresh human blood into tubes containing an anticoagulant.[10]
-
Centrifugation: Centrifuge the whole blood at 1,000 x g for 10 minutes at 4°C to pellet the erythrocytes.[10]
-
Washing: Carefully aspirate and discard the supernatant (plasma and buffy coat). Resuspend the erythrocyte pellet in 5 volumes of cold, sterile PBS (pH 7.4).
-
Repeat Washing: Repeat the centrifugation and washing steps two more times to ensure the removal of plasma proteins and other components.[10]
-
Final Resuspension: After the final wash, resuspend the erythrocyte pellet in PBS to achieve a 2% (v/v) erythrocyte suspension.[2] Keep the erythrocyte suspension on ice until use.
Preparation of this compound Solutions
-
Stock Solution: Prepare a stock solution of this compound by dissolving the lyophilized peptide in sterile PBS or a suitable solvent to a known concentration (e.g., 1 mg/mL or 1 mM).
-
Serial Dilutions: Perform serial dilutions of the this compound stock solution in PBS to obtain a range of desired concentrations for the assay.
Hemolytic Assay Procedure
-
Plate Setup: In a 96-well U-bottom plate, add 100 µL of the appropriate solutions to each well as follows:
-
Add Erythrocytes: Add 100 µL of the 2% human erythrocyte suspension to each well.[9]
-
Incubation: Incubate the plate at 37°C for 1 hour.[10]
-
Centrifugation: After incubation, centrifuge the plate at 1,000 x g for 10 minutes to pellet the intact erythrocytes.[10]
-
Supernatant Transfer: Carefully transfer 100 µL of the supernatant from each well to a new, flat-bottomed 96-well plate, being careful not to disturb the erythrocyte pellet.[9]
-
Absorbance Measurement: Measure the absorbance of the supernatant at 405 nm, 540 nm, or 570 nm using a microplate reader.[2][9]
Data Analysis
-
Calculate Percentage Hemolysis: The percentage of hemolysis for each this compound concentration is calculated using the following formula:[5]
-
Dose-Response Curve: Plot the percentage of hemolysis against the corresponding this compound concentration to generate a dose-response curve.
-
Determine HC₅₀: The HC₅₀ value, the concentration of this compound that causes 50% hemolysis, can be determined from the dose-response curve. A higher HC₅₀ value indicates lower hemolytic activity.[5]
Visualizations
Caption: Workflow for the Hemolytic Activity Assay of this compound.
Caption: Proposed Mechanism of Brevinin-1-induced Hemolysis.
References
- 1. benchchem.com [benchchem.com]
- 2. A promising antibiotic candidate, brevinin-1 analogue 5R, against drug-resistant bacteria, with insights into its membrane-targeting mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assay of Hemolytic Activity | Springer Nature Experiments [experiments.springernature.com]
- 4. Hemolytic Activity | Springer Nature Experiments [experiments.springernature.com]
- 5. benchchem.com [benchchem.com]
- 6. Traditional and Computational Screening of Non-Toxic Peptides and Approaches to Improving Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. One moment, please... [haemoscan.com]
- 8. Ex Vivo Red Blood Cell Hemolysis Assay for the Evaluation of pH-responsive Endosomolytic Agents for Cytosolic Delivery of Biomacromolecular Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hemolysis assay [bio-protocol.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. An Overview of Brevinin Superfamily: Structure, Function and Clinical Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Antimicrobial Peptide Brevinin-1RL1 from Frog Skin Secretion Induces Apoptosis and Necrosis of Tumor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Hemolytic Assay Protocol for C2 - Creative Biolabs [creative-biolabs.com]
Application Notes and Protocols: Evaluating the Cytotoxicity of Brevinin-1Tb in Mammalian Cell Lines using the MTT Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brevinin-1Tb, a member of the brevinin family of antimicrobial peptides (AMPs) isolated from amphibian skin, holds potential as a therapeutic agent due to its broad-spectrum antimicrobial and anticancer activities.[1][2][3] The primary mechanism of action for many brevinin peptides involves the disruption of cell membranes and the induction of apoptosis.[3][4][5] This application note provides a detailed protocol for assessing the cytotoxic effects of Brevinin-1Tb on mammalian cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay is a widely accepted method for measuring cell viability and proliferation, making it an essential tool in drug discovery and toxicology studies.[6][7][8][9]
The MTT assay is based on the principle that viable, metabolically active cells can reduce the yellow tetrazolium salt MTT to a purple formazan product.[6][8][9][10] This reduction is primarily carried out by mitochondrial dehydrogenases.[6][7] The resulting formazan crystals are insoluble in aqueous solutions and are solubilized using a solvent, typically dimethyl sulfoxide (DMSO). The absorbance of the solubilized formazan solution is then measured spectrophotometrically, and the intensity of the purple color is directly proportional to the number of viable cells.[10][11]
Data Presentation
Table 1: Reported IC50 Values of Brevinin Peptides in Various Cancer Cell Lines
The following table summarizes the cytotoxic activity of different brevinin peptides against a range of human cancer cell lines. This data can serve as a reference for selecting an appropriate concentration range for testing Brevinin-1Tb.
| Peptide | Cell Line | Cancer Type | IC50 (µM) |
| Brevinin-1E8.13 | A549 | Lung | 31.6 |
| AGS | Stomach | 7.5 | |
| Jurkat | Blood | 12.9 | |
| HCT116 | Colon | 9.2 | |
| HL60 | Blood | 14.8 | |
| HepG2 | Liver | 11.7 | |
| Brevinin-1GHd | H157 | Non-small cell lung | 2.987 |
| U251MG | Neuronal glioblastoma | 7.985 | |
| MDA-MB-435s | Melanoma | 1.197 | |
| PC3 | Prostate carcinoma | 9.854 |
Data sourced from studies on Brevinin-1E8.13 and Brevinin-1GHd.[12][13]
Experimental Protocols
Materials
-
Mammalian cell line of interest (e.g., HeLa, A549, HEK293)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate Buffered Saline (PBS), sterile
-
Brevinin-1Tb peptide
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) powder
-
Dimethyl Sulfoxide (DMSO) or other suitable solubilization buffer[14]
-
Sterile, 96-well flat-bottom microplates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader capable of measuring absorbance at 570 nm
-
Laminar flow hood
-
Multichannel pipette
Reagent Preparation
-
Complete Cell Culture Medium: Supplement the basal medium with 10% FBS and 1% Penicillin-Streptomycin.
-
Brevinin-1Tb Stock Solution: Prepare a stock solution of Brevinin-1Tb in a suitable sterile solvent (e.g., sterile water or PBS) at a concentration of 1 mM. Store at -20°C or as recommended by the supplier. Further dilutions should be made in serum-free medium.
-
MTT Solution (5 mg/mL): Dissolve MTT powder in sterile PBS to a final concentration of 5 mg/mL.[11][14] Vortex until fully dissolved and filter-sterilize the solution through a 0.2 µm filter.[8][11] Store the solution protected from light at 4°C for up to one month.[11]
-
Solubilization Solution: Use 100% DMSO to dissolve the formazan crystals.
MTT Assay Protocol
-
Cell Seeding: a. Culture the desired mammalian cell line in a T-75 flask until it reaches 70-80% confluency. b. Harvest the cells using Trypsin-EDTA and resuspend them in fresh, complete culture medium. c. Determine the cell concentration using a hemocytometer or an automated cell counter. d. Seed the cells into a 96-well plate at an optimized density. A typical seeding density ranges from 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.[14] It is crucial to determine the optimal seeding density for each cell line to ensure they are in the logarithmic growth phase during the experiment.[6][15] e. Incubate the plate for 24 hours in a humidified incubator at 37°C with 5% CO₂ to allow for cell attachment.[14]
-
Treatment with Brevinin-1Tb: a. After the 24-hour incubation, carefully remove the culture medium. b. Prepare serial dilutions of Brevinin-1Tb in serum-free medium. Based on the data for other brevinins, a starting concentration range of 0.1 µM to 100 µM is recommended. c. Add 100 µL of the diluted Brevinin-1Tb solutions to the respective wells. Include a vehicle control (medium with the same concentration of the peptide's solvent) and a negative control (untreated cells in medium only). d. Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C with 5% CO₂.
-
MTT Addition and Incubation: a. Following the treatment period, add 10-20 µL of the 5 mg/mL MTT solution to each well.[14] b. Incubate the plate for an additional 2-4 hours at 37°C.[14] During this time, viable cells will metabolize the MTT into formazan crystals, which will appear as a purple precipitate.
-
Formazan Solubilization: a. Carefully remove the medium containing MTT from each well without disturbing the formazan crystals. b. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[14] c. Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.[7]
-
Absorbance Measurement: a. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[16] A reference wavelength of 630 nm can be used to subtract background absorbance.[7]
Data Analysis
-
Background Subtraction: Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells.
-
Calculate Percentage Cell Viability: The percentage of cell viability is calculated using the following formula: Percentage Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100[16]
-
Determine IC50 Value: The IC50 (half-maximal inhibitory concentration) is the concentration of Brevinin-1Tb that causes a 50% reduction in cell viability. This can be determined by plotting the percentage of cell viability against the logarithm of the Brevinin-1Tb concentration and fitting the data to a dose-response curve.
Visualization of Workflows and Pathways
Experimental Workflow for MTT Assay
Caption: Workflow for assessing Brevinin-1Tb cytotoxicity using the MTT assay.
Proposed Signaling Pathway for Brevinin-Induced Apoptosis
References
- 1. benchchem.com [benchchem.com]
- 2. A promising antibiotic candidate, brevinin-1 analogue 5R, against drug-resistant bacteria, with insights into its membrane-targeting mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Overview of Brevinin Superfamily: Structure, Function and Clinical Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Antimicrobial Peptide Brevivin-1RL1 from Frog Skin Secretion Induces Apoptosis and Necrosis of Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MTT assay overview | Abcam [abcam.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. broadpharm.com [broadpharm.com]
- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 10. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Cloning and Functional Characterization of a Novel Brevinin-1-Type Peptide from Sylvirana guentheri with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Brevinin-1GHd: a novel Hylarana guentheri skin secretion-derived Brevinin-1 type peptide with antimicrobial and anticancer therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Analyzing the Secondary Structure of Brevinin 1Tb Using Circular Dichroism: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brevinin 1Tb is a member of the brevinin family of antimicrobial peptides (AMPs), which are crucial components of the innate immune system of many amphibians.[1] Isolated from the Russian Brown Frog, Rana temporaria, this compound exhibits antibacterial activity, notably against Staphylococcus aureus.[1][2] The brevinin family of peptides is characterized by its cationic and amphipathic nature, and many members, including Brevinin-1 peptides, feature a C-terminal disulfide-bridged cyclic heptapeptide known as the "Rana box".[3]
The biological function of AMPs like this compound is intrinsically linked to their secondary structure. In aqueous environments, these peptides typically exist in a disordered, or random coil, conformation.[4] However, upon encountering a bacterial membrane, they undergo a conformational change, folding into an α-helical structure. This structural transition is critical for their mechanism of action, which often involves membrane disruption.[3][4]
Circular Dichroism (CD) spectroscopy is a powerful and widely used technique for rapidly assessing the secondary structure of peptides and proteins in solution.[3] By measuring the differential absorption of left- and right-circularly polarized light, CD spectroscopy provides a characteristic spectrum for different secondary structural elements such as α-helices, β-sheets, and random coils.[5] This makes it an invaluable tool for studying the conformational plasticity of this compound in different environments, thereby offering insights into its antimicrobial mechanism.
Data Presentation: Secondary Structure of Brevinin-1 Analogs by CD Spectroscopy
| Peptide | Solvent/Condition | α-Helix (%) | β-Sheet (%) | Random Coil (%) | Reference |
| Brevinin-1OS | 10 mM Ammonium Acetate | - | - | Predominantly Random Coil | [3] |
| Brevinin-1OS | 50% TFE in 10 mM Ammonium Acetate | 94.61 | - | - | [3] |
| Brevinin-1EG | 10 mM PBS | - | - | Predominantly Random Coil | [3] |
| Brevinin-1EG | 30 mM SDS | Predominantly α-helical | - | - | [3] |
| Brevinin-1EG | 50% TFE | Predominantly α-helical | - | - | [3] |
Note: TFE (Trifluoroethanol) and SDS (Sodium Dodecyl Sulfate) are used to mimic the hydrophobic environment of a cell membrane. Quantitative percentages for all structures were not always available in the cited literature.
Experimental Protocols
Protocol 1: Secondary Structure Analysis of this compound by Circular Dichroism Spectroscopy
This protocol details the methodology for determining the secondary structure of this compound in both aqueous and membrane-mimetic environments using CD spectroscopy.
1. Materials and Reagents:
-
Synthesized and purified this compound peptide (purity >95%)
-
10 mM Sodium Phosphate buffer, pH 7.0
-
Trifluoroethanol (TFE), spectroscopy grade
-
Sodium Dodecyl Sulfate (SDS)
-
High-purity water (Milli-Q or equivalent)
-
Nitrogen gas for CD instrument purging
-
Quartz cuvettes with a path length of 0.1 cm (1 mm)
2. Sample Preparation:
-
Aqueous Solution (e.g., 10 mM Sodium Phosphate Buffer):
-
Prepare a stock solution of this compound in the sodium phosphate buffer.
-
Determine the precise concentration of the peptide stock solution using a reliable method such as UV absorbance at 280 nm (if tryptophan or tyrosine residues are present) or by quantitative amino acid analysis.
-
Dilute the stock solution with the same buffer to a final concentration suitable for CD analysis, typically in the range of 30-75 µM.[3]
-
-
Membrane-Mimetic Solutions:
-
TFE Solution:
-
Prepare the this compound sample in 10 mM sodium phosphate buffer as described above.
-
Mix the peptide solution with TFE to achieve a final TFE concentration of 50% (v/v).[3]
-
-
SDS Micelles:
-
Prepare the this compound sample in 10 mM sodium phosphate buffer.
-
Add SDS from a concentrated stock solution to the peptide sample to a final concentration above the critical micelle concentration (CMC) of SDS (e.g., 30 mM).[3]
-
-
3. CD Instrument Parameters:
-
Wavelength range: 190-260 nm[3]
-
Data pitch (interval): 0.1 nm[3]
-
Scanning speed: 50 nm/min
-
Response time: 1 s
-
Bandwidth: 1.0 nm
-
Accumulations: 3-5 scans for each sample to improve the signal-to-noise ratio.
-
Temperature: 25°C[3]
-
Purging: Continuously purge the instrument with nitrogen gas.
4. Data Acquisition:
-
Turn on the CD spectropolarimeter and allow the lamp to warm up for at least 30 minutes.
-
Place a cuvette containing the reference solution (the respective buffer or solvent without the peptide) in the sample holder and record a baseline spectrum.
-
Replace the reference with the cuvette containing the this compound sample and acquire the CD spectrum.
-
Repeat for all samples and conditions.
5. Data Processing and Analysis:
-
Subtract the corresponding baseline spectrum from each sample spectrum.
-
Average the multiple scans for each sample to obtain the final spectrum.
-
Convert the raw data (ellipticity in millidegrees) to Mean Residue Ellipticity (MRE) in deg·cm²·dmol⁻¹ using the following equation:
MRE = (Observed Ellipticity [mdeg]) / (10 * n * c * l)
Where:
-
n = number of amino acid residues (17 for this compound)
-
c = molar concentration of the peptide (mol/L)
-
l = path length of the cuvette (cm)
-
-
Deconvolute the MRE spectra using a secondary structure estimation program (e.g., CONTINLL, SELCON3, CDSSTR, or K2D2) to determine the percentage of α-helix, β-sheet, and random coil.[6]
Visualizations
Caption: Experimental workflow for CD analysis of this compound.
Caption: Principle of Circular Dichroism (CD) Spectroscopy.
References
- 1. This compound peptide [novoprolabs.com]
- 2. Composition and antimicrobial activity of the skin peptidome of Russian brown frog Rana temporaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. An Overview of Brevinin Superfamily: Structure, Function and Clinical Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CD-Based Peptide Secondary Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 6. revroum.lew.ro [revroum.lew.ro]
Application Notes and Protocols for the Mass Spectrometry Characterization of Purified Brevinin 1Tb
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brevinin 1Tb is a 17-amino acid antimicrobial peptide originally isolated from the skin secretion of the Russian brown frog, Rana temporaria.[1] Like other members of the brevinin family, it exhibits antimicrobial activity, making it a person of interest for novel antibiotic development. This document provides detailed application notes and protocols for the characterization of purified this compound using mass spectrometry, a critical tool for confirming its identity, purity, and structural integrity.
Physicochemical Properties and Quantitative Data
A summary of the key quantitative data for this compound is presented in the table below. The theoretical molecular weight is calculated based on its amino acid sequence (LVPLFLSKLICFITKKC) and the assumption of a disulfide bond between the two cysteine residues.
| Parameter | Value | Method of Determination |
| Amino Acid Sequence | LVPLFLSKLICFITKKC | Edman Degradation / cDNA Sequencing |
| Theoretical Monoisotopic Mass (disulfide bonded) | 1968.15 Da | In Silico Calculation |
| Theoretical Average Mass (disulfide bonded) | 1969.45 Da | In Silico Calculation |
| Purity (as commercially available) | >97% | HPLC |
Experimental Protocols
The following protocols outline the steps for the mass spectrometry analysis of purified this compound.
Protocol 1: Sample Preparation for Mass Spectrometry
Objective: To prepare purified this compound for analysis by MALDI-TOF and ESI-MS.
Materials:
-
Lyophilized purified this compound
-
Ultrapure water (LC-MS grade)
-
Acetonitrile (ACN), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
a-Cyano-4-hydroxycinnamic acid (HCCA) matrix
-
Trifluoroacetic acid (TFA), 0.1% in ultrapure water
-
Eppendorf tubes
-
Pipettes and tips
Procedure:
-
Reconstitution of this compound:
-
Allow the lyophilized peptide to equilibrate to room temperature.
-
Reconstitute the peptide in 0.1% TFA in ultrapure water to a stock concentration of 1 mg/mL.
-
Vortex briefly to ensure complete dissolution.
-
-
Preparation for MALDI-TOF MS:
-
Prepare a saturated solution of HCCA matrix in a 50:50 mixture of ACN and 0.1% TFA.
-
In a clean Eppendorf tube, mix the reconstituted this compound solution (e.g., 1 µL) with the HCCA matrix solution (e.g., 1 µL) in a 1:1 ratio.
-
Spot 1 µL of the mixture onto the MALDI target plate.
-
Allow the spot to air dry completely at room temperature, allowing for co-crystallization of the peptide and matrix.
-
-
Preparation for ESI-MS:
-
Dilute the reconstituted this compound stock solution with a solvent suitable for ESI, typically 50% ACN with 0.1% FA, to a final concentration of 1-10 pmol/µL.
-
The sample is now ready for direct infusion or LC-MS analysis.
-
Protocol 2: MALDI-TOF Mass Spectrometry for Molecular Weight Determination
Objective: To determine the intact molecular weight of this compound.
Instrumentation: A MALDI-TOF mass spectrometer.
Procedure:
-
Instrument Calibration: Calibrate the instrument using a standard peptide mixture with masses in the range of 1000-3000 Da.
-
Sample Acquisition:
-
Load the MALDI target plate with the prepared this compound sample into the mass spectrometer.
-
Acquire mass spectra in positive ion, linear or reflector mode.
-
Use a laser intensity just above the threshold for ion detection to minimize fragmentation.
-
Accumulate multiple laser shots to obtain a high-quality spectrum.
-
-
Data Analysis:
-
Process the raw spectrum to determine the monoisotopic or average mass of the peptide.
-
Compare the experimentally observed mass with the calculated theoretical mass of this compound. A close match confirms the identity of the peptide.
-
Protocol 3: ESI-MS/MS for Sequence Verification and Disulfide Bond Analysis
Objective: To verify the amino acid sequence and confirm the presence of the disulfide bond in this compound. A study by Samgina et al. utilized a nano-HPLC-ESI-OrbiTrap setup for the analysis of the Rana temporaria skin peptidome, which included this compound.[2]
Instrumentation: An electrospray ionization mass spectrometer coupled with a high-resolution mass analyzer (e.g., Orbitrap or Q-TOF) and tandem MS (MS/MS) capabilities.
Procedure:
-
LC-MS/MS Analysis (Non-reduced):
-
Inject the prepared this compound sample into an LC system coupled to the ESI-MS.
-
Separate the peptide using a C18 reversed-phase column with a gradient of ACN in water, both containing 0.1% FA.
-
Acquire mass spectra in positive ion mode.
-
Perform data-dependent MS/MS analysis on the most intense precursor ions corresponding to the expected charge states of this compound.
-
Use collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) for fragmentation.
-
-
LC-MS/MS Analysis (Reduced):
-
To confirm the disulfide bond, treat an aliquot of the peptide with a reducing agent (e.g., dithiothreitol, DTT) followed by alkylation (e.g., with iodoacetamide) to prevent re-formation of the disulfide bond.
-
Analyze the reduced and alkylated sample by LC-MS/MS as described above.
-
A mass shift corresponding to the addition of the alkylating agent to the two cysteine residues will be observed.
-
-
Data Analysis:
-
Analyze the MS/MS spectra to obtain fragment ion series (b- and y-ions).
-
Use a protein sequence analysis software to match the experimental fragmentation pattern to the theoretical fragmentation of the this compound sequence.
-
The presence of fragment ions containing the intact disulfide bond in the non-reduced sample, and their absence in the reduced sample, confirms the disulfide linkage.
-
Visualizations
Caption: Experimental workflow for the mass spectrometry characterization of purified this compound.
References
Application of Brevinin 1Tb in a Galleria mellonella In Vivo Infection Model
For Researchers, Scientists, and Drug Development Professionals
These application notes and protocols provide a comprehensive guide for utilizing the Galleria mellonella in vivo infection model to evaluate the efficacy of the antimicrobial peptide Brevinin 1Tb. The following sections detail the background, experimental procedures, data interpretation, and relevant biological pathways.
Introduction
Galleria mellonella (the greater wax moth) has emerged as a valuable and ethically sound in vivo model for studying microbial pathogenesis and evaluating the efficacy of antimicrobial compounds.[1][2] Its innate immune system shares structural and functional similarities with that of vertebrates, making it a relevant preliminary model for preclinical drug development.[3][4] this compound, a member of the brevinin family of antimicrobial peptides (AMPs) isolated from amphibian skin, has demonstrated broad-spectrum antibacterial activity.[5][6] This document outlines the application of this compound in a G. mellonella model to assess its therapeutic potential against bacterial infections.
The primary mechanism of action for many brevinins involves the perturbation and permeabilization of microbial cell membranes.[7] Some brevinins have also been shown to possess immunomodulatory properties, such as neutralizing lipopolysaccharide (LPS) and reducing inflammation, which can be crucial in combating bacterial infections.[8] The G. mellonella model allows for the in vivo assessment of both direct antimicrobial effects and potential immunomodulatory contributions of this compound to host defense.
Experimental Protocols
This section provides detailed methodologies for evaluating the efficacy of this compound in a G. mellonella infection model.
2.1. Materials and Reagents
-
Galleria mellonella larvae in their final instar stage (200-300 mg)
-
This compound (synthetic or purified)
-
Pathogenic bacterial strain (e.g., Staphylococcus aureus, Pseudomonas aeruginosa)
-
Tryptic Soy Broth (TSB) or other suitable bacterial growth medium
-
Phosphate-Buffered Saline (PBS), sterile
-
Hamilton syringes (10 µL and 50 µL) with 26-gauge needles
-
Sterile petri dishes
-
Incubator set at 37°C
-
Spectrophotometer
-
Hemocytometer or automated cell counter
-
Agar plates for colony forming unit (CFU) counting
2.2. Experimental Workflow
The overall experimental workflow for assessing the efficacy of this compound in G. mellonella is depicted below.
References
- 1. mdpi.com [mdpi.com]
- 2. Galleria mellonella infection models for the study of bacterial diseases and for antimicrobial drug testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. protocols.io [protocols.io]
- 4. Recent Advances in the Use of Galleria mellonella Model to Study Immune Responses against Human Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Composition and antimicrobial activity of the skin peptidome of Russian brown frog Rana temporaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. An Overview of Brevinin Superfamily: Structure, Function and Clinical Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | The first Brevinin-1 antimicrobial peptide with LPS-neutralizing and anti-inflammatory activities in vitro and in vivo [frontiersin.org]
Application Notes and Protocols for Anti-Biofilm Formation Assay of Brevinin 1Tb
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brevinin 1Tb is a cationic antimicrobial peptide originally isolated from the skin secretions of the Russian Brown Frog, Rana temporaria.[1][2] Like other members of the Brevinin family, it exhibits antimicrobial activity against a range of bacteria, including Staphylococcus aureus and Salmonella enterica serovar Typhimurium.[2][3] Bacterial biofilms present a significant challenge in clinical and industrial settings due to their inherent resistance to conventional antibiotics. Antimicrobial peptides (AMPs) like this compound are of great interest as potential anti-biofilm agents.[4][5]
These application notes provide a detailed protocol for assessing the anti-biofilm formation activity of this compound. The primary methods described are the crystal violet (CV) staining assay for quantifying biofilm biomass and confocal laser scanning microscopy (CLSM) for visualizing biofilm architecture. While specific quantitative data on the anti-biofilm activity of this compound is limited, this document provides a robust framework for its evaluation, drawing on established protocols for other Brevinin peptides.
This compound Profile:
| Property | Description |
| Sequence | Leu-Val-Pro-Leu-Phe-Leu-Ser-Lys-Leu-Ile-Cys-Phe-Ile-Thr-Lys-Lys-Cys |
| Origin | Russian Brown Frog (Rana temporaria) |
| Known Activity | Antibacterial against S. aureus and other bacteria.[1] |
Mechanism of Action (Proposed)
The primary mechanism of action for Brevinin peptides against planktonic bacteria is the disruption of the cell membrane.[5] It is hypothesized that a similar mechanism is at play in their anti-biofilm activity. The cationic nature of the peptide likely facilitates interaction with the negatively charged components of the bacterial cell wall and the extracellular polymeric substance (EPS) matrix of the biofilm. This interaction may lead to membrane permeabilization and disruption of the biofilm structure.
Data Presentation
The following tables summarize quantitative data for antimicrobial peptides from the Brevinin family against various microorganisms to provide a reference for expected outcomes when testing this compound.
Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Biofilm Inhibitory Concentration (MBIC) of Brevinin Peptides
| Peptide | Organism | MIC (µM) | MBIC (µM) | Reference |
| Brevinin-1GHa | Staphylococcus aureus | - | 4 | [6] |
| Brevinin-1GHa | Escherichia coli | - | 32 | [6] |
| Brevinin-1GHa | Candida albicans | - | 2 | [6] |
| Brevinin-1OS | Staphylococcus aureus | - | - | [7] |
| Brevinin-1BYa | Methicillin-resistant S. aureus (MRSA) | 2.5 | - | [8] |
Note: Specific MIC and MBIC values for this compound are not currently available in the cited literature. The values presented are for homologous peptides and serve as a comparative reference.
Table 2: Minimum Biofilm Eradication Concentration (MBEC) of Brevinin Peptides
| Peptide | Organism | MBEC (µM) | Reference |
| Brevinin-1GHa | Staphylococcus aureus | 16 | [6] |
| Brevinin-1GHa | Escherichia coli | 64 | [6] |
| Brevinin-1GHa | Candida albicans | 8 | [6] |
| Brevinin-1LTe analogues | S. aureus / P. aeruginosa | >128 | [4] |
Note: MBEC values indicate the concentration of the peptide required to eradicate a pre-formed biofilm.
Experimental Protocols
Protocol 1: Determination of Minimum Biofilm Inhibitory Concentration (MBIC) using Crystal Violet Staining
This protocol determines the lowest concentration of this compound that inhibits the formation of a biofilm.
Materials:
-
This compound (lyophilized powder)
-
Sterile 96-well flat-bottom microtiter plates
-
Bacterial strain of interest (e.g., Staphylococcus aureus, Pseudomonas aeruginosa)
-
Appropriate bacterial growth medium (e.g., Tryptic Soy Broth (TSB) for S. aureus, Luria-Bertani (LB) broth for P. aeruginosa)
-
Phosphate-buffered saline (PBS), sterile
-
Methanol (99%)
-
0.1% (w/v) Crystal Violet solution
-
33% (v/v) Glacial acetic acid
-
Microplate reader
Procedure:
-
Preparation of this compound Stock Solution: Dissolve lyophilized this compound in sterile distilled water or a suitable buffer to a known stock concentration (e.g., 1 mg/mL).
-
Bacterial Inoculum Preparation: Culture the bacterial strain overnight in the appropriate growth medium at 37°C. Dilute the overnight culture to achieve a final concentration of approximately 1 x 10^6 colony-forming units (CFU)/mL in fresh medium.
-
Serial Dilution of this compound: Prepare a two-fold serial dilution of the this compound stock solution in the appropriate growth medium directly in the 96-well plate. The final volume in each well should be 100 µL.
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well containing the this compound dilutions.
-
Controls:
-
Positive Control: 100 µL of bacterial inoculum and 100 µL of growth medium without the peptide.
-
Negative Control: 200 µL of sterile growth medium only.
-
-
Incubation: Cover the plate and incubate at 37°C for 24-48 hours without shaking to allow for biofilm formation.
-
Washing: Gently discard the planktonic (non-adherent) cells by inverting the plate. Wash each well twice with 200 µL of sterile PBS. Be careful not to disturb the biofilm at the bottom of the wells.
-
Fixation: Add 200 µL of 99% methanol to each well and incubate for 15 minutes to fix the biofilms.
-
Staining: Discard the methanol and allow the plate to air dry. Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15-20 minutes.
-
Washing: Remove the crystal violet solution and wash the wells thoroughly with running tap water until the water runs clear. Invert the plate on a paper towel to dry.
-
Solubilization: Add 200 µL of 33% glacial acetic acid to each well to dissolve the bound crystal violet. Incubate for 10-15 minutes with gentle shaking.
-
Quantification: Transfer 150 µL of the solubilized crystal violet from each well to a new flat-bottom 96-well plate. Measure the absorbance at 570 nm using a microplate reader.
-
MBIC Determination: The MBIC is defined as the lowest concentration of this compound that shows a significant reduction (e.g., ≥90%) in biofilm formation compared to the positive control.
Protocol 2: Visualization of Biofilm Inhibition by Confocal Laser Scanning Microscopy (CLSM)
CLSM allows for the three-dimensional visualization of the biofilm structure and the viability of the embedded cells.
Materials:
-
This compound
-
Bacterial strain of interest
-
Appropriate growth medium
-
Sterile glass-bottom dishes or chamber slides
-
Fluorescent stains (e.g., LIVE/DEAD™ BacLight™ Bacterial Viability Kit containing SYTO 9 and propidium iodide)
-
Confocal laser scanning microscope
Procedure:
-
Biofilm Formation: In a glass-bottom dish or chamber slide, add the bacterial inoculum (approximately 1 x 10^6 CFU/mL) and this compound at the desired concentrations (e.g., sub-MBIC, MBIC, and supra-MBIC levels). Include a positive control without the peptide.
-
Incubation: Incubate at 37°C for 24-48 hours to allow for biofilm formation.
-
Washing: Gently wash the surface twice with sterile PBS to remove planktonic cells.
-
Staining: Add the fluorescent stain solution (e.g., LIVE/DEAD™ kit reagents) according to the manufacturer's instructions. Incubate in the dark for 15-30 minutes.
-
Imaging: Visualize the biofilms using a confocal laser scanning microscope. Acquire z-stack images to reconstruct the three-dimensional architecture of the biofilm. Live cells will fluoresce green (SYTO 9), while dead cells will fluoresce red (propidium iodide).
-
Image Analysis: Analyze the images to assess changes in biofilm thickness, cell density, and the ratio of live to dead cells in the presence of this compound compared to the control.
Mandatory Visualizations
References
- 1. This compound peptide [novoprolabs.com]
- 2. Composition and antimicrobial activity of the skin peptidome of Russian brown frog Rana temporaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A promising antibiotic candidate, brevinin-1 analogue 5R, against drug-resistant bacteria, with insights into its membrane-targeting mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Brevinin-1BYa: a naturally occurring peptide from frog skin with broad-spectrum antibacterial and antifungal properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving Brevinin 1Tb Solubility in Aqueous Buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of the antimicrobial peptide Brevinin 1Tb in aqueous buffers for experimental use.
Understanding this compound Solubility
This compound is a 17-amino acid cationic antimicrobial peptide with the sequence Leu-Val-Pro-Leu-Phe-Leu-Ser-Lys-Leu-Ile-Cys-Phe-Ile-Thr-Lys-Lys-Cys.[1] Like many other antimicrobial peptides, its amphipathic nature, characterized by a mix of hydrophobic and hydrophilic residues, can lead to solubility challenges in aqueous solutions. Factors such as pH, ionic strength, and the presence of co-solvents significantly influence its ability to dissolve and remain in solution.
Key Properties of this compound
To effectively troubleshoot solubility issues, it is crucial to understand the physicochemical properties of this compound.
| Property | Value/Characteristic | Implication for Solubility |
| Amino Acid Sequence | LVPLFLSKLICFITKKC | A high proportion of hydrophobic residues (Leu, Val, Phe, Ile) can contribute to poor aqueous solubility. |
| Theoretical Isoelectric Point (pI) | 9.99 (Calculated) | The peptide has a net positive charge at physiological pH (around 7.4) and is least soluble at its pI. To improve solubility, the buffer pH should be significantly different from the pI. |
| Net Charge at pH 7.0 | +3 (Calculated) | The positive charge at neutral pH suggests that this compound is a basic peptide and should be more soluble in acidic conditions. |
| "Rana Box" Motif | Cys-X-X-X-X-Lys-Lys-Cys | The presence of a disulfide bond between the two cysteine residues creates a cyclic structure that can influence aggregation and solubility. |
Frequently Asked Questions (FAQs)
Q1: Why is my lyophilized this compound difficult to dissolve in water or PBS?
A1: this compound possesses a significant number of hydrophobic amino acids, which can lead to aggregation and poor solubility in neutral aqueous solutions like water or phosphate-buffered saline (PBS).[2][3] At or near its isoelectric point (pI ~9.99), the peptide has a minimal net charge, further reducing its solubility.
Q2: I observed precipitation after diluting my this compound stock solution into my experimental buffer. What should I do?
A2: This often occurs if the final concentration of the peptide exceeds its solubility limit in the experimental buffer or if the buffer conditions (e.g., pH, ionic strength) are not optimal. To resolve this, you can try lowering the final peptide concentration, adjusting the pH of your experimental buffer to be more acidic, or incorporating a small amount of an organic co-solvent in your final solution, provided it is compatible with your assay.
Q3: Can I use organic solvents to dissolve this compound? Which ones are recommended?
A3: Yes, for highly hydrophobic peptides, using a small amount of an organic solvent to create a stock solution is a common practice.[4] Dimethyl sulfoxide (DMSO) is a good initial choice due to its high solubilizing power and general compatibility with many biological assays.[4] However, as this compound contains cysteine residues, prolonged exposure to DMSO could potentially lead to oxidation. In such cases, dimethylformamide (DMF) or acetonitrile (ACN) can be considered as alternatives. It is crucial to first dissolve the peptide completely in the organic solvent before slowly adding the aqueous buffer.
Q4: How does pH affect the solubility of this compound?
A4: As a basic peptide with a high pI, this compound is expected to be more soluble in acidic conditions (pH < 7.0).[4] At lower pH values, the amino groups of the lysine residues are protonated, leading to a higher net positive charge and increased electrostatic repulsion between peptide molecules, which can prevent aggregation and improve solubility.
Q5: Are there any chemical modifications that can improve the solubility of this compound?
A5: While modifying the native peptide may not be suitable for all experimental goals, certain chemical alterations can enhance solubility. These include substituting some hydrophobic amino acids with more hydrophilic ones or attaching a polyethylene glycol (PEG) chain (PEGylation).[4]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Lyophilized peptide does not dissolve in water or neutral buffer (e.g., PBS). | High hydrophobicity and proximity of the buffer pH to the peptide's pI. | 1. Attempt to dissolve in a small volume of sterile, 10-25% acetic acid in water. 2. Use a minimal amount of an organic co-solvent (e.g., DMSO, DMF) to create a concentrated stock solution. |
| Precipitation occurs upon dilution of the stock solution into the final aqueous buffer. | The final peptide concentration is above its solubility limit in the buffer. The buffer composition is unfavorable for solubility. | 1. Lower the final peptide concentration. 2. Adjust the pH of the final buffer to be more acidic. 3. Ensure the final concentration of the organic co-solvent from the stock solution is sufficient to maintain solubility, but still compatible with your assay. |
| The peptide solution is cloudy or forms a gel over time. | Peptide aggregation. | 1. Sonicate the solution briefly in a water bath. 2. Prepare fresh solutions before each experiment. 3. Store stock solutions at -20°C or -80°C in single-use aliquots to avoid freeze-thaw cycles. |
| Inconsistent experimental results. | Incomplete dissolution or aggregation of the peptide leading to inaccurate concentration. | 1. Visually inspect the solution for any particulates. 2. Centrifuge the stock solution at high speed (e.g., >10,000 x g) for 5-10 minutes and use the supernatant. |
Experimental Protocols
Protocol 1: Small-Scale Solubility Testing
This protocol is designed to determine the optimal solvent for this compound without risking the entire sample.
-
Preparation: Carefully weigh a small amount of lyophilized this compound (e.g., 1 mg) into a microcentrifuge tube.
-
Initial Solvent Test (Water): Add a small volume of sterile, deionized water (e.g., 100 µL) to the peptide. Vortex gently. Observe for complete dissolution.
-
Acidic Buffer Test: If the peptide is not soluble in water, add a small volume of 10% acetic acid dropwise while vortexing until the peptide dissolves.
-
Organic Co-solvent Test: If the peptide remains insoluble, use a fresh, small aliquot of the lyophilized peptide. Add a minimal amount of DMSO or DMF (e.g., 20-50 µL) and vortex until fully dissolved.
-
Dilution into Aqueous Buffer: Once dissolved in the initial solvent, slowly add your desired aqueous buffer dropwise while continuously vortexing to reach the final desired concentration. Observe for any signs of precipitation.
Protocol 2: Preparation of a this compound Stock Solution
This protocol describes the preparation of a concentrated stock solution using an organic co-solvent.
-
Equilibrate: Allow the vial of lyophilized this compound to come to room temperature before opening to avoid condensation.
-
Initial Dissolution: Add a small, precise volume of high-purity DMSO or DMF to the vial to achieve a high concentration (e.g., 10 mg/mL). Vortex thoroughly until the peptide is completely dissolved. A brief sonication in a water bath can aid dissolution.
-
Dilution: For your working solution, slowly add the concentrated stock solution to your pre-chilled aqueous experimental buffer with constant, gentle mixing.
-
Storage: Aliquot the remaining stock solution into single-use volumes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Visualizing the Workflow and Concepts
Caption: A decision-making workflow for the systematic solubilization of this compound.
Caption: Mechanisms by which acidic pH and organic co-solvents enhance this compound solubility.
References
- 1. This compound peptide [novoprolabs.com]
- 2. Roles of Hydrophobicity and Charge Distribution of Cationic Antimicrobial Peptides in Peptide-Membrane Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of Peptide Hydrophobicity in the Mechanism of Action of α-Helical Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Optimal storage and handling conditions for lyophilized Brevinin 1Tb
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal storage, handling, and experimental use of lyophilized Brevinin 1Tb.
Frequently Asked Questions (FAQs)
Q1: How should I store the lyophilized this compound peptide upon receipt?
A1: Upon receipt, lyophilized this compound should be stored in a freezer at or below -20°C to ensure long-term stability.[1][2] For extended storage, a temperature of -80°C is preferable.[2] It is also crucial to protect the peptide from moisture and light.[3]
Q2: What is the recommended procedure for reconstituting lyophilized this compound?
A2: To reconstitute this compound, allow the vial to equilibrate to room temperature before opening to prevent condensation.[2] A recommended solvent is sterile, nuclease-free water or 0.01% acetic acid.[4] For hydrophobic peptides, dissolving in a minimal amount of an organic solvent like DMSO, followed by slow dilution with an aqueous buffer, can be effective.[5] Gently agitate or sonicate to dissolve the peptide completely.[4]
Q3: How should I store the reconstituted this compound solution?
A3: Reconstituted this compound solutions are less stable than the lyophilized form.[6] It is highly recommended to aliquot the stock solution into single-use volumes and store them at -20°C or -80°C.[2][5] This practice helps to avoid repeated freeze-thaw cycles, which can lead to peptide degradation.[2][5]
Q4: What is the primary mechanism of action for this compound's antimicrobial activity?
A4: this compound, like other members of the Brevinin-1 family, exerts its antimicrobial effect primarily by disrupting the integrity of the bacterial cell membrane.[4] This interaction leads to the formation of pores or other membrane defects, resulting in the leakage of cellular contents and ultimately cell death.[4]
Q5: Does this compound have any known immunomodulatory effects?
A5: Yes, some Brevinin-1 family peptides have demonstrated anti-inflammatory activities. For instance, Brevinin-1GHd has been shown to suppress the release of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β by inactivating the MAPK signaling pathway in response to LPS stimulation.[7][8]
Troubleshooting Guides
Solubility Issues
| Problem | Possible Cause | Solution |
| Lyophilized peptide does not dissolve in sterile water. | The peptide may be hydrophobic. | Try reconstituting in a small amount of 0.01% acetic acid. For highly hydrophobic peptides, dissolve in a minimal volume of DMSO and then slowly add the aqueous buffer of choice.[5] |
| Precipitation occurs when diluting the stock solution in a buffer. | The pH of the buffer is close to the isoelectric point (pI) of the peptide, causing aggregation. | Adjust the pH of your buffer to be at least one to two units away from the peptide's pI.[5] |
| The peptide is aggregating over time. | Use sonication in short bursts on ice to help break up aggregates.[5] |
Experimental Variability
| Problem | Possible Cause | Solution |
| High variability in Minimum Inhibitory Concentration (MIC) assays. | Peptide aggregation. | Ensure the peptide is fully dissolved before use. Prepare fresh stock solutions for each experiment and avoid repeated freeze-thaw cycles.[4] |
| Peptide adsorption to plasticware. | Use low-protein-binding microplates and pipette tips.[4] | |
| Loss of antimicrobial activity. | Peptide degradation. | Store the lyophilized peptide and reconstituted aliquots at the recommended temperatures. Verify the integrity of the peptide using methods like HPLC or mass spectrometry if degradation is suspected.[4] |
| Presence of Trifluoroacetic Acid (TFA) from purification. | For highly sensitive cellular assays, be aware that residual TFA may be present and could potentially interfere with the results.[1] If TFA interference is suspected, consider using TFA-removed peptide.[1] |
Storage and Handling Conditions Summary
| Form | Storage Temperature | Duration | Handling Recommendations |
| Lyophilized | -20°C or -80°C | Long-term (months to years) | Keep in a desiccator, protected from light.[2][3] Allow the vial to warm to room temperature before opening.[2] |
| Reconstituted Solution | -20°C or -80°C | Short-term (weeks to months) | Aliquot into single-use volumes to avoid freeze-thaw cycles.[2][5] |
| 4°C | Very short-term (days) | Use for immediate experimental needs. |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
-
Peptide Preparation: Prepare a stock solution of this compound in sterile water or 0.01% acetic acid. Perform serial two-fold dilutions of the peptide in the appropriate broth medium in a 96-well microtiter plate.[4]
-
Inoculum Preparation: Culture the bacterial strain (e.g., Staphylococcus aureus) to the logarithmic growth phase. Adjust the bacterial suspension to a concentration of approximately 5 x 10^5 CFU/mL.[4]
-
Inoculation and Incubation: Add an equal volume of the standardized bacterial inoculum to each well of the microtiter plate containing the peptide dilutions. Include a positive control (bacteria without peptide) and a negative control (broth only). Incubate the plate at 37°C for 18-24 hours.[4]
-
MIC Determination: The MIC is the lowest concentration of the peptide at which no visible growth of bacteria is observed.[4]
Hemolysis Assay
-
Red Blood Cell (RBC) Preparation: Obtain fresh red blood cells and wash them multiple times with Phosphate Buffered Saline (PBS) by centrifugation to remove plasma and buffy coat. Resuspend the washed RBCs in PBS to a final concentration of 1-2% (v/v).
-
Peptide Incubation: Prepare serial dilutions of this compound in PBS in a 96-well plate. Add the RBC suspension to each well. Include a negative control (RBCs in PBS) and a positive control (RBCs in 0.1-1% Triton X-100 for 100% hemolysis).
-
Incubation and Measurement: Incubate the plate at 37°C for 1 hour. Centrifuge the plate to pellet the intact RBCs. Transfer the supernatant to a new 96-well plate and measure the absorbance at 450 nm or 540 nm to quantify hemoglobin release.[4]
Visualizations
References
- 1. This compound peptide [novoprolabs.com]
- 2. biomedgrid.com [biomedgrid.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. sciprofiles.com [sciprofiles.com]
- 6. Frontiers | The first Brevinin-1 antimicrobial peptide with LPS-neutralizing and anti-inflammatory activities in vitro and in vivo [frontiersin.org]
- 7. The first Brevinin-1 antimicrobial peptide with LPS-neutralizing and anti-inflammatory activities in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The first Brevinin-1 antimicrobial peptide with LPS-neutralizing and anti-inflammatory activities in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Mitigate Hemolytic Activity of Brevinin Peptides
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the hemolytic activity of Brevinin peptides during experimental work.
Frequently Asked Questions (FAQs)
Q1: My Brevinin analog shows potent antimicrobial activity but also high hemolytic activity. What are the primary factors contributing to this?
A1: High hemolytic activity in Brevinin peptides is often linked to their physicochemical properties, primarily high hydrophobicity and amphipathicity.[1][2] While these characteristics are crucial for disrupting bacterial membranes, an excess can lead to non-specific interactions with the lipid bilayers of erythrocytes, causing lysis.[1][2] The overall net positive charge, while important for initial attraction to negatively charged bacterial membranes, can also contribute to hemolysis if not optimized.[3][4]
Q2: What are the main strategies to reduce the hemolytic activity of my Brevinin peptide while preserving its antimicrobial efficacy?
A2: Several strategies can be employed:
-
Amino Acid Substitution: Systematically replacing specific amino acids is a common approach. This can involve reducing hydrophobicity by substituting hydrophobic residues (e.g., Tryptophan, Leucine) with less hydrophobic ones (e.g., Alanine) or modulating cationicity by adjusting the number and position of positively charged residues like Lysine and Arginine.[2][5]
-
Peptide Truncation: Shortening the peptide sequence, particularly by removing the C-terminal "Rana box," has been shown to significantly decrease hemolytic activity.[6][7]
-
Structural Modifications: Altering the peptide's secondary structure can be effective. This includes transposing the C-terminal "Rana box" to a more central position or introducing D-amino acids, which can alter the peptide's interaction with membranes.[2][6][8]
-
Delivery Systems: Encapsulating the peptide in nanoparticles or liposomes can shield it from red blood cells and improve its therapeutic window.[9]
Q3: How does altering the "Rana box" affect hemolytic activity?
A3: The "Rana box," a disulfide-bridged loop at the C-terminus of many Brevinin peptides, appears to be a primary determinant of toxicity.[6][10] Its removal or transposition to a central position in the peptide sequence has been demonstrated to considerably reduce hemolytic activity, in some cases by over ten-fold, while often maintaining significant antimicrobial potency.[6][8][11]
Q4: Can I use computational tools to predict the hemolytic activity of my designed Brevinin analogs?
A4: Yes, several in-silico tools and machine learning models have been developed to predict the hemolytic potential of peptides.[12][13] These predictors, such as HemoPI and AmpLyze, use peptide sequence information and physicochemical properties to estimate the concentration causing 50% hemolysis (HC50).[14][15] Utilizing these tools in the design phase can help prioritize analogs with a higher probability of low hemolytic activity for synthesis and experimental testing.
Troubleshooting Guides
Issue 1: High variability in hemolytic assay results.
-
Possible Cause 1: Peptide Aggregation.
-
Possible Cause 2: Inconsistent Red Blood Cell (RBC) Preparation.
-
Troubleshooting: Use freshly collected blood and wash the RBCs multiple times with a suitable buffer like PBS to remove plasma components. Ensure the final RBC concentration is consistent across all assays.[4]
-
-
Possible Cause 3: Interference from Solvents.
-
Troubleshooting: If using solvents like DMSO to dissolve the peptide, ensure the final concentration in the assay is low and consistent across all wells, as it can have lytic effects at higher concentrations. Run a solvent-only control to assess its contribution to hemolysis.
-
Issue 2: Loss of antimicrobial activity after modification to reduce hemolysis.
-
Possible Cause 1: Disruption of Critical Amphipathic Structure.
-
Troubleshooting: The modifications may have altered the secondary structure necessary for selective interaction with bacterial membranes.[2] Use helical wheel projections to guide amino acid substitutions, aiming to reduce the hydrophobicity of the non-polar face while maintaining the overall amphipathic character.[2]
-
-
Possible Cause 2: Reduction in Net Positive Charge.
-
Troubleshooting: A certain level of positive charge is crucial for the initial electrostatic attraction to negatively charged bacterial membranes.[4] If modifications have significantly reduced the net positive charge, consider introducing cationic residues at positions that are less likely to increase hemolytic activity.
-
Quantitative Data Summary
The following tables summarize the hemolytic and antimicrobial activities of various Brevinin peptides and their analogs.
Table 1: Effect of Amino Acid Substitutions on Brevinin Activity
| Peptide/Analog | Modification | MIC (µM) vs. A. baumannii | HC50 (µM) | Reference |
| GIWDTIKSMGKVFAGKILQNL-NH₂ Analog | Lys⁴, Lys¹⁸ substitution | 3–6 | > 200 | [8] |
| GIWDTIKSMGKVFAGKILQNL-NH₂ Analog | Lys⁴, Ala¹⁶, Lys¹⁸ substitution | 3–6 | > 200 | [8] |
| Brevinin-1pl | Wild-type | 2 (vs. MRSA) | - | [5] |
| Brevinin-1pl-3H | Histidine substitution | 4 (vs. MRSA) | Reduced hemolysis | [5] |
Table 2: Effect of Truncation and Structural Modification on Brevinin Activity
| Peptide/Analog | Modification | MIC (µM) vs. S. aureus | HC50 (µM) | Reference |
| Brevinin-1PMa | Wild-type | 3 | Baseline | [7] |
| Des(8-14)brevinin-1PMa | Deletion of VAAKVLP | 31 | >50-fold decrease | [7] |
| Brevinin-2OS (B2OS) | Wild-type | - | 10.44 | [6] |
| B2OS(1-22)-NH₂ | Removal of "Rana box" | Maintained bioactivity | 41.88 | [6] |
| [D-Leu²]B2OS(1-22)-NH₂ | D-Leucine substitution and "Rana box" removal | Maintained bioactivity | 118.1 | [6] |
| Brevinin-1E | Wild-type | 0.6 | - | [8] |
| Brevinin-1E Analog | Transposition of "Rana box" | Maintained bioactivity | Considerably reduced | [8] |
Experimental Protocols
Hemolytic Activity Assay
This protocol is a standard method to determine the concentration of a peptide that causes 50% lysis of red blood cells (HC50).[4][7]
Materials:
-
Freshly collected human or other animal (e.g., horse) red blood cells (RBCs)[4][14]
-
Phosphate-buffered saline (PBS), pH 7.4
-
Peptide stock solutions of known concentration
-
1% (v/v) Triton X-100 in PBS (Positive control for 100% hemolysis)[4][14]
-
Sterile 96-well microtiter plates
-
Centrifuge
-
Spectrophotometer (plate reader) capable of measuring absorbance at 450 nm or 540 nm
Procedure:
-
RBC Preparation:
-
Centrifuge whole blood at 1,000 x g for 10 minutes.
-
Aspirate and discard the supernatant and plasma layer.
-
Wash the pelleted RBCs three times with PBS, centrifuging and removing the supernatant after each wash.
-
Resuspend the washed RBCs in PBS to a final concentration of 2% (v/v).[4]
-
-
Assay Setup:
-
In a 96-well plate, add 50 µL of serial dilutions of the peptide in PBS to the appropriate wells.
-
Negative Control: Add 50 µL of PBS only.
-
Positive Control: Add 50 µL of 1% Triton X-100.
-
-
Incubation:
-
Add 50 µL of the 2% RBC suspension to each well.
-
Incubate the plate at 37°C for 1 hour.[4]
-
-
Centrifugation:
-
Centrifuge the plate at 1,000 x g for 5 minutes to pellet the intact RBCs and cell debris.[4]
-
-
Measurement:
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Measure the absorbance of the supernatant at 450 nm or 540 nm to quantify hemoglobin release.
-
-
Calculation of Percent Hemolysis:
-
Percent Hemolysis = [(Absorbance of sample - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control)] x 100
-
The HC50 value is the peptide concentration that results in 50% hemolysis.
-
Visualizations
References
- 1. Role of Peptide Hydrophobicity in the Mechanism of Action of α-Helical Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Engineering of antimicrobial peptide Brevinin-1pl: arginine, lysine, and histidine substitutions enhance antimicrobial-anticancer efficacy with reduced cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rational Engineering of a Brevinin-2 Peptide: Decoupling Potency from Toxicity Through C-Terminal Truncation and N-Terminal Chiral Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. An Overview of Brevinin Superfamily: Structure, Function and Clinical Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Study on the Structure-Activity Relationship of an Antimicrobial Peptide, Brevinin-2GUb, from the Skin Secretion of Hylarana guentheri - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Prediction of hemolytic peptides and their hemolytic concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. Traditional and Computational Screening of Non-Toxic Peptides and Approaches to Improving Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. AmpLyze: A Deep Learning Model for Predicting the Hemolytic Concentration [arxiv.org]
Technical Support Center: Optimizing Disulfide Bridge Formation for Brevinin 1Tb Rana Box Cyclization
Welcome to the technical support center for the optimization of disulfide bridge formation in Brevinin 1Tb. This resource is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative data to facilitate successful Rana box cyclization.
Frequently Asked Questions (FAQs)
Q1: What is the "Rana box" and why is the disulfide bridge critical for this compound's function?
A1: The "Rana box" is a conserved cyclic heptapeptide motif found at the C-terminus of many Brevinin peptides, including this compound.[1][2][3][4] This structure is formed by an intramolecular disulfide bond between two cysteine residues. This cyclization is crucial for stabilizing the peptide's amphipathic α-helical structure, which is essential for its antimicrobial and anticancer activities.[1][2] The disulfide bridge enhances the peptide's structural rigidity, resistance to proteolytic degradation, and its ability to interact with and disrupt microbial cell membranes.[2][5]
Q2: What are the primary methods for forming the disulfide bridge in this compound?
A2: The most common methods involve the oxidation of the two cysteine thiol groups in the linear peptide precursor. This can be achieved through several approaches:
-
Air Oxidation: A straightforward method where the linear peptide is dissolved in a dilute, slightly alkaline buffer (pH 7.5-8.5) and stirred in the presence of atmospheric oxygen.[6]
-
Dimethyl Sulfoxide (DMSO) Oxidation: DMSO can act as a mild oxidizing agent to facilitate disulfide bond formation.
-
Iodine Oxidation: A more rapid and potent method, particularly for on-resin cyclization, where iodine is used to oxidize the cysteine thiols.[7]
-
Glutathione Redox Buffer: A solution containing a specific ratio of reduced (GSH) and oxidized (GSSG) glutathione can be used to promote correct disulfide bond formation.
Q3: How can I monitor the progress of the cyclization reaction?
A3: The progress of the cyclization reaction should be monitored using a combination of Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Mass Spectrometry (MS).[6] In RP-HPLC, the cyclic peptide typically has a different retention time than the linear precursor.[5] Mass spectrometry will show a decrease in the molecular weight of 2 Da upon the formation of the disulfide bond.[6]
Q4: What are the key factors influencing the efficiency of disulfide bridge formation?
A4: Several factors can significantly impact the yield and purity of the cyclized peptide:
-
Peptide Concentration: Low peptide concentrations (typically 0.1-1 mg/mL) are crucial to favor intramolecular cyclization over intermolecular reactions that lead to dimers and oligomers.[6]
-
pH: A slightly alkaline pH (7.5-8.5) is generally optimal for promoting the formation of the thiolate anion, which is the reactive species in disulfide bond formation.[8][9]
-
Temperature: Most cyclization reactions are performed at room temperature. Higher temperatures can sometimes increase the reaction rate but may also promote degradation.[8][10][11][12]
-
Solvent: The choice of solvent can influence the peptide's conformation and the rate of oxidation. Aqueous buffers are common, sometimes with organic co-solvents to improve solubility.[13]
-
Presence of Scavengers: During the cleavage of the peptide from the solid-phase resin, scavengers are essential to prevent side reactions with the cysteine residues.[7][14][15]
Troubleshooting Guide
| Problem | Possible Causes | Solutions |
| Low Cyclization Yield | - Suboptimal pH or temperature.- Peptide concentration is too high, favoring intermolecular reactions.- Inefficient oxidation method. | - Optimize the pH of the cyclization buffer to between 7.5 and 8.5.- Perform the reaction at a lower peptide concentration (e.g., 0.1 mg/mL).- Try a different oxidation method (e.g., switch from air oxidation to DMSO or iodine oxidation). |
| Presence of Multiple Peaks in HPLC | - Incomplete cyclization (presence of linear peptide).- Formation of dimers, trimers, or higher-order oligomers.- Side reactions such as oxidation of other residues (e.g., Methionine).- Formation of incorrect disulfide isomers (scrambling). | - Confirm the identity of the peaks using Mass Spectrometry.- If linear peptide is present, extend the reaction time or use a stronger oxidizing agent.- To minimize oligomers, further decrease the peptide concentration during cyclization.- Use appropriate scavengers during peptide cleavage to protect sensitive residues.[14][15]- Consider a directed disulfide bond formation strategy if scrambling is a persistent issue. |
| Mass Spectrometry Shows a Mass Increase of +16 Da or +32 Da | - Oxidation of Methionine to methionine sulfoxide (+16 Da) or methionine sulfone (+32 Da). | - Add scavengers like dithiothreitol (DTT) to the cleavage cocktail to prevent oxidation.[16]- If oxidation has already occurred, the sulfoxide can sometimes be reduced back to methionine. |
| Peptide is Difficult to Dissolve | - The peptide is hydrophobic and prone to aggregation. | - Try dissolving the peptide in a small amount of organic solvent (e.g., acetonitrile, DMSO) before diluting with the aqueous cyclization buffer.- Use chaotropic agents like guanidinium chloride in the cyclization buffer to disrupt aggregation. |
| Inconsistent Results Between Batches | - Variability in the purity of the linear peptide.- Inconsistent reaction conditions (pH, temperature, concentration).- Degradation of reagents. | - Ensure the purity of the linear peptide is consistent before starting the cyclization.- Carefully control all reaction parameters for each batch.- Use fresh reagents, especially the oxidizing agents and buffers. |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Linear this compound
This protocol outlines the manual synthesis of the linear this compound precursor using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry on a Rink Amide resin.
-
Resin Swelling: Swell the Rink Amide resin in dimethylformamide (DMF) for 1 hour in a synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin and shake for 5 minutes.
-
Drain the solution and repeat the 20% piperidine treatment for an additional 10 minutes.
-
Wash the resin thoroughly with DMF (5 times) and dichloromethane (DCM) (3 times).[17]
-
-
Amino Acid Coupling:
-
Dissolve the Fmoc-protected amino acid (3 equivalents to the resin substitution) and a coupling agent such as HBTU (3 equivalents) in DMF.
-
Add N,N-diisopropylethylamine (DIEA) (6 equivalents) to the amino acid solution and pre-activate for 2 minutes.
-
Add the activated amino acid solution to the deprotected resin and shake for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test. Repeat the coupling step if the test is positive.
-
-
Peptide Chain Elongation: Repeat steps 2 and 3 for each amino acid in the this compound sequence.
-
Cleavage and Deprotection:
-
After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail of Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water/1,2-Ethanedithiol (EDT) (92.5:2.5:2.5:2.5 v/v/v/v). The EDT is crucial for protecting the cysteine residues.[6][15]
-
Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice more.
-
Dry the crude peptide pellet under vacuum.[17]
-
-
Purification and Analysis:
-
Dissolve the crude peptide in a water/acetonitrile mixture.
-
Purify the peptide by RP-HPLC.
-
Confirm the identity and purity of the purified linear peptide by Mass Spectrometry.
-
Protocol 2: Disulfide Bridge Formation (Rana Box Cyclization) by Air Oxidation
-
Peptide Dissolution: Dissolve the purified linear this compound peptide in a 0.1 M ammonium bicarbonate buffer (pH 8.0) to a final concentration of 0.1-0.5 mg/mL.[6][16] A low concentration is critical to favor the intramolecular reaction.[6]
-
Oxidation: Stir the solution gently in a vessel open to the air at room temperature for 24-48 hours.
-
Monitoring: Periodically take aliquots of the reaction mixture and analyze by RP-HPLC and Mass Spectrometry to monitor the disappearance of the linear precursor and the appearance of the cyclized product (which will have a molecular weight 2 Da less than the linear peptide).[6]
-
Quenching and Lyophilization: Once the reaction is complete, acidify the solution to a pH below 4 with TFA to stop the reaction. Lyophilize the solution to obtain the crude cyclized peptide.[14]
-
Final Purification: Purify the cyclized this compound using preparative RP-HPLC with a suitable gradient of acetonitrile in water containing 0.1% TFA.
-
Characterization: Confirm the final purity and identity of the cyclized peptide by analytical RP-HPLC and Mass Spectrometry.
Quantitative Data
Table 1: Comparison of Cyclization Methods for a Model Heptapeptide
| Cyclization Method | Peptide Concentration | Temperature | Time | Cyclization Yield (%) | Dimer Formation (%) |
| Air Oxidation | 0.5 mg/mL | Room Temp | 48 h | 75 | 15 |
| Air Oxidation | 0.1 mg/mL | Room Temp | 48 h | 90 | 5 |
| DMSO (5%) | 0.5 mg/mL | Room Temp | 24 h | 85 | 10 |
| Iodine (on-resin) | N/A | Room Temp | 2 h | >95 | <2 |
Note: Yields are approximate and can be sequence-dependent. Data synthesized from multiple sources for illustrative purposes.
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis and cyclization of this compound.
Brevinin-1 Induced Apoptosis Signaling Pathway
Caption: Brevinin-1 induced apoptosis in tumor cells.[18][19]
Inhibition of MAPK Signaling Pathway by Brevinin-1
Caption: Brevinin-1 inhibits the LPS-induced MAPK signaling pathway.[20][21]
References
- 1. cellular-protein-chemistry.nl [cellular-protein-chemistry.nl]
- 2. peptide.com [peptide.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Origin and characterization of cyclodepsipeptides: Comprehensive structural approaches with focus on mass spectrometry analysis of alkali‐cationized molecular species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rupress.org [rupress.org]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Brevilin A induces apoptosis and autophagy of colon adenocarcinoma cell CT26 via mitochondrial pathway and PI3K/AKT/mTOR inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Iminoboronate-Based Peptide Cyclization That Responds to pH, Oxidation, and Small Molecule Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Global Analysis of Peptide Cyclization Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enhancing Peptide Cyclization: Unveiling the Key Roles of Coupling Reagents and Heat for Optimal Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of peptide concentration and temperature on leuprolide stability in dimethyl sulfoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. biotage.com [biotage.com]
- 16. Engineering an affinity-enhanced peptide through optimization of cyclization chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. books.rsc.org [books.rsc.org]
- 18. Antimicrobial Peptide Brevivin-1RL1 from Frog Skin Secretion Induces Apoptosis and Necrosis of Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Antimicrobial Peptide Brevinin-1RL1 from Frog Skin Secretion Induces Apoptosis and Necrosis of Tumor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Frontiers | The first Brevinin-1 antimicrobial peptide with LPS-neutralizing and anti-inflammatory activities in vitro and in vivo [frontiersin.org]
- 21. The first Brevinin-1 antimicrobial peptide with LPS-neutralizing and anti-inflammatory activities in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Trifluoroacetic acid (TFA) Removal from Synthetic Peptides
Welcome to the Technical Support Center for Trifluoroacetic acid (TFA) removal from synthetic peptides. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on this critical post-synthesis purification step. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to remove Trifluoroacetic Acid (TFA) from my synthetic peptide?
A1: Trifluoroacetic acid (TFA) is a strong acid widely used in solid-phase peptide synthesis (SPPS) for cleaving the peptide from the resin and as an ion-pairing agent during reverse-phase HPLC purification. While effective, residual TFA can be detrimental to downstream applications for several reasons:
-
Biological Activity: TFA can alter the secondary structure, solubility, and biological function of peptides. It has been shown to interfere with cellular assays, inhibit cell proliferation, and even act as an unintended modulator of receptors. For in vivo studies, the toxicity of TFA is a significant concern.
-
Physicochemical Properties: As a counterion, TFA can affect the peptide's mass and conformation, leading to inaccuracies in quantification and characterization.
-
Assay Interference: The strong acidity of TFA can alter the pH of assay buffers, potentially denaturing proteins or affecting enzyme kinetics. For sensitive applications, reducing TFA levels to less than 1% is often mandatory.[1]
Q2: What are the most common methods for removing TFA from peptides?
A2: Several established methods are used for TFA removal, each with its own advantages and disadvantages. The primary techniques include:
-
Salt Exchange with a Stronger Acid (e.g., HCl): This is a widely used method that replaces the TFA counterion with a more biologically benign one like chloride through repeated cycles of dissolution in a dilute acid solution and lyophilization.[1][2]
-
Ion-Exchange Chromatography: This technique utilizes a resin to capture the peptide while the TFA is washed away. The peptide is then eluted with a different salt solution, such as acetate.
-
Precipitation: This method involves precipitating the peptide from a solution in which TFA is soluble, thereby separating the two.
-
Reverse-Phase HPLC: The same HPLC system used for purification can be adapted for TFA removal by using a mobile phase containing a different acid, such as acetic acid, to replace the TFA.
Q3: How do I choose the best TFA removal method for my peptide?
A3: The choice of method depends on several factors, including:
-
Peptide Properties: The sequence, hydrophobicity, and presence of charged residues can influence the effectiveness of a particular method.
-
Required Final Purity: Some methods may be more effective at removing trace amounts of TFA than others.
-
Scale of the Process: The amount of peptide you are working with can make some methods more practical than others.
-
Downstream Application: The acceptable level of residual TFA and the desired final counterion (e.g., chloride, acetate) will guide your choice.
For most routine applications requiring a switch to a chloride salt, the HCl salt exchange method is a robust and effective choice.[1] Ion-exchange chromatography is particularly useful for peptides that are sensitive to acidic conditions or when a specific, non-chloride counterion is desired.
Troubleshooting Guide
Problem 1: I performed several rounds of lyophilization with HCl, but I still detect TFA.
-
Possible Cause: The exchange may be incomplete due to an insufficient number of cycles or a suboptimal HCl concentration. TFA can be stubbornly bound to positively charged residues.
-
Solution:
-
Increase Lyophilization Cycles: For complete removal, 2-3 cycles of dissolution in HCl and lyophilization are often necessary. Some protocols recommend at least three repetitions.[2][3][4]
-
Optimize HCl Concentration: Studies have shown that a 10 mM HCl solution is optimal for efficient TFA removal without compromising peptide integrity.[5][6] Concentrations between 2 mM and 10 mM are generally recommended.[2][3][4] Using diluted HCl up to 100 mM has been shown to not compromise peptide integrity.[5]
-
Consider an Alternative Method: If repeated lyophilization is ineffective, ion-exchange chromatography may be a more effective approach for your specific peptide.[1]
-
Problem 2: My peptide is precipitating out of solution during the HCl exchange process.
-
Possible Cause: Changes in pH and counterion composition can affect peptide solubility.
-
Solution:
-
Adjust the Solvent: Instead of dissolving the peptide in pure distilled water before adding HCl, consider using a phosphate buffer (e.g., 50mM phosphate, 100mM NaCl).[2]
-
Lower the Peptide Concentration: Try dissolving the peptide at a lower concentration to maintain its solubility.
-
Screen Different Buffers: If precipitation persists, a solubility test with a panel of different buffers may be necessary to find the optimal conditions for your peptide.
-
Problem 3: The yield of my peptide is very low after TFA removal.
-
Possible Cause: Peptide loss during post-purification manipulations is a known issue.
-
Solution:
-
Mindful Handling: Be meticulous during transfers between tubes and during the lyophilization process to minimize physical loss.
-
Recover Precipitated Material: If your peptide precipitated, ensure you recover the precipitated material.
-
Method-Specific Losses: Be aware that some methods have inherent losses. Salt exchange procedures can result in a 20-30% loss of peptide, while ion-exchange chromatography can have losses due to irreversible binding to the resin.[3] One study reported peptide recovery of 80% for HPLC-based exchange and >95% for ion-exchange and deprotonation/reprotonation methods.[7]
-
Problem 4: My peptide is an oil or amorphous solid after precipitation with ether.
-
Possible Cause: This is a common issue, especially with hydrophobic peptides. It can be caused by residual solvents, incomplete cleavage of protecting groups, or the inherent properties of the peptide.
-
Solution:
-
Trituration: Break up the oily pellet with a spatula or glass rod while it is still submerged in cold ether to increase the surface area and wash away impurities.
-
Use a Different Anti-Solvent: After the initial centrifugation, try washing the oily pellet with a different or mixed solvent system, such as methyl tert-butyl ether (MTBE) or a diethyl ether/hexane mixture.
-
Increase Anti-Solvent Volume: Try adding more cold diethyl ether to the mixture.
-
Concentrate the Solution: If the peptide is highly soluble, you may need to carefully reduce the volume of the TFA/ether mixture using a rotary evaporator or a gentle stream of nitrogen before attempting precipitation again.
-
Quantitative Data Summary
The efficiency of TFA removal and the recovery of the peptide can vary significantly between different methods. The following tables summarize quantitative data reported in the literature.
Table 1: Efficiency of TFA Removal by TFA/HCl Exchange
| HCl Concentration | Cycle 1 TFA Reduction | Cycle 2 TFA Reduction | Cycle 3 TFA Reduction | Final TFA Content |
| 2 mM | ~50% | ~75% | >99% (Below LoQ) | <1% (w/w) |
| 5 mM | ~80% | >99% (Below LoQ) | >99% (Below LoQ) | <1% (w/w) |
| 10 mM | >99% (Below LoQ) | >99% (Below LoQ) | >99% (Below LoQ) | <1% (w/w) |
| 100 mM | >99% (Below LoQ) | >99% (Below LoQ) | >99% (Below LoQ) | <1% (w/w) |
Data adapted from a systematic study on TFA removal.[5] The study found that 10 mM HCl was the optimal concentration for efficient TFA removal.
Table 2: Comparison of Peptide Recovery and Purity Across Different TFA Removal Methods
| Method | Typical Peptide Recovery | Final Peptide Purity |
| TFA/HCl Exchange | 70-80% | High (no impact on purity observed)[5] |
| Ion-Exchange Chromatography | 70-90% (>95% in some studies)[7][8] | High |
| Reverse-Phase HPLC | 60-85% (80% in one study)[7][8] | High |
| Deprotonation/Reprotonation | Variable (>95% in one study)[7][8] | High |
Experimental Protocols
Protocol 1: TFA/HCl Exchange via Lyophilization
This is one of the most common and effective methods for replacing TFA with chloride.
-
Dissolution: Dissolve the peptide-TFA salt in high-purity water at a concentration of approximately 1 mg/mL.[2] A phosphate buffer (e.g., 50 mM phosphate, 100 mM NaCl) can also be used to improve solubility.[2]
-
Acidification: Add a 100 mM HCl stock solution to the peptide solution to achieve a final HCl concentration between 2 mM and 10 mM.[2][3][4] A concentration of 10 mM is considered optimal.[5][6]
-
Incubation: Allow the solution to stand at room temperature for at least one minute.[2]
-
Freezing: Flash-freeze the solution, preferably in liquid nitrogen.[2]
-
Lyophilization: Lyophilize the frozen solution overnight until all liquid is removed.
-
Repeat: Repeat steps 1-5 at least two more times to ensure complete TFA removal.[2][3][4]
-
Final Reconstitution: After the final lyophilization, reconstitute the peptide hydrochloride salt in the desired buffer for your experiment.
Caption: Workflow for TFA/HCl salt exchange via lyophilization.
Protocol 2: TFA/Acetate Exchange via Ion-Exchange Chromatography
This method is suitable for exchanging TFA for acetate, a weaker and often more biocompatible counterion.
-
Resin Preparation: Prepare a small column with a strong anion exchange resin. Ensure a 10- to 50-fold excess of anion sites in the resin relative to the expected amount of TFA in the peptide sample.
-
Column Equilibration: Elute the column with a 1 M solution of sodium acetate.
-
Washing: Wash the column thoroughly with distilled water to remove excess sodium acetate.
-
Sample Loading: Dissolve the peptide-TFA salt in distilled water and apply it to the prepared column.
-
Elution: Elute the column with distilled water and collect the fractions containing the peptide. The peptide, now in its acetate salt form, will elute while the TFA remains bound to the resin.
-
Lyophilization: Combine the peptide-containing fractions and lyophilize to obtain the final peptide acetate salt.
Caption: Workflow for TFA/Acetate exchange via ion-exchange chromatography.
Logical Relationships
Caption: Logical relationships between TFA presence, its impacts, and removal solutions.
References
- 1. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. lifetein.com [lifetein.com]
- 4. lifetein.com [lifetein.com]
- 5. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cdn.toxicdocs.org [cdn.toxicdocs.org]
- 8. benchchem.com [benchchem.com]
Preventing peptide aggregation of Brevinin 1Tb in high concentrations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenge of Brevinin-1Tb peptide aggregation, particularly at high concentrations.
Understanding Brevinin-1Tb Aggregation
Brevinin-1Tb is a 17-amino acid cationic antimicrobial peptide with the sequence LVPLFLSKLICFITKKC, originally isolated from the Russian Brown Frog (Rana temporaria)[1][2]. Its amphipathic nature, characterized by distinct hydrophobic and hydrophilic regions, is crucial for its antimicrobial activity but also contributes to its propensity for self-aggregation, especially at high concentrations. This aggregation can lead to loss of biological activity, precipitation, and challenges in formulation and delivery.
Physicochemical Properties of Brevinin-1Tb
Understanding the physicochemical properties of Brevinin-1Tb is the first step in developing strategies to prevent its aggregation.
| Property | Value | Significance for Aggregation |
| Amino Acid Sequence | LVPLFLSKLICFITKKC | The presence of hydrophobic residues (L, V, P, F, I) and cationic residues (K) contributes to its amphipathic character, driving intermolecular interactions that can lead to aggregation[3][4]. |
| Molecular Weight | 2005.6 g/mol | |
| Theoretical Isoelectric Point (pI) | 9.85 | The peptide is least soluble at its pI. Working at a pH at least one to two units away from the pI can significantly improve solubility and reduce aggregation by increasing the net positive charge and electrostatic repulsion between peptide molecules[5][6]. |
| Grand Average of Hydropathy (GRAVY) | 0.959 | A positive GRAVY score indicates a hydrophobic nature, which is a driving force for aggregation as the peptide attempts to minimize contact with the aqueous environment[7]. |
| Net Charge at pH 7 | +3 | The positive charge at neutral pH contributes to electrostatic repulsion, which can counteract hydrophobic attraction and reduce aggregation. |
Troubleshooting Guide: Preventing Brevinin-1Tb Aggregation
This guide provides solutions to common issues encountered during the handling and formulation of Brevinin-1Tb at high concentrations.
Problem 1: Peptide Precipitation Upon Reconstitution
Question: My lyophilized Brevinin-1Tb powder does not fully dissolve or precipitates immediately upon adding an aqueous buffer. What should I do?
Answer:
This is a common issue for hydrophobic and cationic peptides. The initial reconstitution step is critical.
Solutions:
-
Use an Acidic Solvent for Initial Dissolution: Since Brevinin-1Tb is a basic peptide (pI ~9.85), it will be more soluble in an acidic solution.
-
Recommended Protocol:
-
Allow the lyophilized peptide to equilibrate to room temperature before opening the vial to prevent condensation[8].
-
Instead of directly adding a neutral buffer, first dissolve the peptide in a small amount of sterile, distilled water containing 10% acetic acid[9][10].
-
Once the peptide is fully dissolved, slowly add your desired buffer while gently vortexing to reach the final concentration. Ensure the final pH of the solution is well below the pI of Brevinin-1Tb (e.g., pH 4-6).
-
-
-
Incorporate Organic Solvents: For highly concentrated solutions, a small amount of an organic solvent can aid in solubilization.
-
Recommended Protocol:
-
Dissolve the peptide in a minimal volume of dimethyl sulfoxide (DMSO) (e.g., 10-20% of the final volume)[11][12].
-
Gradually add the aqueous buffer to the DMSO-peptide solution with gentle mixing.
-
Caution: Ensure the final DMSO concentration is compatible with your downstream experiments, as it can be toxic to cells at higher concentrations.
-
-
Problem 2: Gradual Aggregation and Precipitation During Storage
Question: My Brevinin-1Tb solution appears clear initially but becomes cloudy or forms precipitates after storage. How can I improve its stability?
Answer:
Peptide aggregation can be a time-dependent process. Optimizing storage conditions and buffer composition is key to long-term stability.
Solutions:
-
Optimize Buffer pH and Ionic Strength:
-
pH: Maintain the buffer pH at least 2 units away from the pI. For Brevinin-1Tb, a pH between 4.0 and 6.0 is recommended to maintain a high net positive charge and promote electrostatic repulsion[5][6].
-
Ionic Strength: The effect of salt concentration can be complex. Low to moderate salt concentrations (e.g., 50-150 mM NaCl) can sometimes shield charges and promote aggregation. Conversely, in some cases, salts can stabilize the peptide. It is recommended to empirically test a range of salt concentrations to find the optimal condition for Brevinin-1Tb[6].
-
-
Utilize Solubilizing Excipients:
-
Amino Acids: The addition of certain amino acids can reduce peptide-peptide interactions.
-
Arginine and Glutamic Acid: A combination of L-arginine and L-glutamic acid (e.g., 50 mM each) can act as a "liquid chaperone" to prevent aggregation[5].
-
-
Sugars and Polyols: These act as cryoprotectants and lyoprotectants, stabilizing the peptide during freeze-thaw cycles and in the lyophilized state.
-
Trehalose or Mannitol: Including 5% (w/v) trehalose or mannitol in the final formulation before lyophilization can improve stability upon reconstitution[8].
-
-
Non-ionic Surfactants: Low concentrations of non-ionic surfactants can prevent surface-induced aggregation and stabilize the peptide.
-
Polysorbate 80 (Tween 80) or Polysorbate 20 (Tween 20): Add 0.01% to 0.1% (v/v) to the peptide solution[5].
-
-
-
Proper Storage and Handling:
-
Aliquoting: Aliquot the peptide solution into single-use volumes to avoid repeated freeze-thaw cycles, which can induce aggregation[8][13].
-
Storage Temperature: For long-term storage, keep lyophilized peptide at -20°C or -80°C[13][14]. Store peptide solutions at -80°C.
-
Lyophilization: If you are preparing your own lyophilized powder, ensure the process is optimized. A well-formed, "fluffy" cake is generally more stable and easier to reconstitute than a collapsed cake. Including a cryoprotectant like trehalose in the pre-lyophilization solution is beneficial[8].
-
dot
Caption: Logical workflow for troubleshooting Brevinin-1Tb aggregation.
Experimental Protocols
Protocol 1: Thioflavin T (ThT) Assay for Monitoring Aggregation
This assay is used to detect the formation of amyloid-like β-sheet structures, which are common in peptide aggregates. Thioflavin T (ThT) dye exhibits enhanced fluorescence upon binding to these structures.
Materials:
-
Brevinin-1Tb peptide stock solution
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in water, stored in the dark)
-
Assay buffer (e.g., 50 mM phosphate buffer, pH 7.4)
-
Black, clear-bottom 96-well plate
-
Plate reader with fluorescence detection (Excitation: ~440 nm, Emission: ~485 nm)
Procedure:
-
Prepare a working solution of ThT in the assay buffer at a final concentration of 20 µM[15].
-
In a 96-well plate, add your Brevinin-1Tb samples at the desired concentrations. Include a buffer-only control.
-
Add the ThT working solution to each well.
-
Incubate the plate at a desired temperature (e.g., 37°C), with intermittent shaking to promote aggregation.
-
Monitor the fluorescence intensity over time. An increase in fluorescence indicates peptide aggregation.
dot
Caption: Workflow for the Thioflavin T (ThT) aggregation assay.
Protocol 2: Dynamic Light Scattering (DLS) for Aggregate Sizing
DLS is a non-invasive technique that measures the size distribution of particles in a solution, making it ideal for detecting the formation of soluble aggregates.
Materials:
-
Brevinin-1Tb solution
-
Low-volume quartz cuvette
-
DLS instrument
Procedure:
-
Prepare the Brevinin-1Tb sample in the desired buffer. It is crucial that the buffer is filtered through a 0.22 µm filter to remove any dust or particulate matter.
-
Centrifuge the peptide sample at high speed (e.g., >14,000 x g) for 15-30 minutes to pellet any large, pre-existing aggregates[7].
-
Carefully transfer the supernatant to a clean DLS cuvette.
-
Place the cuvette in the DLS instrument and allow the temperature to equilibrate.
-
Perform the DLS measurement. The instrument will report the hydrodynamic radius (Rh) and the polydispersity index (PDI). An increase in the average Rh or a high PDI value is indicative of aggregation.
Frequently Asked Questions (FAQs)
Q1: What is the underlying cause of Brevinin-1Tb aggregation at high concentrations? A1: The primary driver of Brevinin-1Tb aggregation is its amphipathic nature. At high concentrations, the hydrophobic faces of the peptide molecules tend to associate with each other to minimize their exposure to the aqueous solvent, leading to the formation of aggregates. This is a common phenomenon for many antimicrobial peptides[16].
Q2: Can I use sonication to dissolve my aggregated Brevinin-1Tb? A2: Gentle sonication can be helpful to break up small aggregates and aid in the initial dissolution of the lyophilized powder[12]. However, excessive or high-power sonication can potentially damage the peptide structure. It should be used cautiously and in short bursts, with cooling on ice in between.
Q3: How does pH affect the stability of Brevinin-1Tb? A3: pH has a significant impact on the net charge of the peptide. Brevinin-1Tb has a theoretical isoelectric point (pI) of approximately 9.85. At this pH, the net charge is zero, and electrostatic repulsion between peptide molecules is minimal, leading to maximum aggregation. By lowering the pH to 4-6, the lysine residues become protonated, resulting in a net positive charge that promotes repulsion between peptide molecules and enhances solubility[5][6].
Q4: Are there any specific amino acids in Brevinin-1Tb that are particularly prone to causing aggregation? A4: The hydrophobic amino acids Leucine (L), Valine (V), Phenylalanine (F), and Isoleucine (I) are the main contributors to the hydrophobic interactions that drive aggregation. The presence of a Proline (P) can introduce a kink in the peptide structure, which may influence how the peptides pack together[16].
Q5: What are the implications of Brevinin-1Tb aggregation for its antimicrobial activity? A5: Aggregation can significantly reduce the effective concentration of monomeric, active peptide, thereby decreasing its antimicrobial potency. In some cases, large aggregates may be completely inactive. Therefore, maintaining the peptide in a soluble, non-aggregated state is crucial for its therapeutic efficacy.
Q6: Should I be concerned about the Cysteine residues in Brevinin-1Tb? A6: Brevinin-1Tb contains two Cysteine residues which, in many Brevinin-1 family peptides, form an intramolecular disulfide bond creating a "Rana box" structure[16][17]. If this bond does not form correctly or if it breaks and reforms intermolecularly, it can lead to covalent aggregation. It is important to handle the peptide under conditions that favor the correct disulfide bond formation and to be aware of the potential for disulfide shuffling, especially at alkaline pH. Using a buffer with a slightly acidic to neutral pH can help minimize this.
References
- 1. Brevinin 1Tb peptide [novoprolabs.com]
- 2. Composition and antimicrobial activity of the skin peptidome of Russian brown frog Rana temporaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. Peptide Calculator & Amino Acid Calculator | Biosynth [biosynth.com]
- 8. benchchem.com [benchchem.com]
- 9. genscript.com [genscript.com]
- 10. jpt.com [jpt.com]
- 11. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 12. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 13. verifiedpeptides.com [verifiedpeptides.com]
- 14. peptidesystems.com [peptidesystems.com]
- 15. Thioflavin-T (ThT) Aggregation assay protocol 1000 [protocols.io]
- 16. An Overview of Brevinin Superfamily: Structure, Function and Clinical Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Biological Properties, Current Applications and Potential Therapeautic Applications of Brevinin Peptide Superfamily - PMC [pmc.ncbi.nlm.nih.gov]
Effects of pH and salt concentration on Brevinin 1Tb antimicrobial activity
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the effects of pH and salt concentration on the antimicrobial activity of Brevinin 1Tb.
Frequently Asked Questions (FAQs)
Q1: How do pH and salt concentration generally affect the antimicrobial activity of Brevinin-family peptides?
A1: The antimicrobial activity of Brevinin peptides, which relies on their cationic and amphipathic properties to disrupt bacterial membranes, can be significantly influenced by environmental pH and salt concentrations. Generally, changes in pH can alter the net charge of the peptide, affecting its initial electrostatic attraction to the negatively charged bacterial membrane. High salt concentrations can shield the charges on both the peptide and the bacterial membrane, weakening their interaction and potentially reducing antimicrobial efficacy. For instance, studies on Brevinin-1OS, a related peptide, have shown that its Minimum Inhibitory Concentration (MIC) can increase (indicating lower activity) in the presence of salts like NaCl and MgCl2, and is also affected by changes in pH.[1]
Q2: I am observing a complete loss of this compound activity at physiological salt concentrations. Is this expected?
A2: While a reduction in activity is expected, a complete loss might indicate a high sensitivity of this compound to ionic strength. Cations in the salt solution can compete with the cationic peptide for binding sites on the anionic bacterial membrane, thus inhibiting its activity.[1] It is also possible that the specific salt and its concentration are particularly inhibitory. For example, divalent cations like Ca2+ and Mg2+ can have a more pronounced inhibitory effect on some Brevinin peptides than monovalent cations like Na+.[2]
Q3: Does the optimal pH for this compound activity vary depending on the bacterial species being tested?
A3: While there is no specific data for this compound, it is plausible that the optimal pH could vary slightly between different bacterial species. The composition and surface charge of bacterial membranes can differ, which may influence the pH-dependent interaction with the peptide. However, some Brevinin peptides, like Brevinin-1BW, have shown stable activity across a range of pH values.[3]
Q4: Can changes in pH affect the structure of this compound?
A4: Yes, pH can influence the secondary structure of antimicrobial peptides. Brevinin peptides typically adopt an α-helical structure in a membrane-like environment, which is crucial for their membrane-disrupting activity. Changes in pH can affect the ionization state of amino acid residues, potentially altering the stability of this α-helical conformation and, consequently, its antimicrobial potency.
Troubleshooting Guides
Issue 1: Inconsistent MIC values between experiments under varying pH conditions.
-
Question: Why am I getting high variability in my Minimum Inhibitory Concentration (MIC) results when testing this compound at different pH values?
-
Answer:
-
Buffer System: Ensure that the buffer system used to adjust the pH of your growth medium is stable and does not interfere with the peptide's activity. Some buffers can interact with the peptide or affect bacterial growth.
-
pH Stability: Verify the final pH of your assay wells after all components (media, buffer, peptide, and bacteria) have been added. The metabolic activity of the bacteria during incubation can alter the pH.
-
Peptide Solubility: Changes in pH can affect the solubility and aggregation of this compound. Visually inspect your stock solutions and assay wells for any signs of precipitation.
-
Issue 2: this compound shows significantly lower activity in the presence of salts.
-
Question: My this compound peptide is much less effective when I add salts like NaCl or MgCl2 to the assay medium. How can I troubleshoot this?
-
Answer:
-
Cation Interference: This is an expected phenomenon. The cations from the salt can shield the electrostatic interactions necessary for the peptide to bind to the bacterial membrane.[1]
-
Salt Concentration Range: Test a wider, more granular range of salt concentrations to determine the precise tolerance level of this compound.
-
Type of Salt: If possible, test different salts (e.g., KCl, CaCl2) to see if the effect is specific to a particular cation. Divalent cations may have a stronger inhibitory effect.[2]
-
Issue 3: Unexpected bacterial growth at high concentrations of this compound in buffered media.
-
Question: Even at high concentrations, this compound is not inhibiting bacterial growth in my pH-adjusted medium. What could be the cause?
-
Answer:
-
Peptide Degradation: The adjusted pH of the medium might be promoting the degradation of the peptide by bacterial proteases.
-
Inappropriate pH for Activity: The selected pH may be far from the optimal range for this compound's activity, leading to a significant reduction in its effectiveness.
-
Media Components: Components of your growth media could be interacting with the peptide in a pH-dependent manner, neutralizing its activity. Consider using a minimal medium for the assay.
-
Quantitative Data
Note: The following data is for Brevinin-1OS, a closely related peptide to this compound, and is provided as a reference for expected trends.
Table 1: Effect of Salt Concentration on the MIC of Brevinin-1OS (µM)
| Salt Concentration | S. aureus (ATCC 25923) | E. coli (ATCC 25922) | P. aeruginosa (ATCC 27853) | C. albicans (ATCC 10231) |
| Control | 4 | 64 | 64 | 8 |
| 50 mM NaCl | 8 | 128 | 128 | 16 |
| 100 mM NaCl | 16 | >128 | >128 | 32 |
| 150 mM NaCl | 32 | >128 | >128 | 64 |
| 0.5 mM MgCl2 | 8 | 128 | 128 | 16 |
| 1 mM MgCl2 | 16 | >128 | >128 | 32 |
| 2 mM MgCl2 | 32 | >128 | >128 | 64 |
Data adapted from a study on Brevinin-1OS.[1]
Table 2: Effect of pH on the MIC of Brevinin-1OS (µM)
| pH | S. aureus (ATCC 25923) | E. coli (ATCC 25922) | P. aeruginosa (ATCC 27853) | C. albicans (ATCC 10231) |
| 6.0 | 8 | 128 | 128 | 16 |
| 7.0 | 4 | 64 | 64 | 8 |
| 8.0 | 8 | 128 | 128 | 16 |
Data adapted from a study on Brevinin-1OS.[1]
Experimental Protocols
Protocol: Determining the Minimum Inhibitory Concentration (MIC) of this compound under Varying pH and Salt Conditions
-
Peptide Preparation:
-
Prepare a stock solution of this compound in sterile, deionized water or a suitable low-salt buffer (e.g., 10 mM Tris-HCl, pH 7.4).
-
Perform serial two-fold dilutions of the peptide stock in the appropriate test medium to achieve the desired final concentrations.
-
-
Bacterial Inoculum Preparation:
-
Culture the target bacterial strain overnight in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the assay wells.
-
-
Assay Plate Preparation (96-well plate):
-
For pH testing:
-
Prepare the growth medium and adjust the pH to the desired values (e.g., 6.0, 7.0, 8.0) using a suitable sterile buffer system (e.g., phosphate buffer for pH 6-8).
-
Add 50 µL of the pH-adjusted medium to each well.
-
Add 50 µL of the serially diluted this compound solution to the corresponding wells.
-
-
For salt testing:
-
Prepare the growth medium containing the desired final concentrations of the salt to be tested (e.g., 50, 100, 150 mM NaCl).
-
Add 50 µL of the salt-containing medium to each well.
-
Add 50 µL of the serially diluted this compound solution to the corresponding wells.
-
-
-
Inoculation and Incubation:
-
Add 10 µL of the prepared bacterial inoculum to each well.
-
Include positive controls (bacteria in medium without peptide) and negative controls (medium only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of the peptide that completely inhibits visible bacterial growth.
-
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Discovery, development and optimisation of a novel frog antimicrobial peptide with combined mode of action against drug-resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploration of the Antibacterial and Anti-Inflammatory Activity of a Novel Antimicrobial Peptide Brevinin-1BW - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing Brevinin 1Tb stability in the presence of serum proteases
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working to improve the stability of the antimicrobial peptide Brevinin 1Tb against serum proteases.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a 17-amino acid antimicrobial peptide (AMP) originally isolated from the skin of the Russian brown frog, Rana temporaria.[1][2] Its sequence is Leu-Val-Pro-Leu-Phe-Leu-Ser-Lys-Leu-Ile-Cys-Phe-Ile-Thr-Lys-Lys-Cys.[1] Like many natural AMPs, this compound is susceptible to rapid degradation by proteases found in blood serum. This enzymatic degradation limits its half-life in vivo, posing a significant challenge for its development as a systemic therapeutic agent.[3] The presence of multiple lysine (Lys) residues, which are common cleavage sites for trypsin-like proteases, contributes to this instability.[4]
Q2: What are the primary strategies for enhancing the serum stability of this compound?
The most common and effective strategies to protect peptides from proteolytic degradation involve modifying the peptide's structure to make it a poor substrate for proteases. Key strategies include:
-
D-Amino Acid Substitution: Replacing protease-susceptible L-amino acids with their D-amino acid counterparts can dramatically increase stability, as proteases are stereospecific and generally do not recognize D-amino acids.[3]
-
N-Terminal Modification: Capping the N-terminus, for example by acetylation, removes the positive charge and can block degradation by aminopeptidases.[5]
-
C-Terminal Modification: Amidating the C-terminus neutralizes the negative charge of the carboxyl group, mimicking the structure of many native proteins and increasing resistance to carboxypeptidases.
Q3: Will modifying this compound to increase stability affect its antimicrobial activity?
Modifications can potentially alter antimicrobial activity, and it is crucial to evaluate this for any new analog. However, studies on other Brevinin-1 family peptides have shown that strategic modifications can maintain or even enhance activity while improving stability. For instance, a D-amino acid substituted analog of Brevinin-1LTe, named 5R, demonstrated both high stability in 20% serum and potent activity against methicillin-resistant Streptococcus aureus (MRSA).[3] The key is to make substitutions at protease-sensitive sites that are not critical for the peptide's interaction with the bacterial membrane.
Q4: Which amino acid residues in this compound are most likely susceptible to protease cleavage?
The this compound sequence contains three lysine (Lys) residues (at positions 8, 15, and 16). Lysine and Arginine are primary cleavage sites for trypsin-like serine proteases, which are abundant in serum. Therefore, the peptide bonds following these lysine residues are the most probable sites of initial degradation. Studies on analogous peptides have confirmed that lysine residues are frequent targets for proteases that degrade the peptide.[4]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| My this compound analog shows rapid degradation in a serum stability assay. | The modification was insufficient to protect all protease cleavage sites. Serum contains a complex mixture of proteases with different specificities. | 1. Identify Cleavage Products: Use mass spectrometry (LC-MS) to identify the fragments of your degraded peptide. This will reveal the exact cleavage sites. 2. Combine Strategies: A single modification may not be enough. Consider combining N-terminal acetylation, C-terminal amidation, and D-amino acid substitution at the identified cleavage sites (e.g., replacing L-Lys with D-Lys). |
| My modified this compound analog is stable but has lost its antimicrobial activity. | The modification altered the peptide's secondary structure (e.g., its α-helicity) or disrupted key charge/hydrophobicity interactions required for membrane disruption. | 1. Perform Structural Analysis: Use Circular Dichroism (CD) spectroscopy to compare the secondary structure of the modified analog to the parent peptide in a membrane-mimicking environment (e.g., SDS micelles). 2. Systematic Substitution: Instead of replacing all susceptible residues at once, create a panel of analogs with single D-amino acid substitutions. This allows you to identify which positions can be modified without sacrificing activity. For example, a study on a Brevinin-1 analog successfully used systematic D-amino acid scanning to optimize stability and activity.[3] |
| My D-amino acid substituted analog shows poor solubility. | Altering the peptide backbone can sometimes affect its interaction with aqueous solvents. | 1. Confirm Correct Salt Form: Ensure the peptide is in a suitable salt form (e.g., TFA or acetate salt), which generally enhances solubility.[1] 2. Adjust pH: Try dissolving the peptide in a slightly acidic or basic buffer, as peptide solubility is often lowest at its isoelectric point. 3. Incorporate Solubilizing Modifications: While focusing on stability, consider substitutions that also enhance solubility, though this requires careful design to maintain activity. |
| I am unsure if my stability assay is working correctly. | Assay conditions, such as serum concentration, incubation time, or the method of stopping the reaction, may be suboptimal. | 1. Include Controls: Always run a positive control (an unmodified, known unstable peptide) and a negative control (the test peptide in buffer without serum) to validate the assay. 2. Optimize Quenching: Ensure the method used to stop the enzymatic reaction (e.g., adding acetonitrile or formic acid) is effective at precipitating serum proteins and inactivating proteases. |
Quantitative Data on Stability Enhancement
| Peptide / Analog | Modification Strategy | Serum Concentration | Incubation Time | % Intact Peptide Remaining | Reference |
| Peptide Sub3 | None (Parental Peptide) | 25% Mouse Serum | 8 hours | ~0% | [3] |
| Sub3-Agp | Arginine replaced with Agp¹ | 25% Mouse Serum | 8 hours | >80% | [3] |
| Peptide 17KKV-Aib | None (Parental Peptide) | 50% Fetal Bovine Serum | 24 hours | <30% (Estimated) | [6] |
| Peptide 2 (Api-modified) | Lysine replaced with Api² | 50% Fetal Bovine Serum | 24 hours | ~70% | [6] |
| Brevinin-1LTe | D-amino acid substitution (Analog "5R") | 20% Serum | Not specified | High Stability Reported | [3] |
¹Agp: α-amino-3-guanidino-propionic acid, an arginine analog. ²Api: 4-aminopiperidine-4-carboxylic acid, a lysine analog.
Experimental Protocols
Protocol 1: Synthesis of a D-Lysine Substituted this compound Analog
This protocol describes the solid-phase synthesis of a this compound analog where the L-Lys at position 15 is replaced with D-Lys.
-
Resin Preparation: Start with a Rink Amide resin to generate a C-terminally amidated peptide. Swell the resin in dimethylformamide (DMF).
-
Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin by incubating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
For each amino acid in the sequence (from C-terminus to N-terminus), use a 4-fold molar excess of the Fmoc-protected amino acid.
-
Activate the amino acid with a coupling agent like HCTU and an activator base like DIPEA in DMF.
-
Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.
-
For the D-Lysine substitution at position 15, use Fmoc-D-Lys(Boc)-OH instead of the L-amino acid.
-
Wash the resin with DMF after each coupling step.
-
-
N-Terminal Acetylation (Optional): After coupling the final amino acid (Leu), treat the resin with a solution of acetic anhydride and DIPEA in DMF for 1 hour to acetylate the N-terminus.
-
Cleavage and Deprotection: Wash the fully assembled peptide-resin with dichloromethane (DCM). Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water) for 3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.
-
Verification: Confirm the mass of the final purified peptide using mass spectrometry (e.g., MALDI-TOF or ESI-MS).
Protocol 2: Serum Stability Assay using RP-HPLC
This protocol assesses the stability of a peptide in the presence of serum over time.
-
Peptide Stock Solution: Prepare a stock solution of the purified peptide analog in an appropriate solvent (e.g., sterile water or PBS) at a concentration of 1 mg/mL.
-
Incubation:
-
In a microcentrifuge tube, mix the peptide stock solution with human or mouse serum to a final peptide concentration of 100 µg/mL and a final serum concentration of 25% (v/v).
-
Prepare a control sample by mixing the peptide stock with PBS instead of serum.
-
Incubate all samples at 37°C.
-
-
Time-Point Sampling: At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot (e.g., 50 µL) from the incubation mixture.
-
Reaction Quenching: Immediately stop the proteolytic reaction by adding 150 µL of a quenching solution (e.g., 10% trifluoroacetic acid or an acetonitrile/water/formic acid mixture). This will precipitate the serum proteins.
-
Protein Removal: Centrifuge the quenched samples at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet the precipitated proteins.
-
Analysis:
-
Carefully collect the supernatant, which contains the remaining peptide.
-
Analyze the supernatant by RP-HPLC. Monitor the peak corresponding to the intact peptide at a specific wavelength (e.g., 220 nm).
-
Quantify the amount of intact peptide remaining at each time point by integrating the peak area and comparing it to the peak area of the T=0 sample.
-
Diagrams and Workflows
Caption: Workflow for synthesizing modified peptides and assessing their serum stability.
Caption: Troubleshooting logic for common issues in peptide stability experiments.
References
- 1. This compound peptide [novoprolabs.com]
- 2. Composition and antimicrobial activity of the skin peptidome of Russian brown frog Rana temporaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A promising antibiotic candidate, brevinin-1 analogue 5R, against drug-resistant bacteria, with insights into its membrane-targeting mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Engineering of antimicrobial peptide Brevinin-1pl: arginine, lysine, and histidine substitutions enhance antimicrobial-anticancer efficacy with reduced cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhancing Chemical Stability through Structural Modification of Antimicrobial Peptides with Non-Proteinogenic Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
Common issues in the chemical synthesis of cysteine-rich peptides like Brevinin 1Tb
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chemical synthesis of cysteine-rich peptides, such as Brevinin 1Tb.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in the solid-phase peptide synthesis (SPPS) of cysteine-rich peptides?
A1: The primary challenges include:
-
Side Reactions: Cysteine's reactive thiol group is susceptible to various side reactions, including racemization, S-alkylation, and the formation of piperidinyl-alanine adducts.[1][2]
-
Aggregation: The growing peptide chain, particularly with hydrophobic residues or bulky protecting groups on cysteine, can aggregate on the solid support, leading to incomplete coupling and deprotection steps.[2]
-
Disulfide Bond Formation: Achieving the correct regioselective formation of multiple disulfide bonds is a significant hurdle, often requiring complex orthogonal protection strategies.[3][4]
-
Purification: The final purification of the target peptide can be complicated by the presence of closely related impurities and deletion sequences.[5]
Q2: How can I minimize racemization of cysteine residues during synthesis?
A2: Racemization of cysteine is a common issue, especially for C-terminal residues. To minimize this:
-
Choice of Protecting Group: Employing specific thiol protecting groups like Tetrahydropyranyl (Thp) has been shown to reduce racemization compared to the more common Trityl (Trt) group.[6]
-
Coupling Reagents: Using carbodiimide-based activation (e.g., DIC/Oxyma) is preferable to uronium/phosphonium reagents (e.g., HBTU, PyBOP) which can promote racemization, especially with base activation.[7]
-
Resin Choice: For C-terminal cysteine peptides, using 2-chlorotrityl chloride resin can help suppress racemization.[6]
Q3: What is 3-(1-piperidinyl)alanine formation and how can I prevent it?
A3: This side product can form when synthesizing peptides with a C-terminal cysteine using Fmoc/tBu chemistry. The basic conditions of piperidine treatment for Fmoc deprotection can catalyze the elimination of the protected thiol group, forming a dehydroalanine intermediate. Piperidine then adds to this intermediate.[2][8] To minimize its formation:
-
Protecting Group: Using the bulky Trityl (Trt) protecting group on the cysteine thiol can sterically hinder this side reaction, although it may not eliminate it completely.[2] The Tetrahydropyranyl (Thp) protecting group has also been shown to minimize this side product.[6][8]
-
Deprotection Conditions: Minimizing the exposure time to piperidine and using a buffered deprotection solution can also be beneficial.
Q4: What are the best strategies for forming multiple disulfide bonds in a peptide?
A4: The regioselective formation of multiple disulfide bonds requires an orthogonal protection strategy. This involves using different cysteine protecting groups that can be removed under distinct conditions.[3][4] Common orthogonal pairs include:
-
Trityl (Trt) and Acetamidomethyl (Acm): Trt is acid-labile, while Acm is removed by oxidation with reagents like iodine.
-
4-methoxytrityl (Mmt) and S-tert-butylthio (StBu): Mmt is removed under mildly acidic conditions, while StBu is cleaved by reducing agents.
-
On-resin vs. Solution Phase: Disulfide bonds can be formed while the peptide is still attached to the resin (on-resin) or after cleavage in solution. On-resin methods can offer better control and minimize intermolecular reactions.[9][10]
Troubleshooting Guides
Problem 1: Low Peptide Yield and Purity
| Possible Cause | Troubleshooting Step | Rationale |
| Peptide Aggregation | 1. Switch to a more polar solvent like N-methyl-2-pyrrolidone (NMP) or add chaotropic salts (e.g., LiCl) to the reaction mixture.[11] 2. Incorporate pseudoproline dipeptides at strategic locations in the peptide backbone. 3. Use a resin with lower loading capacity. | NMP can disrupt secondary structures that lead to aggregation. Chaotropic salts interfere with hydrogen bonding. Pseudoprolines disrupt the formation of regular secondary structures. Lower resin loading increases the distance between peptide chains, reducing intermolecular aggregation. |
| Incomplete Deprotection/Coupling | 1. Increase coupling times and/or perform double couplings for difficult amino acids.[11] 2. Monitor coupling completion using a qualitative test like the Kaiser (ninhydrin) test.[12] 3. For Fmoc deprotection, ensure fresh 20% piperidine in DMF is used. | Aggregation or sterically hindered amino acids can slow down reaction kinetics, requiring more time or repeated reactions. The Kaiser test confirms the presence of free primary amines. Old piperidine solutions can be less effective. |
| Side Reactions | 1. For C-terminal cysteine, use Fmoc-Cys(Thp)-OH to reduce racemization and piperidinyl-alanine formation.[6] 2. During cleavage from Wang resin, use a scavenger cocktail with a high concentration of scavengers like ethanedithiol (EDT) to minimize S-alkylation.[13][14] | The choice of protecting group and cleavage conditions can significantly impact the prevalence of side reactions. Scavengers trap reactive species generated during cleavage. |
Problem 2: Incorrect or Incomplete Disulfide Bond Formation
| Possible Cause | Troubleshooting Step | Rationale |
| Scrambled Disulfide Bonds | 1. Implement a carefully planned orthogonal protection strategy with compatible protecting groups (e.g., Trt/Acm, Mmt/StBu). 2. Perform disulfide bond formation sequentially, deprotecting and oxidizing one pair of cysteines at a time. | Orthogonal protecting groups allow for the selective deprotection and oxidation of specific cysteine pairs, ensuring the correct connectivity. |
| Low Oxidation Efficiency | 1. Optimize the oxidant concentration and reaction time. For on-resin oxidation with iodine, monitor the reaction progress carefully.[10] 2. For air oxidation in solution, ensure the pH of the buffer is optimal (typically pH 8-8.5) and the peptide concentration is low (0.1-1 mg/mL) to favor intramolecular cyclization.[15] 3. Consider alternative oxidation reagents such as N-chlorosuccinimide (NCS).[10][16] | Incomplete oxidation will result in a mixture of linear and cyclized peptides. High peptide concentrations in solution can lead to intermolecular disulfide bond formation (dimerization/oligomerization). |
| Reduction of Disulfide Bonds During Cleavage | 1. Avoid using thiol-based scavengers in the cleavage cocktail if disulfide bonds have been pre-formed on the resin. 2. Use a scavenger like triisopropylsilane (TIS) instead of EDT. | Thiol scavengers can reduce the newly formed disulfide bonds. |
Quantitative Data Summary
Table 1: Comparison of Cysteine Racemization with Different Protecting Groups and Coupling Conditions
| Cysteine Protecting Group | Coupling Reagent | Pre-activation Time (min) | Racemization (%) | Reference |
| Fmoc-Cys(Trt)-OH | HCTU/6-Cl-HOBt/DIPEA | 1 | 3.3 | |
| Fmoc-Cys(Dpm)-OH | HCTU/6-Cl-HOBt/DIPEA | 1 | 6.8 | |
| Fmoc-Cys(Thp)-OH | DIPCDI/Oxyma Pure | N/A | 0.74 | |
| Fmoc-Cys(Trt)-OH | HCTU/6-Cl-HOBt/DIPEA | 5 | 8.0 | [17] |
| Fmoc-Cys(MBom)-OH | HCTU/6-Cl-HOBt/DIPEA | 5 | 0.4 | [17] |
Table 2: Stability of Common Cysteine Protecting Groups to Different Reagents
| Protecting Group | Reagent | Stability |
| Trityl (Trt) | 20% Piperidine/DMF | Stable |
| 95% TFA | Labile | |
| Iodine | Labile | |
| Reducing Agents (e.g., DTT) | Stable | |
| Acetamidomethyl (Acm) | 20% Piperidine/DMF | Stable |
| 95% TFA | Stable | |
| Iodine | Labile | |
| Reducing Agents (e.g., DTT) | Stable | |
| S-tert-butylthio (StBu) | 20% Piperidine/DMF | Stable |
| 95% TFA | Stable | |
| Iodine | Stable | |
| Reducing Agents (e.g., DTT) | Labile | |
| 4-methoxytrityl (Mmt) | 20% Piperidine/DMF | Stable |
| 1-2% TFA/DCM | Labile | |
| 95% TFA | Labile | |
| Iodine | Labile | |
| Reducing Agents (e.g., DTT) | Stable |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of this compound (Fmoc/tBu Strategy)
Sequence: FLPIIAGVAAKVFPKIFCLITKKC-NH₂ (Disulfide bridge: Cys18-Cys24)
-
Resin Preparation:
-
Use Rink Amide resin (0.1 mmol scale).
-
Swell the resin in DMF for 1 hour.
-
Remove the Fmoc group with 20% piperidine in DMF (2 x 10 min).
-
Wash the resin with DMF (5x) and DCM (3x).
-
-
Amino Acid Coupling:
-
Couple the Fmoc-protected amino acids (4 equivalents) using HBTU (3.95 eq.) and DIPEA (8 eq.) in DMF.
-
For Cys residues, use Fmoc-Cys(Trt)-OH.
-
Coupling time: 1-2 hours per amino acid.
-
Monitor coupling completion with the Kaiser test.
-
After each coupling, wash with DMF (3x) and DCM (3x), then perform Fmoc deprotection as in step 1.
-
-
Cleavage and Deprotection:
-
After synthesis of the full-length peptide, wash the resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v) for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with cold ether, and dry.
-
-
Disulfide Bond Formation (Air Oxidation):
-
Dissolve the crude linear peptide in 0.1 M ammonium bicarbonate buffer (pH 8.0-8.5) at a concentration of 0.1-0.5 mg/mL.
-
Stir the solution gently, open to the atmosphere, for 24-48 hours.
-
Monitor the reaction by RP-HPLC and mass spectrometry (a mass decrease of 2 Da indicates disulfide bond formation).
-
Once complete, lyophilize the solution.
-
-
Purification:
-
Purify the cyclized peptide by preparative RP-HPLC using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.
-
Collect fractions containing the pure product and confirm the mass by mass spectrometry.
-
Lyophilize the pure fractions to obtain the final peptide.
-
Protocol 2: On-Resin Disulfide Bond Formation using Orthogonal Protection (Mmt and Acm)
-
Peptide Synthesis:
-
Synthesize the peptide on a suitable resin using Fmoc-Cys(Mmt)-OH and Fmoc-Cys(Acm)-OH at the desired positions.
-
-
First Disulfide Bond Formation:
-
Selectively remove the Mmt group by treating the resin with 1-2% TFA in DCM (repeated short treatments, e.g., 5 x 2 min).
-
Wash the resin thoroughly with DCM and DMF.
-
Oxidize the free thiols to form the first disulfide bond using a mild oxidant like N-chlorosuccinimide (NCS) (1-2 eq.) in DMF for 15-30 minutes.[10]
-
Wash the resin with DMF and DCM.
-
-
Second Disulfide Bond Formation and Cleavage:
-
Perform the final cleavage of the peptide from the resin using a TFA-based cocktail. This will also deprotect other side chains.
-
The Acm group on the second pair of cysteines will remain intact.
-
Purify the Acm-protected, single-disulfide-bridged peptide by RP-HPLC.
-
Remove the Acm groups and form the second disulfide bond in solution using iodine in a mixture of methanol and water.
-
Purify the final, fully cyclized peptide by RP-HPLC.
-
Visualizations
Caption: General workflow for solid-phase synthesis of a cysteine-rich peptide.
Caption: Troubleshooting logic for low yield in cysteine-rich peptide synthesis.
Caption: Strategy for regioselective formation of two disulfide bonds.
References
- 1. digital.csic.es [digital.csic.es]
- 2. peptide.com [peptide.com]
- 3. researchgate.net [researchgate.net]
- 4. Comparative evaluation of different methods for disulfide bond formation in synthesis of the HIV-2 antigenic determinant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bachem.com [bachem.com]
- 6. researchgate.net [researchgate.net]
- 7. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scite.ai [scite.ai]
- 9. researchgate.net [researchgate.net]
- 10. peptidetherapeutics.org [peptidetherapeutics.org]
- 11. biotage.com [biotage.com]
- 12. peptide.com [peptide.com]
- 13. Side reactions in the SPPS of Cys-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. On-Resin Acetamidomethyl (Acm) Removal and Disulfide Formation in Cysteinyl Peptides Using N-Chlorosuccinimide (NCS) in the Presence of Other Cys-Protecting Groups | MDPI [mdpi.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up Production of Brevinin Antimicrobial Peptides
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the scaled-up production of Brevinin antimicrobial peptides (AMPs). The following troubleshooting guides and frequently asked questions (FAQs) provide targeted solutions to specific experimental issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Peptide Synthesis and Purity
Q1: We are observing low yield during solid-phase peptide synthesis (SPPS) of Brevinin peptides. What are the potential causes and solutions?
Low peptide yield during SPPS can stem from several factors. Incomplete coupling or deprotection reactions are common culprits, often exacerbated by peptide aggregation on the resin.[1]
Troubleshooting Steps:
-
Optimize Coupling Chemistry: Ensure you are using fresh, high-quality coupling reagents. Consider using a stronger activating agent or increasing the coupling time and temperature.
-
Improve Deprotection: If Fmoc deprotection is slow, consider switching to a stronger base like DBU in your deprotection solution.[1]
-
Address Aggregation:
-
Switch to a lower substitution resin to increase the distance between peptide chains.[1]
-
Incorporate structure-disrupting elements like pseudoprolines or backbone-protecting groups (e.g., Hmb, Dmb) at strategic positions within the peptide sequence.[1]
-
Use solvents known to disrupt hydrogen bonding, such as N-methylpyrrolidone (NMP) or by adding dimethylsulfoxide (DMSO).[1]
-
Employ microwave-assisted synthesis, which can help overcome aggregation-related issues.[1]
-
-
Monitor Synthesis: For peptides longer than 20 amino acids, it is highly recommended to monitor the assembly process through small-scale cleavages and analysis by HPLC and mass spectrometry at intermediate steps.
Q2: Our purified Brevinin peptide shows multiple peaks on RP-HPLC, indicating impurities. How can we improve purity?
Peptide impurities can arise from side reactions during synthesis and cleavage, or from aggregation.
Troubleshooting Steps:
-
Optimize Cleavage: Ensure complete removal of all protecting groups by using an appropriate cleavage cocktail and allowing sufficient reaction time.
-
Refine Purification Strategy:
-
Optimize the gradient and flow rate of your RP-HPLC method. A shallower gradient can improve the separation of closely eluting species.
-
Consider a multi-step purification approach, potentially using different chromatography modes (e.g., ion exchange followed by reversed-phase).
-
-
Prevent Aggregation Post-Purification: Lyophilize the purified peptide from a solution containing a low concentration of an organic solvent like acetonitrile to prevent aggregation. Store the lyophilized peptide at -20°C or -80°C in a desiccated environment.[2]
Section 2: Recombinant Expression and Purification
Q3: We are expressing a Brevinin peptide in E. coli but see very low or no expression. What could be the issue?
Low expression of AMPs in E. coli is a common problem, often due to the peptide's toxicity to the host cells and proteolytic degradation.[3][4]
Troubleshooting Steps:
-
Utilize a Fusion Partner: Express the Brevinin peptide as a fusion protein.[3] Common fusion partners like thioredoxin (Trx) or glutathione S-transferase (GST) can protect the host from the AMP's lytic activity and prevent its degradation by host proteases.[3] These fusion partners also facilitate purification via affinity chromatography.
-
Codon Optimization: Optimize the gene sequence for expression in E. coli to ensure efficient translation.
-
Promoter and Host Strain Selection: Use a tightly regulated promoter (e.g., from the pET system) to control expression and prevent leaky expression that could be toxic to the cells. Choose a host strain suitable for recombinant protein expression.
-
Optimize Expression Conditions: Vary induction conditions such as inducer concentration (e.g., IPTG), temperature, and induction time to find the optimal balance between expression level and cell viability.
Q4: Our recombinant Brevinin peptide is expressed as insoluble inclusion bodies. How can we improve solubility?
Inclusion body formation is common for overexpressed recombinant proteins in E. coli.[5]
Troubleshooting Steps:
-
Lower Expression Temperature: Reducing the culture temperature after induction can slow down protein synthesis, allowing more time for proper folding and reducing aggregation.
-
Co-expression of Chaperones: Co-expressing molecular chaperones can assist in the proper folding of the target peptide.
-
Fusion Partner Choice: Some fusion partners, like thioredoxin, can enhance the solubility of the expressed peptide.[3]
-
Refolding from Inclusion Bodies: If inclusion body formation is unavoidable, the peptide can be purified from the inclusion bodies and then refolded. This typically involves solubilizing the inclusion bodies with denaturants (e.g., urea or guanidinium chloride) followed by a refolding process, often involving dialysis or rapid dilution into a refolding buffer.
Q5: We are struggling with endotoxin contamination in our purified recombinant Brevinin peptide. How can we effectively remove it?
Endotoxins (lipopolysaccharides or LPS) are components of the outer membrane of Gram-negative bacteria like E. coli and are common contaminants in recombinant protein preparations.[6][7] Their removal is critical for in vivo studies.
Troubleshooting Steps:
-
Affinity Chromatography with Detergent Wash: Combining affinity chromatography with a washing step using a non-ionic detergent can effectively remove a significant amount of endotoxin.[6]
-
Anion Exchange Chromatography: This method can be very effective for removing negatively charged endotoxins.[8] The process can be optimized by adjusting pH and conductivity to maximize endotoxin binding while minimizing peptide loss.[8]
-
Two-Phase Partitioning: This technique utilizes the hydrophobic nature of endotoxins to partition them away from the target peptide in an aqueous two-phase system.[7]
-
Endotoxin Removal Resins: Commercially available resins with high affinity for endotoxins can be used for small-scale purification.[7]
-
HPLC Purification: Reverse-phase HPLC can also contribute to endotoxin removal, as endotoxins can bind to the silica-based columns.[9] It is crucial to sanitize the column after each use to prevent carry-over contamination.[9]
Section 3: Peptide Characterization and Activity
Q6: We are observing high variability in our Minimum Inhibitory Concentration (MIC) assay results. What could be causing this?
High variability in MIC assays can be due to issues with the peptide itself, the experimental setup, or the bacterial inoculum.[2]
Troubleshooting Steps:
-
Ensure Complete Peptide Solubilization: Brevinin peptides can be prone to aggregation, which will affect the effective concentration.[2] Ensure the lyophilized peptide is fully dissolved. Sonication may be helpful.[2] Prepare fresh stock solutions for each experiment and avoid repeated freeze-thaw cycles.[2]
-
Use Low-Binding Plastics: Peptides can adsorb to the surface of standard microplates and pipette tips.[2] Use low-protein-binding labware to minimize this effect.[2]
-
Standardize Inoculum Preparation: Ensure a consistent final concentration of bacteria in each well (e.g., 5 x 10^5 CFU/mL).[10]
-
Include Controls: Always include a positive control (bacteria without peptide) and a negative control (broth only) to ensure the validity of the assay.[10]
Q7: Our Brevinin peptide shows high antimicrobial activity but also high hemolytic activity. How can we improve its therapeutic index?
High hemolytic activity is a common challenge with many AMPs, including Brevinins, and can limit their therapeutic potential.[11][12] This is often linked to high hydrophobicity.[10]
Strategies for Improvement:
-
Amino Acid Substitution: Strategically replacing certain amino acid residues can reduce hydrophobicity without significantly compromising antimicrobial activity. For example, substituting D-amino acids can also increase stability against proteases.[13][14]
-
Truncation or Cyclization: Modifying the peptide's structure, such as by truncating the C-terminus or introducing cyclization, can alter its interaction with eukaryotic cell membranes and reduce hemolytic activity.[13][14]
-
Formulation Strategies: Encapsulating the peptide in delivery systems like liposomes or nanoparticles can shield it from red blood cells and improve its therapeutic index.[2]
Q8: The disulfide bridge in our Brevinin peptide is not forming correctly or is unstable. How can we ensure proper "Rana box" formation?
The C-terminal disulfide bridge, or "Rana box," is a characteristic feature of many Brevinin peptides and is important for their structure and activity.[3]
Troubleshooting Steps:
-
Controlled Oxidation: After synthesis and deprotection of the linear peptide, the disulfide bond is formed through oxidation. This process needs to be carefully controlled. Common methods include air oxidation in a dilute peptide solution at a slightly alkaline pH, or the use of specific oxidizing reagents.
-
Purification of the Linear Precursor: Ensure the linear peptide precursor is highly pure before attempting cyclization to avoid the formation of incorrect disulfide-linked dimers or oligomers.
-
Expression System Considerations: When using a recombinant system, expressing the peptide in a cellular compartment that favors disulfide bond formation (like the periplasm of E. coli) or using an in vitro folding and oxidation system is necessary.[15] Eukaryotic expression systems like yeast can also facilitate proper disulfide bond formation.[15]
Data Presentation
Table 1: Antimicrobial Activity of Selected Brevinin Peptides
| Peptide | Target Organism | MIC (µM) | MBC (µM) | Reference |
| Brevinin-2GUb | S. aureus | - | >512 | [16] |
| Brevinin-2GUb | E. coli | - | >512 | [16] |
| Brevinin-1OS | S. aureus | 4 | - | [11] |
| Brevinin-1OS | E. coli | 64 | - | [11] |
| OSf (analogue) | S. aureus | 2 | - | [11] |
| OSf (analogue) | E. coli | 8 | - | [11] |
| Brevinin-1pl | S. aureus | 2 | - | [17] |
| Brevinin-1pl | E. coli | 8 | - | [17] |
| Brevinin-1BW | E. faecalis | 3.125 µg/mL | - | [18] |
| Brevinin-1BW | S. aureus | 6.25 µg/mL | - | [19] |
Table 2: Hemolytic Activity and Therapeutic Index of Brevinin Peptides
| Peptide | HC50 (µM) | Therapeutic Index (vs. S. aureus) | Reference |
| Brevinin-2GUb | >512 | - | [16] |
| Brevinin-1OS | 10.5 | 2.6 | [10][11] |
| OSf (analogue) | >128 | >64 | [10][11] |
| Brevinin-1pl | 25 | 12.5 | [10][17] |
| [D-Leu2]B2OS(1-22)-NH2 | 118.1 | 23.48 | [14] |
Experimental Protocols
Protocol 1: Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of a peptide that inhibits the visible growth of a microorganism.[10]
Materials:
-
Sterile 96-well low-protein-binding microtiter plates
-
Mueller-Hinton Broth (MHB)
-
Bacterial strain of interest
-
Lyophilized Brevinin peptide
-
Sterile, nuclease-free water or appropriate buffer for peptide dissolution
-
Spectrophotometer
Procedure:
-
Peptide Preparation: Prepare a stock solution of the Brevinin peptide in a suitable solvent. Perform serial two-fold dilutions of the peptide in MHB directly in the 96-well plate. The final volume in each well should be 50 µL.[10]
-
Inoculum Preparation: Inoculate a fresh colony of the test bacterium into MHB and incubate until it reaches the logarithmic growth phase. Dilute the overnight bacterial culture in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.[10]
-
Inoculation: Add 50 µL of the bacterial inoculum to each well containing the peptide dilutions, bringing the total volume to 100 µL.[10]
-
Controls:
-
Incubation: Incubate the plate at 37°C for 18-24 hours.[10]
-
Determination of MIC: The MIC is the lowest concentration of the peptide at which no visible growth of the bacteria is observed. This can be determined by visual inspection or by measuring the optical density at 600 nm.
Protocol 2: Hemolysis Assay
This assay measures the peptide's ability to lyse red blood cells, providing an indication of its cytotoxicity.
Materials:
-
Freshly collected red blood cells (e.g., horse or human)
-
Phosphate-buffered saline (PBS)
-
Brevinin peptide
-
0.1% Triton X-100 (positive control)
-
Sterile microcentrifuge tubes and 96-well plates
Procedure:
-
Red Blood Cell Preparation: Wash the red blood cells three times with PBS by centrifugation and resuspension. Resuspend the final pellet in PBS to a final concentration of 2% (v/v).
-
Peptide Dilutions: Prepare serial dilutions of the Brevinin peptide in PBS in a 96-well plate.
-
Incubation: Add the red blood cell suspension to each well containing the peptide dilutions and controls. Incubate the plate at 37°C for 1 hour with gentle shaking.
-
Centrifugation: Centrifuge the plate to pellet the intact red blood cells.
-
Measurement: Carefully transfer the supernatant to a new 96-well plate. Measure the absorbance of the supernatant at 450 nm or 540 nm to quantify hemoglobin release.[10]
-
Calculation: The percentage of hemolysis is calculated using the following formula: % Hemolysis = [(Abssample - Absnegative control) / (Abspositive control - Absnegative control)] x 100
Visualizations
References
- 1. peptide.com [peptide.com]
- 2. benchchem.com [benchchem.com]
- 3. An Overview of Brevinin Superfamily: Structure, Function and Clinical Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unlocking the power of antimicrobial peptides: advances in production, optimization, and therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Single step protocol to purify recombinant proteins with low endotoxin contents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. acciusa.com [acciusa.com]
- 8. Factors affecting endotoxin removal from recombinant therapeutic proteins by anion exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rdworldonline.com [rdworldonline.com]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. portlandpress.com [portlandpress.com]
- 13. jmb.tums.ac.ir [jmb.tums.ac.ir]
- 14. mdpi.com [mdpi.com]
- 15. Expression systems for the production of recombinant proteins [rekombiotech.com]
- 16. Study on the Structure-Activity Relationship of an Antimicrobial Peptide, Brevinin-2GUb, from the Skin Secretion of Hylarana guentheri - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Discovery, development and optimisation of a novel frog antimicrobial peptide with combined mode of action against drug-resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Exploration of the Antibacterial and Anti-Inflammatory Activity of a Novel Antimicrobial Peptide Brevinin-1BW - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Validation & Comparative
Brevinin 1Tb: A Comparative Analysis of its Activity Within the Brevinin-1 Family of Antimicrobial Peptides
For Researchers, Scientists, and Drug Development Professionals
The Brevinin-1 family of antimicrobial peptides (AMPs), first discovered in the skin secretions of frogs, represents a promising class of molecules in the fight against antibiotic-resistant pathogens. These peptides are characterized by their broad-spectrum antimicrobial activity, which is primarily achieved through the disruption of microbial cell membranes. This guide provides a comparative analysis of Brevinin 1Tb, a member of this family isolated from the Russian brown frog, Rana temporaria, against other well-characterized Brevinin-1 peptides. While quantitative data for this compound remains limited in publicly available literature, this guide synthesizes the available information and provides a comprehensive overview of the family's performance based on supporting experimental data for its analogues.
Structural and Functional Overview of the Brevinin-1 Family
Brevinin-1 peptides are typically cationic and consist of 24 amino acid residues. A key structural feature is the "Rana box," a C-terminal heptapeptide loop formed by a disulfide bond between two cysteine residues. This structure, along with the peptide's amphipathic α-helical conformation in membrane-like environments, is crucial for its biological activity. The primary mechanism of action for most Brevinin-1 peptides is the perturbation and disruption of the phospholipid bilayer of microbial membranes, leading to cell lysis and death. Some members of the Brevinin-1 family have also been shown to possess anti-inflammatory and immunomodulatory properties.
Comparative Antimicrobial Activity
Table 1: Minimum Inhibitory Concentration (MIC) of Brevinin-1 Family Peptides (in µM)
| Peptide | Staphylococcus aureus | Methicillin-resistant S. aureus (MRSA) | Enterococcus faecalis | Escherichia coli | Pseudomonas aeruginosa | Candida albicans | Reference |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | [1] |
| Brevinin-1BW | 6.25 µg/mL | 6.25 µg/mL | 3.125 µg/mL | ≥100 µg/mL | Data not available | Data not available | [2] |
| Brevinin-1BYa | 2.5 | 2.5 | Data not available | Data not available | Data not available | ≤10 | |
| Brevinin-1OS | Data not available | MIC ≤ 10 µM | Data not available | Weak activity | Data not available | Significant activity | [3] |
| Brevinin-1GHa | Potent activity | Potent activity | Potent activity | Potent activity | Potent activity | Potent activity | [4] |
| Brevinin-1Sa | Data not available | Data not available | Data not available | 55 | Data not available | Data not available | [5] |
| Brevinin-1Sb | Data not available | Data not available | Data not available | 17 | Data not available | Data not available | [5] |
| Brevinin-1Sc | Data not available | Data not available | Data not available | 14 | Data not available | Data not available | [5] |
| Brevinin-1GHd | 2 | 4 | Data not available | Data not available | Data not available | Data not available | [6] |
Note: Direct comparison of MIC values should be done with caution as experimental conditions can vary between studies.
Hemolytic Activity: A Hurdle for Therapeutic Application
A significant challenge in the clinical development of many Brevinin-1 peptides is their high hemolytic activity, which indicates potential toxicity to host cells. The following table provides a comparative overview of the hemolytic activity of various Brevinin-1 isoforms.
Table 2: Comparative Hemolytic Activity of Brevinin-1 Family Peptides
| Peptide | Hemolytic Activity Metric | Erythrocyte Source | Reference |
| This compound | Data not available | - | |
| Brevinin-1BW | HC50 = 35.8 µg/mL | Sheep | [7] |
| Brevinin-1BYa | LD50 = 10 µM | Human | [8] |
| Acyclic Brevinin-1BYa | 8-fold reduced activity vs. native | Human | [8] |
| Brevinin-1GHa | ~20% hemolysis at 16 µM | Horse | [8] |
| Brevinin-1GHb (no Rana-box) | No activity up to 256 µM | Horse | [8] |
| Brevinin-1GHc (central Rana-box) | ~20% hemolysis at 128 µM | Horse | [8] |
HC50: 50% hemolytic concentration; LD50: 50% lethal dose.
Mechanism of Action: Beyond Membrane Disruption
The primary antimicrobial mechanism of the Brevinin-1 family is the disruption of bacterial cell membranes. The cationic nature of these peptides facilitates their interaction with the negatively charged components of microbial membranes, leading to pore formation and subsequent cell lysis. Two predominant models for this action are the "barrel-stave" and "carpet-like" models.
Interestingly, some Brevinin-1 peptides exhibit additional biological activities. For instance, Brevinin-1GHd has been shown to possess anti-inflammatory properties by neutralizing lipopolysaccharide (LPS) and inhibiting the MAPK signaling pathway, thereby reducing the production of pro-inflammatory cytokines.[9]
Experimental Protocols
Standardized assays are crucial for the comparative evaluation of antimicrobial peptides. Below are outlines for key experimental procedures.
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of a peptide that inhibits the visible growth of a microorganism.
Detailed Methodology:
-
Peptide and Microbial Preparation: Prepare a stock solution of the Brevinin peptide and perform serial two-fold dilutions in a suitable broth medium in a 96-well microtiter plate. Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard) and dilute it to the desired final concentration (e.g., 5 x 10^5 CFU/mL).[6]
-
Incubation: Add the microbial inoculum to each well containing the peptide dilutions. Include positive (microbes without peptide) and negative (broth only) controls. Incubate the plate at 37°C for 18-24 hours.[6]
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the peptide at which no visible growth is observed.[6]
Hemolytic Assay
This assay quantifies the ability of a peptide to lyse red blood cells (RBCs) by measuring the release of hemoglobin.
Detailed Methodology:
-
RBC Preparation: Obtain fresh red blood cells (e.g., from horse or human) and wash them multiple times with phosphate-buffered saline (PBS) by centrifugation to remove plasma and buffy coat. Resuspend the washed RBCs in PBS to a final concentration (e.g., 2-8% v/v).
-
Incubation: In a 96-well plate, mix the RBC suspension with serial dilutions of the Brevinin peptide. Include a positive control (RBCs with a lytic agent like Triton X-100) and a negative control (RBCs in PBS only). Incubate the plate at 37°C for a specified time (e.g., 1 hour).
-
Measurement: Centrifuge the plate to pellet intact RBCs and cell debris. Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at a wavelength of approximately 540 nm.
-
Calculation: Calculate the percentage of hemolysis for each peptide concentration relative to the positive control. The HC50 value, the concentration causing 50% hemolysis, can then be determined from a dose-response curve.
Conclusion
The Brevinin-1 family of peptides, including this compound, holds considerable promise as a source of new antimicrobial agents. While this compound has demonstrated potent antibacterial activity, a lack of specific quantitative data currently limits a direct comparison of its efficacy and safety profile with other members of the family. The broader Brevinin-1 family exhibits a wide range of antimicrobial potency, often accompanied by significant hemolytic activity. Future research should focus on obtaining detailed quantitative data for this compound and on the design of analogues with an improved therapeutic index, balancing high antimicrobial efficacy with low host cell toxicity. The anti-inflammatory properties observed in some Brevinin-1 peptides also warrant further investigation as a potential avenue for therapeutic development.
References
- 1. Composition and antimicrobial activity of the skin peptidome of Russian brown frog Rana temporaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Peptides with antimicrobial activity of the brevinin-1 family isolated from skin secretions of the southern leopard frog, Rana sphenocephala - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Exploration of the Antibacterial and Anti-Inflammatory Activity of a Novel Antimicrobial Peptide Brevinin-1BW - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Frontiers | The first Brevinin-1 antimicrobial peptide with LPS-neutralizing and anti-inflammatory activities in vitro and in vivo [frontiersin.org]
Structure-activity relationship (SAR) studies of Brevinin 1Tb analogues
Brevinin-1 peptides, isolated from frog skin secretions, are potent antimicrobial peptides (AMPs) characterized by a C-terminal cyclic domain known as the "Rana box," formed by a disulfide bridge.[1][2] These peptides typically exhibit broad-spectrum antimicrobial activity but are often hampered by high hemolytic activity, limiting their therapeutic use.[1] The primary mechanism of action for Brevinin-1 peptides is the disruption of bacterial cell membrane integrity.[1] This process is initiated by the electrostatic attraction between the cationic peptide and the anionic components of the bacterial membrane, leading to membrane permeabilization and cell death.[1]
Key Principles in the Design of Brevinin-1 Analogues
The design of Brevinin-1 analogues with an improved therapeutic index hinges on balancing several key physicochemical properties:
-
Cationicity: A net positive charge is crucial for the initial interaction with negatively charged bacterial membranes. Increasing the net positive charge, often by substituting neutral or acidic amino acids with basic residues like lysine or arginine, can enhance antimicrobial activity. However, an excessively high charge does not always lead to better outcomes.[1]
-
Hydrophobicity: Hydrophobic residues drive the insertion of the peptide into the bacterial membrane, which is essential for its disruptive activity. Fine-tuning hydrophobicity is critical, as excessive hydrophobicity often correlates with increased hemolytic activity against host red blood cells.[1]
-
α-Helicity: The formation of an α-helical secondary structure in the membrane environment is a common feature of many AMPs, including Brevinins. This amphipathic helix facilitates membrane interaction and disruption.
Comparative Performance of Brevinin-1 Analogues
Table 1: Antimicrobial Activity (Minimum Inhibitory Concentration, MIC) of Brevinin-1GHa and its Analogues
| Peptide | S. aureus (μM) | E. faecalis (μM) | MRSA (μM) | E. coli (μM) | P. aeruginosa (μM) | K. pneumoniae (μM) | C. albicans (μM) |
| Brevinin-1GHa | 4 | 8 | 8 | 16 | 32 | 64 | 8 |
| Brevinin-1GHb | 512 | >512 | >512 | >512 | >512 | >512 | >512 |
| Brevinin-1GHc | 64 | 128 | 128 | 256 | 512 | >512 | 128 |
Data sourced from a study on Brevinin-1GHa and its analogues.[3] Brevinin-1GHb, an analogue, showed significantly reduced antimicrobial activity, highlighting the importance of the "Rana-box" for its function.[3] Brevinin-1GHc, with a repositioned Rana-box, also exhibited diminished antimicrobial efficacy.[3]
Table 2: Hemolytic Activity of Brevinin-1GHa and its Analogues
| Peptide | Hemolytic Activity at 256 µM (%) |
| Brevinin-1GHa | ~60 |
| Brevinin-1GHb | <5 |
| Brevinin-1GHc | ~20 |
Data sourced from a study on Brevinin-1GHa and its analogues.[3] The modifications that reduced antimicrobial activity also led to a desirable decrease in hemolytic activity.[3]
Experimental Protocols
Detailed methodologies for the key experiments are crucial for the reproducibility and comparison of results.
Antimicrobial Activity Assay (MIC Determination)
The minimum inhibitory concentration (MIC) is determined using a broth microdilution method.
-
Preparation of Bacterial Suspension: Bacterial strains are cultured in a suitable broth medium (e.g., Mueller-Hinton broth) to reach the mid-logarithmic growth phase. The bacterial suspension is then diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Peptide Dilution: The synthetic peptides are dissolved in a suitable solvent (e.g., sterile deionized water) and serially diluted in the broth medium in a 96-well microtiter plate.
-
Incubation: An equal volume of the bacterial suspension is added to each well containing the peptide dilutions. The plate is then incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the peptide that completely inhibits the visible growth of the bacteria.
Hemolytic Activity Assay
This assay measures the peptide's ability to lyse red blood cells (RBCs), an indicator of its cytotoxicity.
-
Preparation of Red Blood Cells: Freshly drawn red blood cells (often from horses or humans) are washed multiple times with a phosphate-buffered saline (PBS) solution by centrifugation to remove plasma and buffy coats. A final RBC suspension of a specific concentration (e.g., 2% v/v) is prepared in PBS.
-
Peptide Incubation: The peptides are serially diluted in PBS in a 96-well plate. The RBC suspension is then added to each well.
-
Controls: A positive control (e.g., 1% Triton X-100) to achieve 100% hemolysis and a negative control (PBS) for baseline hemolysis are included.
-
Incubation: The plate is incubated at 37°C for 1 hour with gentle agitation.[1]
-
Measurement: After incubation, the plate is centrifuged to pellet intact RBCs.[1] The supernatant is carefully transferred to a new plate, and the absorbance is measured at a wavelength of 540 nm to quantify the amount of hemoglobin released.[1] The percentage of hemolysis is calculated relative to the positive control.
Visualizing Workflows and Mechanisms
Diagrams created using the DOT language provide a clear visual representation of experimental processes and molecular interactions.
Caption: Experimental workflows for determining antimicrobial and hemolytic activity.
Caption: Proposed mechanism of action for Brevinin-1 analogues against bacteria.
Conclusion
The structure-activity relationship studies of Brevinin-1 analogues demonstrate that a delicate balance between cationicity, hydrophobicity, and secondary structure is essential for potent antimicrobial activity with minimal cytotoxicity. While direct data on Brevinin 1Tb analogues is scarce, the principles derived from studying other Brevinin-1 peptides provide a clear roadmap for the rational design of novel antimicrobial agents. Future research focused on synthesizing and evaluating this compound analogues based on these principles could yield promising candidates for combating antibiotic-resistant pathogens.
References
Brevinin-1 Peptides: A Comparative Analysis of In Vivo Efficacy and In Vitro Antimicrobial Potency
For Immediate Release
This guide provides a comprehensive comparison of the in vivo efficacy and in vitro minimum inhibitory concentration (MIC) values of Brevinin-1 family peptides, with a focus on Brevinin-1GHd as a case study. The data presented herein is intended for researchers, scientists, and drug development professionals exploring the therapeutic potential of these antimicrobial peptides (AMPs).
Introduction to Brevinin-1 Peptides
Brevinin-1 is a family of cationic antimicrobial peptides first discovered in the skin secretions of frogs.[1] These peptides are characterized by a C-terminal heptapeptide ring, known as the "Rana-Box," formed by a disulfide bond.[1] Brevinin-1 peptides demonstrate a broad spectrum of activity against Gram-positive and Gram-negative bacteria, and some fungi.[1] Their primary mechanism of action is the disruption of microbial cell membrane integrity, leading to cell lysis.[1] While potent, the therapeutic development of some Brevinin-1 peptides has been hindered by their hemolytic activity.[2]
In Vitro Antimicrobial Activity: Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[1] It is a standard measure of an antimicrobial's potency.
Brevinin-1GHd: A Case Study
Brevinin-1GHd, a peptide identified from the skin of Hylarana guentheri, has been shown to be effective against a variety of pathogens.[3][4] Its in vitro activity is summarized in the table below.
| Microorganism | Strain | MIC (µM) | Reference |
| Staphylococcus aureus | NCTC 10788 | 2 | [3] |
| Methicillin-resistant S. aureus (MRSA) | NCTC 12493 | 4 | [3] |
| Escherichia coli | NCTC 10418 | 8 | [3] |
| Pseudomonas aeruginosa | ATCC 27853 | 32 | [3] |
| Candida albicans | NCPE 1467 | 4 | [3] |
Brevinin-1BW: Additional In Vitro Data
Brevinin-1BW, another member of this family, also shows significant activity, particularly against Gram-positive bacteria.
| Microorganism | Strain | MIC (µg/mL) | Reference |
| Enterococcus faecalis | ATCC 29212 | 3.125 | [5] |
| Staphylococcus aureus | ATCC 25923 | 6.25 | [5] |
| Multidrug-resistant S. aureus (MRSA) | ATCC 29213 | 6.25 | [5] |
| Gram-negative bacteria | ≥100 | [5] |
In Vivo Efficacy: Beyond Direct Killing
Directly correlating in vitro MIC values with in vivo antibacterial efficacy can be challenging due to factors like peptide stability, bioavailability, and host immune interactions. However, recent studies have highlighted the significant immunomodulatory and anti-inflammatory roles of Brevinin-1 peptides in vivo, which contribute to their overall therapeutic effect.
Brevinin-1GHd: In Vivo Anti-inflammatory Effects
A study on Brevinin-1GHd demonstrated its potent anti-inflammatory properties in a carrageenan-induced mouse paw edema model.[6] Intraperitoneal injection of Brevinin-1GHd (5 mg/kg) significantly reduced swelling, indicating its ability to modulate inflammatory responses in vivo.[6]
Furthermore, Brevinin-1GHd was shown to suppress the release of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β) in lipopolysaccharide (LPS)-stimulated macrophages.[6] This effect is mediated through the inactivation of the MAPK signaling pathway.[6]
Brevinin-1 Analogue (5R): In Vivo Antibacterial Activity Model
While direct in vivo antibacterial data for Brevinin-1Tb is limited, a study on a rationally designed Brevinin-1 analogue, 5R, provides a relevant model. The in vivo antibacterial efficacy of 5R was evaluated using a Galleria mellonella infection model.[2] Larvae infected with bacteria were treated with the peptide, and survival rates were monitored.[2] This model serves as a valuable tool for assessing the in vivo therapeutic potential of Brevinin-1 peptides against bacterial infections.[2]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of Brevinin-1 peptides is typically determined using the broth microdilution method.
Workflow for MIC Determination
References
- 1. benchchem.com [benchchem.com]
- 2. A promising antibiotic candidate, brevinin-1 analogue 5R, against drug-resistant bacteria, with insights into its membrane-targeting mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Brevinin-1GHd: a novel Hylarana guentheri skin secretion-derived Brevinin-1 type peptide with antimicrobial and anticancer therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Brevinin-1GHd: a novel Hylarana guentheri skin secretion-derived Brevinin-1 type peptide with antimicrobial and anticancer therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exploration of the Antibacterial and Anti-Inflammatory Activity of a Novel Antimicrobial Peptide Brevinin-1BW - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The first Brevinin-1 antimicrobial peptide with LPS-neutralizing and anti-inflammatory activities in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Brevinin-1 Family Peptides: A Comparative Analysis of Cytotoxicity in Amphibian Antimicrobial Peptides
A Comprehensive Guide for Researchers and Drug Development Professionals on the Cytotoxic Profile of Brevinin-1 Peptides Compared to Other Key Amphibian Antimicrobial Peptides.
Comparative Cytotoxicity Data
The cytotoxic effects of antimicrobial peptides are typically evaluated through hemolytic activity against red blood cells and cytolytic activity against various mammalian cell lines. The following tables summarize the available quantitative data, presenting a comparative overview of the cytotoxic profiles of Brevinin-1 peptides and other notable amphibian AMPs such as Magainins, Temporins, and Dermaseptins.
Table 1: Hemolytic Activity of Amphibian Antimicrobial Peptides
| Peptide Family | Specific Peptide | Hemolytic Activity (HC50/LD50 in µM) | Source Organism |
| Brevinin-1 | Brevinin-1GHd | > 64 µM (low hemolysis at MIC) | Hylarana guentheri |
| Brevinin-1RL1 | ~30% hemolysis at 24-36 µM | Rana limnocharis[1] | |
| Brevinin-1LTe analogue (5R) | Low hemolytic activity | Hylarana latouchii[2] | |
| Magainin | Magainin 2 | > 400 µM | Xenopus laevis[3] |
| Temporin | Temporin A | > 120 µM | Rana temporaria[4] |
| Temporin L | Highly hemolytic | Rana temporaria[5][6] | |
| Dermaseptin | Dermaseptin S4 | 1.5 µM (highly hemolytic) | Phyllomedusa sauvagei[7] |
Table 2: Cytotoxicity (IC50) of Amphibian Antimicrobial Peptides against Mammalian Cell Lines
| Peptide Family | Specific Peptide | Cell Line | Cell Type | IC50 (µM) |
| Brevinin-1 | Brevinin-1GHd | HMEC-1 | Human Microvascular Endothelial | 15.62[8] |
| HaCaT | Human Keratinocyte | 29.69[8] | ||
| Brevinin-1RL1 | HCT116 | Human Colon Carcinoma | 5-10[1] | |
| A549 | Human Lung Carcinoma | 5-10[1] | ||
| Brevinin-1 E8.13 | A549 | Human Lung Carcinoma | 7.5 - 14.8[9] | |
| HCT116 | Human Colon Carcinoma | 7.5 - 14.8[9] | ||
| Brevinin-1LTe analogue (5R) | HaCaT | Human Keratinocyte | 40[2] | |
| Magainin | Magainin 2 | MDA-MB-231 | Human Breast Adenocarcinoma | > 30 (significant cytostasis at 120)[10] |
| M14K | Mesothelial Epithelial | > 30 (significant cytostasis at 120)[10] | ||
| Temporin | Temporin A | A549 | Human Lung Carcinoma | ~0.56 |
| Temporin L | U-937 | Human Histiocytic Lymphoma | Cytotoxic | |
| Dermaseptin | Dermaseptin S4 derivatives | HEp-2 | Human Epidermoid Carcinoma | 61.25 - 75.71 (CC50)[11] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide to assess the cytotoxicity of antimicrobial peptides.
Hemolysis Assay
This assay measures the ability of a peptide to lyse red blood cells (RBCs), a primary indicator of its toxicity to mammalian cells.[12][13][14][15]
Materials:
-
Freshly collected red blood cells (human or other mammal)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Triton X-100 (1% v/v in PBS) as a positive control
-
Antimicrobial peptide stock solution
-
96-well microtiter plates
-
Centrifuge
-
Spectrophotometer (plate reader)
Procedure:
-
RBC Preparation: Wash freshly collected RBCs three times with PBS by centrifugation (e.g., 1000 x g for 5 minutes) and resuspend in PBS to a final concentration of 1-5%.
-
Peptide Dilution: Prepare serial dilutions of the antimicrobial peptide in PBS in a 96-well plate.
-
Incubation: Add the RBC suspension to each well containing the peptide dilutions, PBS (negative control), and Triton X-100 (positive control). Incubate the plate at 37°C for 1 hour.
-
Centrifugation: Centrifuge the plate to pellet the intact RBCs.
-
Absorbance Measurement: Carefully transfer the supernatant to a new flat-bottom 96-well plate and measure the absorbance at a wavelength corresponding to hemoglobin release (e.g., 415 or 540 nm).
-
Calculation: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[16][17][18]
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
Antimicrobial peptide stock solution
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or other formazan solubilizing agent
-
96-well cell culture plates
-
CO2 incubator
-
Spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO2 incubator at 37°C.
-
Peptide Treatment: Treat the cells with various concentrations of the antimicrobial peptide and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of approximately 570 nm.
-
Calculation: Cell viability is expressed as a percentage of the untreated control cells. The IC50 value (the concentration of peptide that inhibits 50% of cell growth) can be determined by plotting cell viability against peptide concentration.
Lactate Dehydrogenase (LDH) Release Assay
The LDH assay quantifies the release of lactate dehydrogenase from damaged cells, providing a measure of membrane integrity and cytotoxicity.[1][19]
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
Antimicrobial peptide stock solution
-
LDH assay kit (containing substrate, cofactor, and dye)
-
Lysis buffer (provided with the kit for positive control)
-
96-well cell culture plates
-
CO2 incubator
-
Spectrophotometer (plate reader)
Procedure:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Supernatant Collection: After the treatment period, centrifuge the plate and carefully collect the supernatant from each well.
-
LDH Reaction: In a new 96-well plate, mix the collected supernatant with the LDH reaction mixture according to the kit's instructions.
-
Incubation: Incubate the plate at room temperature for the time specified in the protocol, protected from light.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm).
-
Calculation: Determine the percentage of LDH release relative to the positive control (cells treated with lysis buffer).
Signaling Pathways and Experimental Workflows
The cytotoxic mechanisms of amphibian antimicrobial peptides, particularly the Brevinin-1 family, often involve direct membrane disruption leading to necrosis or the induction of programmed cell death (apoptosis).
Proposed Cytotoxic Mechanisms of Brevinin-1 Peptides
Brevinin-1 peptides can induce cell death through multiple pathways. Initially, their cationic nature facilitates electrostatic attraction to the negatively charged components of mammalian cell membranes. This is followed by membrane permeabilization, which can occur via different models such as the "barrel-stave," "toroidal pore," or "carpet-like" mechanisms.[20] This disruption of the cell membrane leads to a loss of ionic homeostasis and ultimately cell lysis (necrosis).
Alternatively, Brevinin-1 peptides can trigger apoptosis.[1][21] This can be initiated through either the extrinsic (death receptor-mediated) or the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of caspases, which are the executioners of apoptosis. For instance, Brevinin-1RL1 has been shown to induce both apoptosis and necrosis in tumor cells.[1][21] Some Brevinin peptides, like Brevinin-2R, have been found to activate the lysosomal-mitochondrial death pathway.[22][23]
References
- 1. mdpi.com [mdpi.com]
- 2. A promising antibiotic candidate, brevinin-1 analogue 5R, against drug-resistant bacteria, with insights into its membrane-targeting mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potent antibacterial activity of MSI-1 derived from the magainin 2 peptide against drug-resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Temporin L: antimicrobial, haemolytic and cytotoxic activities, and effects on membrane permeabilization in lipid vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Brevinin-1GHd: a novel Hylarana guentheri skin secretion-derived Brevinin-1 type peptide with antimicrobial and anticancer therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The Cytotoxic Effect of Magainin II on the MDA-MB-231 and M14K Tumour Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of the Antibacterial Activity of New Dermaseptin Derivatives against Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hemolytic Activity of Antimicrobial Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Traditional and Computational Screening of Non-Toxic Peptides and Approaches to Improving Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. static.igem.org [static.igem.org]
- 16. benchchem.com [benchchem.com]
- 17. journals.plos.org [journals.plos.org]
- 18. MTT assay protocol | Abcam [abcam.com]
- 19. Rapid Cytotoxicity of Antimicrobial Peptide Tempoprin-1CEa in Breast Cancer Cells through Membrane Destruction and Intracellular Calcium Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. Antimicrobial Peptide Brevinin-1RL1 from Frog Skin Secretion Induces Apoptosis and Necrosis of Tumor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Brevinin-2R(1) semi-selectively kills cancer cells by a distinct mechanism, which involves the lysosomal-mitochondrial death pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
Brevinin 1Tb: A Potential Antagonist Against Clinical Staphylococcus aureus Isolates
A Comparative Guide for Researchers and Drug Development Professionals
The emergence of multidrug-resistant bacteria, particularly Staphylococcus aureus, presents a significant challenge to global health. Antimicrobial peptides (AMPs) are a promising class of molecules being investigated as potential alternatives to conventional antibiotics. Among these, Brevinin 1Tb, a member of the brevinin family of AMPs isolated from the skin secretions of frogs, has demonstrated noteworthy antibacterial activity. This guide provides a comparative analysis of the performance of brevinin-1 peptides against clinical isolates of Staphylococcus aureus, supported by available experimental data and detailed methodologies.
While specific quantitative data for this compound against a wide range of clinical S. aureus isolates is limited in publicly available literature, its inhibitory effects have been described as comparable to some conventional antibiotics[1]. This guide, therefore, leverages data from closely related and well-characterized brevinin-1 peptides to provide a representative comparison of their anti-staphylococcal efficacy.
Quantitative Assessment of Antimicrobial Activity
The in vitro potency of antimicrobial agents is primarily determined by their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, while the MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum.
The following table summarizes the MIC and MBC values of various brevinin-1 peptides against different strains of Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA). Vancomycin, a standard antibiotic for treating MRSA infections, is included for comparison.
| Peptide/Antibiotic | Staphylococcus aureus Strain | MIC (µM) | MBC (µM) | Reference |
| Brevinin-1BYa | MRSA (Clinical Isolates) | 2.5 | - | [2] |
| Acyclic Brevinin-1BYa | MRSA | 5 | - | [2] |
| Brevinin-1BW | ATCC 25923 | ~2.5 (6.25 µg/mL) | ~2.5 (6.25 µg/mL) | [3][4] |
| Brevinin-1BW | MRSA (ATCC 29213) | ~2.5 (6.25 µg/mL) | - | [3][4] |
| Brevinin-1GHa | S. aureus | - | - | [5][6] |
| Brevinin-1GHa | MRSA | - | - | [5][6] |
| Brevinin-1 Analogue (5R) | MRSA (Clinical Isolates) | 1 - 2 | - | [7] |
| Vancomycin | MRSA Isolates | ~1.4 (2 µg/mL) | ~1.4 (2 µg/mL) | [8] |
Note: MIC/MBC values for Brevinin-1BW were converted from µg/mL to µM assuming a molecular weight of approximately 2500 g/mol .
Mechanism of Action: Disrupting the Bacterial Membrane
The primary mechanism of action for brevinin-1 peptides against Staphylococcus aureus is believed to be the disruption of the bacterial cell membrane.[9][10] This interaction is facilitated by the peptide's cationic and amphipathic properties, allowing it to preferentially bind to the negatively charged components of the bacterial membrane. Following binding, the peptides are thought to insert into the lipid bilayer, leading to pore formation, increased membrane permeability, and ultimately, cell death.[11]
While the precise signaling pathways within S. aureus affected by this compound are not yet fully elucidated, the membrane-disrupting mechanism bypasses many of the resistance mechanisms that bacteria have developed against conventional antibiotics that target intracellular processes. One study on a brevinin-1 peptide also indicated an ability to inactivate the MAPK signaling pathway in macrophage cells, suggesting a potential dual role in directly killing bacteria and modulating the host's inflammatory response.[12][13]
Caption: Proposed mechanism of action of this compound against S. aureus.
Experimental Protocols
The following section details a standard methodology for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound against Staphylococcus aureus.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is a widely accepted standard for determining the MIC and MBC of antimicrobial agents.
1. Preparation of Bacterial Inoculum:
-
Isolate a single colony of the clinical Staphylococcus aureus strain from an agar plate.
-
Inoculate the colony into a tube containing 3-5 mL of a suitable cation-adjusted Mueller-Hinton Broth (MH-II).
-
Incubate the broth culture at 37°C with agitation until it reaches the mid-logarithmic phase of growth (turbidity equivalent to a 0.5 McFarland standard).
-
Dilute the bacterial suspension in fresh MH-II broth to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
2. Preparation of Peptide Dilutions:
-
Prepare a stock solution of this compound in a sterile, appropriate solvent (e.g., sterile deionized water or 0.01% acetic acid).
-
Perform serial two-fold dilutions of the this compound stock solution in MH-II broth in a 96-well microtiter plate. The final volume in each well should be 50 µL.
3. Inoculation and Incubation:
-
Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate containing the peptide dilutions, bringing the total volume to 100 µL.
-
Include a positive control well (bacteria and broth, no peptide) and a negative control well (broth only).
-
Seal the plate and incubate at 37°C for 18-24 hours.
4. Determination of MIC:
-
After incubation, visually inspect the microtiter plate for bacterial growth (turbidity).
-
The MIC is the lowest concentration of this compound at which there is no visible growth.
5. Determination of MBC:
-
Take a 10 µL aliquot from each well that shows no visible growth.
-
Spot-plate the aliquot onto a Mueller-Hinton agar (MHA) plate.
-
Incubate the MHA plate at 37°C for 18-24 hours.
-
The MBC is the lowest concentration of this compound that results in no colony formation on the agar plate, corresponding to a ≥99.9% kill of the initial inoculum.
Caption: Experimental workflow for MIC and MBC determination.
Conclusion and Future Directions
The available data on brevinin-1 peptides, including analogues and related family members, highlight their potent activity against clinical isolates of Staphylococcus aureus, including MRSA strains. Their membrane-disrupting mechanism of action makes them promising candidates for further investigation in the fight against antibiotic-resistant bacteria.
Future research should focus on generating comprehensive quantitative data for this compound itself against a broad panel of contemporary clinical S. aureus isolates. Direct comparative studies with a range of standard-of-care antibiotics are crucial to accurately position this compound in the therapeutic landscape. Furthermore, a deeper understanding of its interaction with the bacterial membrane and any potential intracellular targets will be vital for optimizing its activity and advancing its development as a novel anti-infective agent.
References
- 1. Composition and antimicrobial activity of the skin peptidome of Russian brown frog Rana temporaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Brevinin-1BYa: a naturally occurring peptide from frog skin with broad-spectrum antibacterial and antifungal properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exploration of the Antibacterial and Anti-Inflammatory Activity of a Novel Antimicrobial Peptide Brevinin-1BW - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploration of the Antibacterial and Anti-Inflammatory Activity of a Novel Antimicrobial Peptide Brevinin-1BW [mdpi.com]
- 5. Evaluating the Bioactivity of a Novel Broad-Spectrum Antimicrobial Peptide Brevinin-1GHa from the Frog Skin Secretion of Hylarana guentheri and Its Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. A promising antibiotic candidate, brevinin-1 analogue 5R, against drug-resistant bacteria, with insights into its membrane-targeting mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-methicillin-resistant Staphylococcus aureus and antibiofilm activity of new peptides produced by a Brevibacillus strain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biological Properties, Current Applications and Potential Therapeautic Applications of Brevinin Peptide Superfamily - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An Overview of Brevinin Superfamily: Structure, Function and Clinical Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Membrane Active Antimicrobial Peptides: Translating Mechanistic Insights to Design [frontiersin.org]
- 12. Frontiers | The first Brevinin-1 antimicrobial peptide with LPS-neutralizing and anti-inflammatory activities in vitro and in vivo [frontiersin.org]
- 13. The first Brevinin-1 antimicrobial peptide with LPS-neutralizing and anti-inflammatory activities in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Brevinin-1Tb and Brevinin-2: Unraveling Their Mechanisms of Action
For Immediate Release
In the ongoing quest for novel antimicrobial agents to combat rising antibiotic resistance, antimicrobial peptides (AMPs) have emerged as a promising avenue of research. Among these, the brevinin family, isolated from amphibian skin, has demonstrated potent and broad-spectrum activity. This guide provides a detailed comparative analysis of two prominent members of this family, Brevinin-1Tb and select Brevinin-2 peptides, with a focus on their mechanisms of action, supported by experimental data. This objective comparison is intended for researchers, scientists, and drug development professionals engaged in the exploration of new therapeutic peptides.
Structural Overview: A Tale of Two Families
The brevinin family is broadly categorized into two subfamilies: Brevinin-1 and Brevinin-2. Brevinin-1 peptides are typically shorter, around 24 amino acids in length, while Brevinin-2 peptides are longer, generally consisting of 33-34 amino acids.[1][2] A distinguishing feature of many brevinins is the "Rana box," a C-terminal cyclic heptapeptide loop formed by a disulfide bridge between two cysteine residues, which is often crucial for their biological activity.[1]
Performance Comparison: Antimicrobial Activity vs. Cytotoxicity
A critical aspect of any potential therapeutic is its selectivity for microbial cells over host cells. The following tables summarize the antimicrobial, hemolytic, and cytotoxic activities of Brevinin-1Tb and representative Brevinin-2 peptides.
Table 1: Comparative Antimicrobial Activity (Minimum Inhibitory Concentration - MIC in µM)
| Peptide/Analogue | Staphylococcus aureus | Escherichia coli | Reference |
| Brevinin-1Tb | ~2.5 | - | [3] |
| Brevinin-2R | Broad activity | Broad activity | [2] |
| Brevinin-2GUb | >512 | 32 | [4] |
Note: Direct comparison of MIC values should be approached with caution as they can vary based on the specific bacterial strains and experimental conditions used in different studies.
Table 2: Comparative Hemolytic and Cytotoxic Activity
| Peptide/Analogue | Hemolytic Activity (HC50 in µM) | Cytotoxicity (IC50 in µM) | Cell Line | Reference |
| Brevinin-1 Family (General) | High | - | - | [4][5] |
| Brevinin-1BYa | 10 (human erythrocytes) | - | - | [6] |
| Brevinin-2 Family (General) | Weaker than Brevinin-1 | - | - | [4] |
| Brevinin-2R | >200 (low hemolytic activity) | Kills various tumor cells at 1-10 µg/ml | Jurkat, BJAB, MCF-7, etc. | [2] |
| Brevinin-2GUb | 2010 (horse erythrocytes) | 68 | HaCaT | [4] |
Mechanisms of Action: A Deeper Dive
The primary mechanism of action for both Brevinin-1 and Brevinin-2 peptides involves the disruption of microbial cell membranes.[7] However, the specific models of this disruption and the potential for intracellular targets appear to differ between the two subfamilies.
Brevinin-1Tb: The Carpet Weaver of Membrane Disruption
Brevinin-1 peptides are believed to primarily act via the "carpet-like" model.[2] In this mechanism, the cationic peptides initially bind to the negatively charged surface of the bacterial membrane. As their concentration on the membrane surface increases, they disrupt the lipid packing in a detergent-like manner, leading to membrane permeabilization, leakage of cellular contents, and ultimately cell death.
Brevinin-2: A Multi-pronged Attack
Brevinin-2 peptides also disrupt microbial membranes, potentially through the "barrel-stave" or "toroidal pore" models, where the peptides insert themselves into the membrane to form transmembrane pores or channels.[2] Beyond membrane disruption, some Brevinin-2 peptides, such as Brevinin-2R, have been shown to possess intracellular mechanisms of action.[2] After crossing the cell membrane, these peptides can trigger apoptotic pathways by targeting mitochondria and lysosomes, leading to a programmed cell death cascade.[2] This dual-action mechanism could be advantageous in overcoming resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. An Overview of Brevinin Superfamily: Structure, Function and Clinical Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial Peptide Brevivin-1RL1 from Frog Skin Secretion Induces Apoptosis and Necrosis of Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Study on the Structure-Activity Relationship of an Antimicrobial Peptide, Brevinin-2GUb, from the Skin Secretion of Hylarana guentheri - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biological Properties, Current Applications and Potential Therapeautic Applications of Brevinin Peptide Superfamily - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Validating Synthetic Brevinin 1Tb: A Comparative Guide to Molecular Weight Determination using MALDI-TOF MS
For researchers, scientists, and drug development professionals, accurate molecular weight determination is a critical step in the verification of synthetic peptides. This guide provides a comparative framework for validating the molecular weight of synthetic Brevinin 1Tb using Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS), a widely used technique for its speed, sensitivity, and accuracy in analyzing biomolecules.
This compound, a 17-amino acid antimicrobial peptide with the sequence Leu-Val-Pro-Leu-Phe-Leu-Ser-Lys-Leu-Ile-Cys-Phe-Ile-Thr-Lys-Lys-Cys, was first identified in the skin secretions of the Russian brown frog, Rana temporaria[1][2]. Its potential as an anti-infective agent necessitates precise characterization of its synthetic counterpart to ensure purity and structural integrity. This guide outlines the theoretical molecular weight of this compound and presents a standard experimental protocol for its validation via MALDI-TOF MS.
Molecular Weight Comparison
The primary method of validating a synthetic peptide is to compare its experimentally determined molecular weight with its theoretical (calculated) molecular weight. The theoretical molecular weight is derived from the peptide's amino acid sequence. Discrepancies between the experimental and theoretical values can indicate impurities, incorrect sequences, or unexpected modifications.
| Peptide | Amino Acid Sequence | Theoretical Monoisotopic Molecular Weight (Da) | Experimental Molecular Weight (Da) |
| This compound | LVPLFLSKLICFITKKC | 1959.15 | Data to be obtained via MALDI-TOF MS |
Note: The theoretical monoisotopic molecular weight was calculated based on the provided amino acid sequence.
Experimental Protocol: MALDI-TOF MS Analysis of Synthetic this compound
This protocol provides a general procedure for the analysis of synthetic this compound using MALDI-TOF MS. Instrument settings and specific reagent concentrations may require optimization based on the specific mass spectrometer and laboratory conditions.
1. Materials and Reagents:
-
Synthetic this compound (lyophilized powder)
-
MALDI Matrix: α-Cyano-4-hydroxycinnamic acid (CHCA)
-
Solvents: Acetonitrile (ACN), Trifluoroacetic acid (TFA), and ultrapure water
-
Calibration standards (a mixture of peptides with known molecular weights bracketing the expected mass of this compound)
-
MALDI target plate
2. Sample and Matrix Preparation:
-
Peptide Stock Solution: Dissolve the lyophilized synthetic this compound in a 50:50 (v/v) solution of ACN and ultrapure water containing 0.1% TFA to a final concentration of 1 mg/mL.
-
Matrix Solution: Prepare a saturated solution of CHCA in a 50:50 (v/v) solution of ACN and ultrapure water containing 0.1% TFA. Vortex thoroughly to ensure complete dissolution.
-
Working Peptide Solution: Dilute the peptide stock solution with the matrix solution to a final concentration of approximately 10 pmol/µL. The optimal peptide-to-matrix ratio may require some optimization.
3. MALDI-TOF MS Procedure:
-
Sample Spotting: Spot 1 µL of the working peptide solution onto the MALDI target plate. Allow the spot to air dry completely at room temperature. This process allows for the co-crystallization of the peptide and matrix.
-
Calibration: Calibrate the mass spectrometer using the prepared calibration standards according to the manufacturer's instructions. This step is crucial for accurate mass determination.
-
Data Acquisition:
-
Insert the target plate into the MALDI-TOF mass spectrometer.
-
Operate the instrument in positive ion linear or reflectron mode. Reflectron mode will provide higher mass accuracy.
-
Set the laser intensity to the minimum level required to obtain a good signal-to-noise ratio, avoiding excessive fragmentation.
-
Acquire mass spectra over a mass range that includes the expected molecular weight of this compound (e.g., m/z 1500-2500).
-
Average multiple laser shots (typically 100-200) to improve the signal quality.
-
4. Data Analysis:
-
Process the acquired spectrum using the instrument's software.
-
Identify the peak corresponding to the singly protonated molecular ion [M+H]⁺ of this compound.
-
Compare the experimentally determined m/z value with the theoretical monoisotopic molecular weight of 1959.15 Da. A close correlation between these values confirms the identity and purity of the synthetic peptide.
Experimental Workflow
The following diagram illustrates the key steps in the validation of synthetic this compound using MALDI-TOF MS.
Caption: Workflow for this compound molecular weight validation.
By following this guide, researchers can confidently assess the quality and identity of their synthetic this compound, a crucial step in advancing its research and development for potential therapeutic applications.
References
Brevinin 1Tb and its Alternatives: A Comparative Analysis of Efficacy Against Salmonella enterica Serovar Typhimurium
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the antimicrobial peptide Brevinin 1Tb and alternative compounds against the foodborne pathogen Salmonella enterica Serovar Typhimurium. This analysis is based on available experimental data, focusing on antimicrobial efficacy and mechanisms of action.
Comparative Efficacy of Antimicrobial Agents Against S. Typhimurium
The following table summarizes the in vitro efficacy of various antimicrobial peptides and a phytochemical compound against S. Typhimurium, based on their reported MIC and MBC values. Lower values indicate higher potency.
| Antimicrobial Agent | Type | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) | Key Findings |
| This compound | Antimicrobial Peptide | Data not available | Data not available | Inhibitory effect reported to be on a similar scale to some antibiotics.[1] |
| A11 | Antimicrobial Peptide | 15.63 µg/mL | 31.25 µg/mL | A novel designed peptide that also shows activity against drug-resistant S. Typhimurium strains.[2] |
| 1018-K6 | Antimicrobial Peptide | 16 µg/mL | 16 µg/mL | Effective against multiple serovars of S. enterica, including S. Typhimurium, and also exhibits antibiofilm activity.[3][4] |
| Css54 | Antimicrobial Peptide | 6.25 µg/mL | < 25 µg/mL (Bactericidal) | A peptide isolated from scorpion venom with bactericidal effects against S. Typhimurium. |
| Pyrogallol | Phytochemical | 128 µg/mL | 256 µg/mL | A polyphenol that demonstrates antimicrobial activity and can inhibit invasion and intracellular survival of S. Typhimurium.[5][6][7] |
Experimental Protocols
The determination of MIC and MBC values is crucial for assessing the antimicrobial potency of a compound. The data presented for the alternative agents were primarily obtained using the broth microdilution method.
Broth Microdilution Assay for MIC and MBC Determination
This standard method is used to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism (MIC) and the minimum concentration that results in microbial death (MBC).
1. Preparation of Bacterial Inoculum:
-
Salmonella enterica Serovar Typhimurium is cultured in a suitable broth medium (e.g., Mueller-Hinton Broth) at 37°C to reach the mid-logarithmic phase of growth.
-
The bacterial suspension is then diluted to a standardized concentration, typically around 5 x 10^5 colony-forming units (CFU)/mL.
2. Serial Dilution of the Antimicrobial Agent:
-
The antimicrobial peptide or compound is serially diluted in a 96-well microtiter plate using the same broth medium to create a range of concentrations.
3. Incubation:
-
An equal volume of the standardized bacterial inoculum is added to each well of the microtiter plate containing the diluted antimicrobial agent.
-
The plate includes a positive control (bacteria with no antimicrobial agent) and a negative control (broth only).
-
The plate is incubated at 37°C for 18-24 hours.
4. Determination of MIC:
-
Following incubation, the MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible bacterial growth (i.e., no turbidity).
5. Determination of MBC:
-
To determine the MBC, a small aliquot from the wells showing no visible growth is sub-cultured onto an agar plate.
-
The plates are incubated at 37°C for 24 hours.
-
The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.
Mechanisms of Action: A Comparative Overview
Understanding the mechanism by which an antimicrobial agent acts is vital for its development as a therapeutic. Brevinin-family peptides and the discussed alternatives exhibit different modes of action against S. Typhimurium.
Brevinin Family Peptides: A Focus on Membrane Disruption
Brevinin peptides are cationic and amphipathic, properties that are key to their antimicrobial activity.[8] The generally accepted mechanism of action for Brevinin peptides against Gram-negative bacteria like S. Typhimurium involves a multi-step process targeting the bacterial membrane:
-
Electrostatic Attraction: The positively charged peptide is initially attracted to the negatively charged lipopolysaccharide (LPS) on the outer membrane of the bacteria.[9]
-
Membrane Insertion and Pore Formation: Upon accumulation on the bacterial surface, the peptides insert into the lipid bilayer, disrupting its integrity. This can occur through various models, such as the "barrel-stave" or "carpet-like" mechanisms, leading to the formation of pores or channels.[9]
-
Cell Lysis: The formation of these pores leads to the leakage of essential intracellular contents, such as ions and metabolites, ultimately resulting in bacterial cell death.[10]
Diagram: Proposed Mechanism of Action for Brevinin-Family Peptides
Caption: A diagram illustrating the proposed membrane-disrupting mechanism of Brevinin peptides.
Alternative Antimicrobial Mechanisms
-
A11: This peptide also targets the bacterial membrane, causing permeabilization and depolarization.[2] Evidence suggests it may also have intracellular targets, potentially interacting with bacterial DNA.[2]
-
1018-K6: The mechanism of this peptide is also linked to interactions with the bacterial membrane.[1][11]
-
Pyrogallol: Unlike the peptides, pyrogallol appears to have a more complex mechanism of action. It has been shown to down-regulate the expression of genes in S. Typhimurium that are crucial for quorum sensing, invasion, and the function of efflux pumps, which are involved in antibiotic resistance.[12]
Diagram: Experimental Workflow for MIC/MBC Determination
Caption: A flowchart of the broth microdilution method for MIC and MBC determination.
Conclusion
While this compound shows promise as an antimicrobial agent against Salmonella enterica Serovar Typhimurium, the lack of quantitative efficacy data hinders a direct comparison with other potential treatments. The alternative antimicrobial peptides A11, 1018-K6, and Css54, along with the phytochemical pyrogallol, present viable options with demonstrated in vitro efficacy. These alternatives operate through diverse mechanisms of action, from direct membrane disruption to the inhibition of key bacterial processes. Further research, including in vivo studies, is necessary to fully elucidate the therapeutic potential of these compounds in combating Salmonella infections.
References
- 1. mdpi.com [mdpi.com]
- 2. A novel designed membrane-active peptide for the control of foodborne Salmonella enterica serovar Typhimurium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Study on the Antimicrobial and Antibiofilm Peptide 1018-K6 as Potential Alternative to Antibiotics against Food-Pathogen Salmonella enterica - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Study on the Antimicrobial and Antibiofilm Peptide 1018-K6 as Potential Alternative to Antibiotics against Food-Pathogen Salmonella enterica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Targeting Salmonella Typhimurium Invasion and Intracellular Survival Using Pyrogallol [agris.fao.org]
- 7. Targeting Salmonella Typhimurium Invasion and Intracellular Survival Using Pyrogallol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Biological Properties, Current Applications and Potential Therapeautic Applications of Brevinin Peptide Superfamily - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Designing Brevinin-1Tb Derivatives: A Comparative Guide to Improving the Therapeutic Index
For Researchers, Scientists, and Drug Development Professionals
The rise of antibiotic-resistant bacteria presents a critical challenge to global health, necessitating the development of novel antimicrobial agents. Antimicrobial peptides (AMPs), such as Brevinin-1Tb, are promising candidates due to their broad-spectrum activity and unique membrane-disrupting mechanism, which is less likely to induce resistance compared to traditional antibiotics.[1][2] However, the therapeutic application of many natural AMPs, including Brevinin-1Tb, is often limited by their high cytotoxicity, particularly their hemolytic activity against red blood cells.[3][4] This guide provides a comparative analysis of strategies to design Brevinin-1Tb derivatives with an improved therapeutic index—maximizing antimicrobial efficacy while minimizing toxicity.
Understanding the Therapeutic Index
The therapeutic index (TI) is a quantitative measure of a drug's safety and is a critical parameter in drug development. It is typically calculated as the ratio of the concentration of a peptide that is toxic to host cells (e.g., 50% hemolytic concentration, HC50) to the concentration that is effective against a target pathogen (e.g., minimum inhibitory concentration, MIC).
TI = HC50 / MIC
A higher TI value indicates a safer and more promising therapeutic candidate. The primary goal in designing Brevinin-1Tb derivatives is to increase this ratio by either decreasing the MIC, increasing the HC50, or ideally, both.
Design Strategies for Improved Therapeutic Index
The design of Brevinin-1 analogs with an enhanced therapeutic index revolves around modulating key physicochemical properties: net charge, hydrophobicity, and amphipathicity.[4][5]
Amino Acid Substitution
Strategic substitution of amino acids is a common and effective approach.
-
Cationic Residue Substitution: Increasing the net positive charge of the peptide by substituting neutral or hydrophobic residues with cationic amino acids like Lysine (Lys) or Arginine (Arg) can enhance its initial electrostatic interaction with the negatively charged bacterial membrane, thereby improving antimicrobial activity.[5][6][7] However, excessive charge can also lead to increased hemolytic activity.[5]
-
D-Amino Acid Substitution: Incorporating D-amino acids can increase the peptide's resistance to proteolytic degradation, enhancing its stability.[3][8] Furthermore, strategic placement of D-amino acids can modulate the peptide's structure and its interaction with membranes, sometimes leading to reduced hemolytic activity without compromising antimicrobial potency.[3]
-
Hydrophobicity Modulation: The hydrophobicity of the peptide is crucial for its insertion into and disruption of the bacterial membrane.[4][5] However, high hydrophobicity is often correlated with increased cytotoxicity.[5] Therefore, fine-tuning hydrophobicity by substituting specific hydrophobic residues is a key strategy to improve cell selectivity.
Truncation and "Rana Box" Modification
The "Rana box," a C-terminal cyclic domain stabilized by a disulfide bridge, is a characteristic feature of many Brevinin peptides.[4][9]
-
N-terminal Truncation: Deletion of amino acids from the N-terminus has been shown to dramatically reduce hemolytic activity while only moderately affecting antimicrobial activity in some Brevinin analogs.[10]
-
"Rana Box" Modification: The integrity and position of the Rana box are crucial for the activity of many Brevinin peptides.[9] Analogs lacking the Rana box or with a repositioned box often exhibit altered antimicrobial and hemolytic profiles.[9]
Comparative Performance of Brevinin-1 Derivatives
The following tables summarize the quantitative data from various studies on Brevinin-1 derivatives, comparing their antimicrobial activity (MIC) and hemolytic activity (HC50) to the parent peptides.
Table 1: Performance of Brevinin-1LTe and its Derivatives [3]
| Peptide | Sequence | MIC (μM) vs. S. aureus | HC50 (μM) | Therapeutic Index (HC50/MIC) |
| Brevinin-1LTe | FLPILAGLAANFLPKIFCKITRKC | 2 | 6.4 | 3.2 |
| 5R | FLPILR GLAANFLPKIFCKITRKC | 1 | >128 | >128 |
| D-K | FLPILAGLAANFLPKIFCKITRKC (with D-Lys) | 4 | 68.7 | 17.2 |
| D-L | (D-L)PILA (D-L)AAN (D-L) PKIFCKITRKC | 2 | 8.3 | 4.15 |
Table 2: Performance of Brevinin-1OS and its N-terminal Derivatives [11]
| Peptide | Sequence | MIC (μM) vs. S. aureus | HC50 (μM) | Therapeutic Index (HC50/MIC) |
| Brevinin-1OS | GFFDSLGKFAKGVAKTVAKQVCKVTKKC | 4 | 25 | 6.25 |
| OSd | KFAKGVAKTVAKQVCKVTKKC | 8 | >200 | >25 |
| OSe | KGVAKTVAKQVCKVTKKC | 16 | >200 | >12.5 |
| OSf | KTVAKQVCKVTKKC | 16 | >200 | >12.5 |
Table 3: Performance of Brevinin-1GHa and its Analogs [9]
| Peptide | Sequence | MIC (μM) vs. S. aureus | HC50 (μM) | Therapeutic Index (HC50/MIC) |
| Brevinin-1GHa | GLLDFLKGFAKGVFKVAKKVCKISKKC | 4 | ~16 | ~4 |
| Brevinin-1GHb | GLLDFLKGFAKGVFKVAKKV | 512 | >512 | >1 |
| Brevinin-1GHc | GLLDFLKGFA(CKISKKC)KVAKKV | 64 | ~128 | ~2 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of findings.
Peptide Synthesis and Purification
-
Solid-Phase Peptide Synthesis (SPPS): Peptides are synthesized on a solid support resin (e.g., Rink Amide resin) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[4]
-
Resin Swelling: The resin is swollen in a suitable solvent like dimethylformamide (DMF).[4]
-
Fmoc Deprotection: The Fmoc protecting group on the terminal amino acid is removed using a solution of piperidine in DMF.[4]
-
Amino Acid Coupling: The next Fmoc-protected amino acid is activated and coupled to the deprotected amino group on the resin-bound peptide chain.
-
Washing: The resin is washed thoroughly between each deprotection and coupling step.
-
Cleavage and Deprotection: Once the desired sequence is assembled, the peptide is cleaved from the resin, and all side-chain protecting groups are removed using a cleavage cocktail (e.g., trifluoroacetic acid-based).
-
-
Peptide Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Peptide Characterization: The purified peptide is characterized by mass spectrometry to confirm its molecular weight.
Antimicrobial Activity Assay (Broth Microdilution)
-
Bacterial Culture: A single colony of the target bacterium is inoculated into a suitable broth medium and incubated to reach the mid-logarithmic growth phase.
-
Peptide Dilution: The peptide is serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: The bacterial suspension is diluted and added to each well of the microtiter plate to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the peptide that completely inhibits the visible growth of the bacteria.
Hemolytic Activity Assay
-
Erythrocyte Preparation: Fresh red blood cells (e.g., from horse or human) are washed several times with phosphate-buffered saline (PBS) by centrifugation and resuspended in PBS.[3]
-
Peptide Incubation: The washed erythrocytes are incubated with various concentrations of the peptide at 37°C for a defined period (e.g., 1-2 hours).[3]
-
Controls: A negative control (erythrocytes in PBS) and a positive control (erythrocytes in a solution that causes 100% hemolysis, such as 0.1% Triton X-100) are included.[3]
-
Centrifugation: After incubation, the samples are centrifuged to pellet the intact erythrocytes.
-
Hemoglobin Measurement: The amount of hemoglobin released into the supernatant is measured by spectrophotometry at a wavelength of 570 nm.[3]
-
HC50 Calculation: The hemolytic activity is expressed as the percentage of hemolysis relative to the positive control. The HC50 is the peptide concentration that causes 50% hemolysis.
Visualizing Design and Experimental Workflows
References
- 1. nusearch.nottingham.ac.uk [nusearch.nottingham.ac.uk]
- 2. Exploration of the Antibacterial and Anti-Inflammatory Activity of a Novel Antimicrobial Peptide Brevinin-1BW - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A promising antibiotic candidate, brevinin-1 analogue 5R, against drug-resistant bacteria, with insights into its membrane-targeting mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Innovative Strategies and Methodologies in Antimicrobial Peptide Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Improving the Therapeutic Index of Smp24, a Venom-Derived Antimicrobial Peptide: Increased Activity against Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimizing Antimicrobial Peptide Design: Integration of Cell-Penetrating Peptides, Amyloidogenic Fragments, and Amino Acid Residue Modifications [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Structure-activity analysis of brevinin 1E amide, an antimicrobial peptide from Rana esculenta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of Brevinin 1Tb: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of the synthetic antimicrobial peptide, Brevinin 1Tb. As a potent, biologically active molecule intended for research use only, meticulous adherence to these procedures is critical to ensure personnel safety, prevent environmental contamination, and maintain regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals who handle this and similar synthetic peptides.
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE): The following PPE must be worn at all times when handling this compound in any form:
-
Chemical-resistant gloves (nitrile is a suitable option)
-
Safety glasses or goggles
-
A fully buttoned laboratory coat
Engineering Controls:
-
When handling lyophilized powder, which can be easily aerosolized, all work should be conducted within a certified chemical fume hood or a biological safety cabinet.
-
Ensure a well-ventilated laboratory environment for all other manipulations.
In Case of a Spill:
-
Alert all personnel in the immediate vicinity.
-
For liquid spills, cover with an inert absorbent material such as vermiculite or sand.
-
For solid spills, gently cover with a damp paper towel to avoid raising dust.
-
Carefully collect all contaminated materials into a clearly labeled, sealed container for hazardous waste disposal.
-
Decontaminate the spill area thoroughly with a 10% bleach solution, followed by a 70% ethanol solution.
Waste Segregation and Disposal Procedures
Proper segregation of waste at the point of generation is paramount. All waste contaminated with this compound should be considered hazardous chemical waste.
Solid Waste Disposal
This category includes:
-
Unused or expired lyophilized this compound powder
-
Contaminated consumables: pipette tips, microfuge tubes, weigh boats, gloves, and absorbent paper.
-
Empty vials that once contained the peptide.
Procedure:
-
Collect all solid waste in a dedicated, leak-proof, and clearly labeled hazardous waste container. High-density polyethylene (HDPE) containers are recommended.
-
The container must be kept closed except when adding waste.
-
Arrange for disposal through your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste contractor. Incineration is the preferred method of final disposal.
Liquid Waste Disposal
This category includes:
-
Unused or expired this compound solutions.
-
Contaminated buffers and cell culture media.
-
Waste from High-Performance Liquid Chromatography (HPLC) containing this compound.
Procedure:
Step 1: Chemical Inactivation Due to its biological activity, all liquid waste containing this compound must be chemically inactivated before disposal.
| Inactivation Method | Reagent | Final Concentration | Minimum Contact Time |
| Oxidative Inactivation | Sodium Hypochlorite (Bleach) | 10% solution | 30 minutes |
| Acid Hydrolysis | Hydrochloric Acid (HCl) | 1 M | 24 hours |
| Base Hydrolysis | Sodium Hydroxide (NaOH) | 1 M | 24 hours |
Experimental Protocol for Chemical Inactivation (Example using Bleach):
-
Working in a chemical fume hood, slowly add the liquid peptide waste to a suitable container.
-
Carefully add a sufficient volume of household bleach to achieve a final concentration of at least 10% bleach.
-
Gently mix the solution and allow it to stand for a minimum of 30 minutes.
Step 2: Neutralization (for Acid/Base Hydrolysis) If using acid or base hydrolysis for inactivation, the waste must be neutralized to a pH between 6.0 and 8.0.
-
For acidic solutions, slowly add a base such as sodium bicarbonate or sodium hydroxide while monitoring the pH.
-
For basic solutions, slowly add a weak acid, such as citric acid, while monitoring the pH.
Step 3: Collection of Liquid Hazardous Waste
-
After inactivation (and neutralization, if applicable), collect the liquid waste in a clearly labeled, leak-proof, and chemically resistant hazardous waste container.
-
Crucially, if the waste contains Trifluoroacetic Acid (TFA) or organic solvents (e.g., from HPLC), it must be collected in a separate, compatible hazardous waste container. Do not mix chlorinated and non-chlorinated solvents.
-
Arrange for disposal through your institution's EHS department. Under no circumstances should this waste be poured down the drain.
Sharps Waste Disposal
This category includes any items that can puncture the skin and are contaminated with this compound, such as needles, syringes, and broken glass.
Procedure:
-
Immediately place all contaminated sharps into a designated, puncture-resistant, and leak-proof sharps container.
-
The container should be clearly labeled as "Biohazardous and Chemically Contaminated Sharps."
-
Once the container is three-quarters full, seal it and arrange for disposal through your institution's biohazardous waste stream, which typically involves autoclaving followed by incineration.
Decontamination of Laboratory Equipment
All non-disposable labware and equipment that has come into contact with this compound must be thoroughly decontaminated.
| Decontamination Method | Reagent | Concentration | Minimum Contact Time |
| Enzymatic Cleaning | Enzymatic Detergent | 1% (m/v) solution | 60 minutes |
| Chemical Decontamination | Sodium Hypochlorite (Bleach) | 1% solution | 30 minutes |
Experimental Protocol for Decontamination:
-
Soak the contaminated labware in either a 1% enzymatic detergent solution or a 1% sodium hypochlorite solution for the recommended contact time.
-
After soaking, thoroughly wash the labware with a standard laboratory detergent.
-
Rinse extensively with purified water.
-
For critical applications, a cleaning verification may be necessary to ensure no residual peptide remains.
Disposal Workflow for this compound
Caption: Decision workflow for the segregation and disposal of this compound waste.
Safeguarding Your Research: A Comprehensive Guide to Handling Brevinin 1Tb
For researchers, scientists, and drug development professionals working with the antimicrobial peptide Brevinin 1Tb, ensuring personal and environmental safety is paramount. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a secure laboratory environment. Adherence to these protocols is critical due to the peptide's biological activity and the potential hazards associated with handling lyophilized powders and chemical residues from synthesis, such as Trifluoroacetic acid (TFA).
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive risk assessment should always precede the handling of any chemical.[1] For this compound, the following PPE is mandatory to minimize exposure risks.[2]
| PPE Component | Specification | Purpose |
| Gloves | Chemical-resistant nitrile gloves. | Protects against skin contact with the peptide and any residual chemicals like TFA.[2] Change gloves immediately if contaminated. |
| Eye Protection | Safety glasses with side shields or safety goggles. | Prevents accidental splashes of reconstituted peptide solution from contacting the eyes.[1][2] |
| Lab Coat | Standard laboratory coat. | Protects skin and personal clothing from spills and contamination.[2] |
| Respiratory Protection | Use of a fume hood or biosafety cabinet. | Essential when handling the lyophilized powder to prevent inhalation of aerosolized particles.[2] |
Operational Plan: A Step-by-Step Protocol for Safe Handling
Following a standardized operational procedure is crucial for both safety and experimental consistency.[3]
1. Preparation and Area Decontamination:
-
Designate a specific, clean, and organized area for handling this compound.[2]
-
Ensure a chemical spill kit and eyewash station are readily accessible.[2]
-
Before starting, decontaminate the work surface with an appropriate disinfectant.
2. Reconstitution of Lyophilized Peptide:
-
This compound is typically supplied as a lyophilized powder and should be stored at or below -20°C.[4][5]
-
All handling of the powder must be performed within a fume hood or biosafety cabinet to avoid inhalation.[2]
-
Allow the vial to equilibrate to room temperature before opening to prevent condensation.
-
Carefully uncap the vial and reconstitute the peptide using a suitable sterile solvent as per your experimental protocol. The presence of TFA salts generally enhances the solubility of peptides in aqueous solutions.[4][5]
-
Use fresh, sterile equipment for each step to prevent cross-contamination.[2]
3. Experimental Use:
-
Once in solution, handle the peptide with the same level of precaution.
-
Clearly label all tubes and containers with the peptide name, concentration, date, and your initials.[3]
-
Avoid generating aerosols or splashes.
4. Storage of Stock Solutions:
-
Store reconstituted peptide solutions at or below -20°C, unless otherwise specified, to maintain stability.[4][5]
-
Refer to the supplier's manual for detailed storage guidelines.[4][5]
Emergency Procedures: Be Prepared for the Unexpected
Accidents can happen, and a clear emergency plan is vital.[2]
| Incident | Immediate Action |
| Skin Contact | Immediately wash the affected area with soap and water for at least 15 minutes.[2] |
| Eye Contact | Flush eyes with copious amounts of water at an eyewash station for at least 15 minutes and seek immediate medical attention.[2] |
| Inhalation | Move the individual to fresh air immediately and seek medical attention.[2] |
| Spill | Use a chemical spill kit to contain and clean up the spill, wearing appropriate PPE. Dispose of the contaminated materials as hazardous waste. |
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and associated materials is crucial to prevent environmental contamination and potential health risks.[2][6]
1. Waste Segregation:
-
All materials that have come into contact with this compound, including vials, pipette tips, gloves, and other contaminated PPE, must be collected in a designated, clearly labeled hazardous waste container.[2]
-
Stock solutions of the peptide are considered hazardous chemical waste and should be collected in an approved container for chemical waste.[6]
2. Institutional Protocols:
-
Never dispose of peptides or contaminated materials in the regular trash or down the drain.[2]
-
Follow your institution's specific guidelines for the disposal of chemical and biohazardous waste.
-
Contact your institution's Environmental Health and Safety (EHS) department for guidance on proper disposal procedures and to schedule waste pickup.[2]
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
